Sodium Methotrexate
Descripción
Propiedades
IUPAC Name |
disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O5.2Na/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);;/q;2*+1/p-2/t13-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASQOOZCTWOQPA-GXKRWWSZSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8Na2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59-05-2 (Parent) | |
| Record name | Methotrexate disodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007413345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3037123 | |
| Record name | Methotrexate disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3037123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7413-34-5, 15475-56-6 | |
| Record name | Methotrexate disodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007413345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methotrexate disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3037123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOTREXATE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IG1E710ZN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Synthesis of Sodium Methotrexate: A Technical Guide for Chemotherapy Research
Abstract
Methotrexate (B535133), a cornerstone of modern chemotherapy, represents a landmark in the rational design of anticancer agents. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of its sodium salt, a widely used formulation. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key biological and experimental pathways.
Historical Perspective: From Folic Acid to a Potent Antifolate
The journey to methotrexate began with the observation in the 1940s that folic acid, a vitamin essential for cell growth, exacerbated leukemia. This led to the hypothesis that blocking folic acid metabolism could inhibit the proliferation of cancer cells. In 1947, under the direction of Dr. Sidney Farber, a team of researchers including Yellapragada Subbarow synthesized a series of folic acid antagonists. Among these was aminopterin (B17811), which in 1948 was shown to induce temporary remissions in children with acute lymphoblastic leukemia (ALL), marking the dawn of chemotherapy.
However, aminopterin's high toxicity spurred the search for safer alternatives. This led to the synthesis of amethopterin, now known as methotrexate, which demonstrated a better therapeutic index. By the 1950s, methotrexate had replaced aminopterin in clinical practice and its efficacy was being explored in solid tumors, leading to the first cure of a metastatic cancer, choriocarcinoma, in 1956.
Chemical Synthesis of Sodium Methotrexate
The synthesis of this compound is a multi-step process. The following is a generalized laboratory-scale protocol synthesized from various reported methods.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-diamino-6-(bromomethyl)pteridine hydrobromide
-
N-(4-(methylamino)benzoyl)-L-glutamic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and equipment (reaction flask, condenser, stirrer, filtration apparatus)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, dissolve N-(4-(methylamino)benzoyl)-L-glutamic acid in a suitable volume of DMSO.
-
Addition of Base: Slowly add a stoichiometric amount of aqueous sodium hydroxide to the solution with continuous stirring to form the corresponding sodium salt in situ.
-
Condensation Reaction: To this solution, add 2,4-diamino-6-(bromomethyl)pteridine hydrobromide portion-wise while maintaining the temperature between 20-25°C.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation of Methotrexate: Upon completion of the reaction, pour the reaction mixture into a vigorously stirred solution of acidic water (pH adjusted to 3.5-4.0 with HCl). Methotrexate will precipitate out as a yellow solid.
-
Isolation and Washing: Filter the precipitate and wash it thoroughly with deionized water, followed by ethanol and then acetone to remove impurities.
-
Formation of this compound: To form the disodium (B8443419) salt, suspend the crude methotrexate in deionized water and add a sufficient amount of 1M sodium hydroxide solution with stirring until the solid completely dissolves and the pH reaches approximately 8.5-9.0.
-
Purification and Isolation: The this compound can be precipitated from the aqueous solution by the addition of a water-miscible organic solvent such as ethanol or acetone. Filter the resulting precipitate, wash with the organic solvent, and dry under vacuum to yield this compound as a yellow powder.
Mechanism of Action: Inhibition of Dihydrofolate Reductase
Methotrexate is a potent antimetabolite that functions as a competitive inhibitor of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By binding to DHFR with an affinity approximately 1000 times greater than that of its natural substrate, DHF, methotrexate effectively blocks the production of THF. This leads to a depletion of the intracellular pool of reduced folates, thereby inhibiting DNA synthesis and cell division, particularly in rapidly proliferating cancer cells.
Signaling Pathway: Folate Metabolism and Methotrexate Inhibition
Caption: Folate metabolism pathway and the inhibitory action of Methotrexate.
Quantitative Data
The efficacy of methotrexate as a chemotherapeutic agent can be quantified through various in vitro and in vivo parameters.
In Vitro Efficacy of Methotrexate
| Parameter | Target/Cell Line | Value |
| Ki (Inhibition Constant) | Human Dihydrofolate Reductase | ~3.4 pM |
| IC50 (Half-maximal inhibitory concentration) | Human Dihydrofolate Reductase | ~7.7 nM |
| IC50 (72h exposure) | CCRF-CEM (Leukemia) | ~10 nM |
| IC50 (72h exposure) | HeLa (Cervical Cancer) | ~20 nM |
| IC50 (72h exposure) | MCF-7 (Breast Cancer) | ~30 nM |
| IC50 (72h exposure) | A549 (Lung Cancer) | ~50 nM |
Clinical Efficacy of Methotrexate-Based Chemotherapy
| Cancer Type | Regimen | Response Rate/Outcome |
| Acute Lymphoblastic Leukemia (Childhood) | Multi-agent chemotherapy including high-dose methotrexate | 5-year event-free survival rates of 80-90% |
| Choriocarcinoma | Methotrexate monotherapy | Cure rates approaching 100% in low-risk disease |
| Breast Cancer | CMF (Cyclophosphamide, Methotrexate, 5-Fluorouracil) | Objective response rates of 50-60% |
| Head and Neck Cancer | Methotrexate as a single agent | Response rates of 30-40% in recurrent/metastatic disease |
| Osteosarcoma | High-dose methotrexate with leucovorin rescue | ~70% 5-year survival in combination with other agents |
| Bladder Cancer | MVAC (Methotrexate, Vinblastine, Doxorubicin, Cisplatin) | Overall response rates of 50-70% |
Key Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
Purified human DHFR enzyme
-
DHFR assay buffer (50 mM Tris-HCl, pH 7.5)
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
This compound solution (in assay buffer)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Setup: In each well of the microplate, add the following in order:
-
DHFR assay buffer
-
NADPH solution (final concentration ~100 µM)
-
This compound solution at various concentrations (or buffer for control)
-
DHFR enzyme solution
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the reaction by adding DHF solution (final concentration ~50 µM) to each well.
-
Measurement: Immediately begin measuring the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the initial reaction velocity (rate of decrease in absorbance) for each concentration of methotrexate. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound solution (in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium without the drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each methotrexate concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.
Mandatory Visualizations
Experimental Workflow: In Vitro Anticancer Drug Screening
Caption: A typical experimental workflow for in vitro anticancer drug screening.
Logical Relationship: Methotrexate's Therapeutic Action
The Dawn of a New Era: The Historical Development of Methotrexate in Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (B535133), a cornerstone of modern cancer chemotherapy, represents a pivotal moment in the history of medicine: the dawn of rationally designed antimetabolites to combat malignant disease. Its journey from a derivative of a naturally occurring vitamin to a powerful therapeutic agent is a testament to the convergence of astute clinical observation, fundamental biochemical research, and the dawn of the clinical trial era. This technical guide delves into the historical development of methotrexate, providing a detailed account of the key experiments, quantitative outcomes, and the elucidation of its mechanism of action for professionals in the field of oncology and drug development.
The Precursor: Aminopterin (B17811) and the Folate Hypothesis
The story of methotrexate begins with the understanding of the role of folic acid in cellular proliferation. In the 1940s, Dr. Sidney Farber, a pathologist at Boston Children's Hospital, observed that administering folic acid to children with acute lymphoblastic leukemia (ALL) seemed to accelerate the disease.[1] This led to the revolutionary hypothesis that blocking the action of folic acid could inhibit the rapid division of cancer cells.
Working with chemists at Lederle Laboratories, Dr. Farber obtained a folic acid antagonist, aminopterin. In 1948, he initiated a clinical trial that would forever change the landscape of cancer treatment.
Key Experiment: Farber's 1948 Aminopterin Trial in Childhood Leukemia
Methodology: Sixteen children with advanced acute leukemia were enrolled in the study. Aminopterin was administered daily via intramuscular injection. The dosage was carefully adjusted within a range of 0.25 to 1.0 mg, with close monitoring for toxicity, primarily severe stomatitis.[2][3] Remission was assessed based on clinical improvement and a reduction of blast cells in the peripheral blood and bone marrow.[3]
Quantitative Data:
| Trial/Study | Investigator(s) | Year | Compound | Cancer Type | Number of Patients | Dosage | Key Outcomes |
| Farber's Leukemia Trial | Sidney Farber | 1948 | Aminopterin | Acute Leukemia | 16 | 0.25 - 1.0 mg daily (intramuscular) | 10 of 16 children showed temporary clinical and hematological remission.[2][4] |
This seminal study provided the first compelling evidence that a chemical agent could induce remission in a hematological malignancy, laying the groundwork for the development of methotrexate.
The Advent of Methotrexate and its Expansion to Solid Tumors
Aminopterin, while effective, was also highly toxic. This spurred the development of a related, less toxic compound: amethopterin, which would later be known as methotrexate.[4]
Key Figure: Dr. Jane C. Wright and the Treatment of Solid Tumors
While the initial focus of antifolate therapy was on leukemia, Dr. Jane C. Wright, a pioneering cancer researcher, explored the efficacy of methotrexate in solid tumors. Her work in the early 1950s demonstrated that the benefits of this new class of drugs were not limited to hematologic malignancies.
Key Experiment: Wright's 1951 Methotrexate Trial in Breast Cancer
Methodology: Dr. Wright administered methotrexate to patients with various advanced solid tumors. In her 1951 study on breast cancer, she treated 36 patients with incurable, disseminated breast cancer.[5] While the exact dosage regimens from this early trial are not readily available in modern literature, the approach involved careful administration and monitoring for signs of tumor regression and toxicity.
Quantitative Data:
| Trial/Study | Investigator(s) | Year | Compound | Cancer Type | Number of Patients | Dosage | Key Outcomes |
| Wright's Solid Tumor Trial | Jane C. Wright | 1951 | Methotrexate | Breast Cancer | 36 | Not specified in available sources | Temporary objective tumor regressions observed in 10 of 36 patients.[5] |
Dr. Wright's research was instrumental in establishing methotrexate as a broad-spectrum anticancer agent.[6]
A Landmark Achievement: The Cure of Choriocarcinoma
One of the most dramatic successes in the early history of chemotherapy was the use of methotrexate to cure a highly malignant solid tumor, choriocarcinoma. This work, led by Dr. Min Chiu Li and Dr. Roy Hertz at the National Cancer Institute, provided the first instance of a metastatic cancer being cured by chemotherapy alone.[7]
Key Experiment: Li and Hertz's 1956 & 1958 Choriocarcinoma Trials
Methodology: Beginning in 1956, Li and Hertz treated women with metastatic choriocarcinoma with methotrexate.[8] Their 1958 publication detailed the treatment of 27 patients.[7] The treatment protocol involved intensive courses of methotrexate, with dosages carefully managed to induce substantial but reversible toxicity.[8] A key innovation in this study was the use of urinary human chorionic gonadotropin (hCG) levels as a biomarker to monitor tumor response.[9]
Quantitative Data:
| Trial/Study | Investigator(s) | Year | Compound | Cancer Type | Number of Patients | Dosage | Key Outcomes |
| Li and Hertz's Choriocarcinoma Trial | Min Chiu Li, Roy Hertz | 1958 | Methotrexate | Choriocarcinoma | 27 | Intensive, repeated courses | 5 of 27 patients achieved complete remission, marking the first cure of a metastatic solid tumor with chemotherapy.[7] |
This groundbreaking achievement firmly established the curative potential of chemotherapy and solidified methotrexate's place in the oncologist's armamentarium.
Mechanism of Action: Dihydrofolate Reductase Inhibition
The therapeutic effect of methotrexate stems from its potent inhibition of the enzyme dihydrofolate reductase (DHFR).[10] DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[11]
By competitively inhibiting DHFR, methotrexate depletes the intracellular pool of THF, thereby halting DNA synthesis and cell division, particularly in rapidly proliferating cancer cells.[11]
Signaling Pathway Diagram
Caption: Methotrexate's mechanism of action via DHFR inhibition.
Experimental Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay
A standard method to quantify the inhibitory effect of methotrexate on DHFR is a spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.
Materials:
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
DHFR enzyme (purified)
-
Dihydrofolic acid (DHF) substrate
-
NADPH cofactor
-
Methotrexate solution
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)
Procedure:
-
Prepare serial dilutions of methotrexate in the assay buffer.
-
In the wells of the microplate, add the assay buffer, NADPH, and the various concentrations of methotrexate or a vehicle control.
-
Add the DHFR enzyme to each well and pre-incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the DHF substrate to all wells.
-
Immediately begin kinetic reading of the absorbance at 340 nm at regular intervals for a set duration.
-
Calculate the rate of reaction (decrease in absorbance over time) for each methotrexate concentration.
-
Determine the IC50 value (the concentration of methotrexate that inhibits 50% of DHFR activity) by plotting the reaction rates against the logarithm of the methotrexate concentrations.
Evolution of Methotrexate Therapy: High-Dose Regimens and Leucovorin Rescue
A significant advancement in methotrexate therapy was the development of high-dose methotrexate (HDMTX) regimens, followed by leucovorin (folinic acid) rescue. This strategy allows for the administration of much higher, and potentially more effective, doses of methotrexate to overcome resistance and improve penetration into sanctuary sites like the central nervous system. Leucovorin, a reduced form of folic acid, is administered after a specific time to "rescue" normal cells from the toxic effects of methotrexate by bypassing the DHFR block.
Logical Workflow: High-Dose Methotrexate with Leucovorin Rescue
Caption: Workflow of HDMTX with leucovorin rescue.
Conclusion
The historical development of methotrexate in cancer therapy is a landmark in medical science. From the initial, insightful observations of Sidney Farber to the groundbreaking clinical trials of Jane C. Wright, Min Chiu Li, and Roy Hertz, the story of methotrexate is one of scientific curiosity, perseverance, and a paradigm shift in our ability to treat cancer. Its well-defined mechanism of action and the subsequent development of sophisticated treatment regimens have saved countless lives and continue to inform the development of new anticancer agents. For researchers and drug development professionals, the history of methotrexate serves as a powerful reminder of the importance of understanding fundamental biological pathways and the transformative potential of rationally designed therapies.
References
- 1. Treatment of Pediatric Acute Lymphoblastic Leukemia: A Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Observations of unprecedented remissions following novel treatment for acute leukemia in children in 1948 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The first achievement of complete remission in childhood leukemia by treatment with the folic acid antagonist aminopterin | Haematologica [haematologica.org]
- 4. bloodcancer.org.uk [bloodcancer.org.uk]
- 5. A Passion for Solving the Puzzle of Cancer: Jane Cooke Wright, M.D., 1919-2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jane C. Wright - Wikipedia [en.wikipedia.org]
- 7. Discovery – Methotrexate: Chemotherapy Treatment for Cancer - NCI [cancer.gov]
- 8. scispace.com [scispace.com]
- 9. Methotrexate for gestational choriocarcinoma: a paradigm shift in oncology | Semantic Scholar [semanticscholar.org]
- 10. ashpublications.org [ashpublications.org]
- 11. hematology.org [hematology.org]
what is the difference between methotrexate and methotrexate sodium
An In-depth Technical Guide to the Core Differences Between Methotrexate (B535133) and Methotrexate Sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical comparison of methotrexate and its sodium salt, focusing on their chemical, physicochemical, and pharmacokinetic differences. The information presented is intended to support research, drug development, and formulation activities by providing a clear understanding of the properties of each form.
Chemical and Physicochemical Properties
The fundamental difference between methotrexate and methotrexate sodium lies in their chemical structure, which in turn governs their physicochemical properties. Methotrexate is a dicarboxylic acid, while methotrexate sodium is its conjugate base in the form of a disodium (B8443419) salt.[1][2]
Table 1: Comparison of Physicochemical Properties
| Property | Methotrexate | Methotrexate Sodium |
| Chemical Formula | C₂₀H₂₂N₈O₅[3] | C₂₀H₂₀N₈Na₂O₅[2] |
| Molecular Weight | 454.4 g/mol [3] | 498.4 g/mol [2] |
| Appearance | Yellow-brown crystalline powder[4] | Yellow to orange-brown crystalline powder[5] |
| Aqueous Solubility | Practically insoluble (0.01 mg/mL at 20°C)[6] | Soluble (2 mg/mL in H₂O)[7] |
| pKa | 3.8, 4.8, 5.6 | Not applicable (salt form) |
| LogP | -1.85[8] | Not applicable (ionic) |
The most significant difference from a pharmaceutical perspective is the aqueous solubility. Methotrexate as a free acid is practically insoluble in water, which presents considerable challenges for formulation, particularly for liquid dosage forms intended for oral or parenteral administration.[4][6] The conversion to the disodium salt dramatically increases its aqueous solubility, making methotrexate sodium the preferred form for most pharmaceutical preparations.[5][9]
Pharmacokinetics and Bioavailability
Oral absorption of methotrexate is dose-dependent, with bioavailability decreasing at higher doses, suggesting a saturable absorption process.[5] For low doses, the mean bioavailability is approximately 60%.[5] Studies comparing oral and subcutaneous administration consistently demonstrate that the subcutaneous route provides higher and more predictable bioavailability, especially at doses of 15 mg/week and above.[10][11] One study comparing oral tablets and an oral solution of methotrexate found their mean relative bioavailability to be similar (0.85 and 0.87, respectively), suggesting that once in solution, the absorption is comparable.[12] Given the superior solubility of methotrexate sodium, it is the form used in these oral solutions and likely in most tablet formulations to ensure adequate dissolution.
Table 2: Bioavailability of Methotrexate via Different Routes
| Administration Route | Mean Bioavailability (%) | Key Findings |
| Oral | ~60% (dose-dependent) | Bioavailability decreases at doses >30 mg/m².[5] |
| Subcutaneous | Higher and more predictable than oral | Overcomes the absorption limitations seen with higher oral doses.[10][11] |
Mechanism of Action and Signaling Pathways
Both methotrexate and methotrexate sodium deliver the same active pharmacological moiety, methotrexate, to the systemic circulation. Therefore, their mechanism of action is identical. Methotrexate is a folate antagonist that competitively inhibits dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA.[2] This inhibition of nucleic acid synthesis is the basis of its antiproliferative effects in cancer chemotherapy.
In the treatment of autoimmune diseases like rheumatoid arthritis, other mechanisms are thought to be more prominent at the lower doses used. These include the modulation of key inflammatory signaling pathways:
-
Adenosine Signaling: Methotrexate increases the extracellular concentration of adenosine, which has potent anti-inflammatory effects.
-
NF-κB Pathway: Methotrexate can inhibit the activation of Nuclear Factor-κB (NF-κB), a key transcription factor for pro-inflammatory genes.
-
JAK/STAT Pathway: Methotrexate has been shown to suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is crucial for the action of many pro-inflammatory cytokines.
Below are diagrams illustrating these key signaling pathways.
References
- 1. Synthesis, characterization and biological activity of methotrexate-derived salts in lung cancer cells - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00960F [pubs.rsc.org]
- 2. Sodium Methotrexate | C20H20N8Na2O5 | CID 11329481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methotrexate | C20H22N8O5 | CID 126941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Improved Bioavailability and High Photostability of Methotrexate by Spray-Dried Surface-Attached Solid Dispersion with an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methotrexate disodium salt, 7413-34-5, 98 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. goldbio.com [goldbio.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of oral versus parenteral methotrexate in the treatment of rheumatoid arthritis: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comparison of low dose methotrexate bioavailability: oral solution, oral tablet, subcutaneous and intramuscular dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Methotrexate and Purine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methotrexate (B535133) (MTX), a cornerstone in the treatment of various cancers and autoimmune diseases, exerts its profound therapeutic effects by intricately weaving itself into the fabric of cellular metabolism. At the heart of its mechanism lies the disruption of purine (B94841) biosynthesis, a fundamental process for cell proliferation and function. This technical guide provides an in-depth exploration of the multifaceted role of sodium methotrexate in purine metabolism, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways.
Core Mechanism of Action: Inhibition of Dihydrofolate Reductase
Methotrexate's primary mode of action is the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are crucial one-carbon donors in the synthesis of purine nucleotides and thymidylate, which are the building blocks of DNA and RNA.[1][2][3] By binding to DHFR with an affinity approximately 1,000 times greater than its natural substrate, DHF, methotrexate effectively depletes the intracellular pool of THF.[2][3] This blockade of THF regeneration leads to a cessation of DNA synthesis, repair, and cellular replication, particularly impacting rapidly dividing cells like those found in cancerous tissues and activated immune cells.[2]
The Ripple Effect: Downstream Consequences on Purine Metabolism
The inhibition of DHFR by methotrexate sets off a cascade of events that reverberate throughout the purine metabolic pathway. The depletion of THF cofactors directly impacts two key folate-dependent enzymes in the de novo purine synthesis pathway:
-
Glycinamide ribonucleotide formyltransferase (GARFT)
-
5-Aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFT) [4][5]
The inhibition of these enzymes leads to a significant reduction in the synthesis of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[3] This ultimately results in decreased pools of adenosine and guanosine nucleotides.[3][4][6]
Furthermore, the intracellular accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) due to AICARFT inhibition has a secondary, yet crucial, anti-inflammatory effect.[7][8] AICAR competitively inhibits AMP deaminase, leading to an accumulation of AMP.[8] This excess AMP is then converted extracellularly to adenosine by ecto-5'-nucleotidase.[8] Adenosine, a potent signaling molecule, then acts on its receptors (primarily A2A and A3) on various immune cells to mediate a broad range of anti-inflammatory responses.[7][9][10][11]
Below is a diagram illustrating the central role of Methotrexate in disrupting the folate cycle and subsequent purine synthesis.
Polyglutamation: Enhancing the Potency of Methotrexate
Within the cell, methotrexate is converted to methotrexate polyglutamates (MTXPGs) by the enzyme folylpolyglutamate synthetase (FPGS).[2][12][13] This process involves the addition of several glutamate (B1630785) residues to the methotrexate molecule. MTXPGs are retained within the cell for longer periods and exhibit enhanced inhibitory effects on not only DHFR but also other folate-dependent enzymes like AICARFT and thymidylate synthase (TYMS).[2][5] The extent of polyglutamation can influence both the efficacy and toxicity of methotrexate treatment.[13][14]
The following diagram illustrates the intracellular activation of Methotrexate through polyglutamation.
Quantitative Insights into Methotrexate's Impact
The inhibitory effects of methotrexate on key enzymes and cellular processes have been quantified in numerous studies. The following tables summarize key quantitative data from the literature.
Table 1: Inhibitory Potency of Methotrexate and its Polyglutamates
| Compound | Target Enzyme | Species/Cell Line | Inhibition Constant (Ki) | IC50 | Reference |
| Methotrexate | Dihydrofolate Reductase (DHFR) | Human | 1.2 nM | ~24 nM (enzymatic assay) | [3] |
| Methotrexate | Dihydrofolate Reductase (DHFR) | Human | 3.4 pM | 0.12 ± 0.07 µM (enzymatic assay) | [3] |
| Methotrexate | Dihydrofolate Reductase (DHFR) | Human | - | 6.05 ± 0.81 nM (AGS cancer cells) | [3] |
| Methotrexate | Dihydrofolate Reductase (DHFR) | Human | - | 13.56 ± 3.76 nM (HCT-116 cancer cells) | [3] |
| Methotrexate Polyglutamates | AICAR Transformylase (ATIC) | - | More potent than MTX | - | [5][7] |
Table 2: Effects of Methotrexate on Purine Metabolism in T-lymphocytes
| Cell Type | MTX Concentration | Effect on De Novo Purine Synthesis | Effect on Purine Nucleotide Pools | Reference |
| Normal Human T-lymphocytes | 1 µM | >50% reduction in adenosine and guanosine synthesis | Reduced total purine pools | [4] |
| CEM T-cell line | 1 µM | Almost complete blockage | Reduced total purine pools | [4] |
| Phytohaemagglutinin-stimulated primary human T-lymphocytes | 20 nM - 20 µM | Inhibition of purine ribonucleotide synthesis | ATP and GTP pools restricted to concentrations of unstimulated cells | [15][16][17] |
| Malignant Lymphoblasts (KM-3) | 0.02 µM | Complete inhibition | - | [18] |
| Malignant Lymphoblasts (MOLT-4, RAJI, KM-3) | 0.2 µM | Complete inhibition in all cell lines | - | [18] |
Key Experimental Protocols
The following section details the methodologies for key experiments frequently cited in the study of methotrexate's effect on purine metabolism.
Assay for De Novo Purine Synthesis
This protocol describes a common method to measure the rate of de novo purine synthesis in cultured cells using a radiolabeled precursor.
Objective: To quantify the rate of new purine nucleotide synthesis.
Principle: Cells are incubated with a radiolabeled precursor, such as [¹⁴C]glycine or [¹⁴C]formate, which is incorporated into newly synthesized purine rings. The amount of radioactivity incorporated into the purine nucleotide pool is then measured.
Materials:
-
Cell culture medium
-
[¹⁴C]glycine or [¹⁴C]formate
-
Methotrexate
-
Trichloroacetic acid (TCA) or perchloric acid (PCA)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Scintillation counter
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere or stabilize in culture.
-
Methotrexate Treatment: Treat cells with varying concentrations of methotrexate for a specified duration.
-
Radiolabeling: Add [¹⁴C]glycine or [¹⁴C]formate to the culture medium and incubate for a defined period to allow for incorporation into newly synthesized purines.[4][15][16]
-
Extraction of Nucleotides:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and precipitate macromolecules by adding cold TCA or PCA.
-
Centrifuge to pellet the precipitate. The supernatant contains the acid-soluble nucleotide pool.
-
-
HPLC Analysis:
-
Neutralize the acid-soluble extract.
-
Separate the purine nucleotides (e.g., ATP, GTP) using an appropriate HPLC column and buffer system.[4]
-
Quantify the amount of radioactivity in each nucleotide peak using an in-line radioactivity detector or by collecting fractions and analyzing them with a scintillation counter.
-
-
Data Analysis: Calculate the rate of purine synthesis as the amount of radioactivity incorporated into the total purine nucleotide pool per unit of time and per number of cells or protein content.
The following workflow diagram illustrates the key steps in this experimental protocol.
Dihydrofolate Reductase (DHFR) Activity Assay
This spectrophotometric assay is a standard method to measure the enzymatic activity of DHFR.
Objective: To determine the activity of DHFR in cell lysates or with purified enzyme.
Principle: DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The activity of the enzyme is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
Materials:
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
Cell lysate or purified DHFR enzyme
-
Methotrexate (as an inhibitor)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, NADPH, and the cell lysate or purified DHFR.
-
Initiation of Reaction: Start the reaction by adding DHF to the cuvette.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.
-
Inhibition Assay: To determine the inhibitory effect of methotrexate, pre-incubate the enzyme with various concentrations of methotrexate before adding DHF.
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH. Enzyme activity is typically expressed in units per milligram of protein. For inhibition studies, calculate the IC50 value of methotrexate.
Conclusion
This compound's role in purine metabolism is a complex interplay of direct enzyme inhibition and downstream metabolic consequences. Its primary action as a potent inhibitor of DHFR initiates a cascade that starves rapidly proliferating cells of the essential building blocks for DNA and RNA synthesis. The subsequent polyglutamation of methotrexate enhances its intracellular retention and broadens its inhibitory profile. Furthermore, the accumulation of AICAR and the resulting increase in extracellular adenosine contribute significantly to its anti-inflammatory effects, particularly in the context of autoimmune diseases. A thorough understanding of these intricate mechanisms at a quantitative and procedural level is paramount for the continued optimization of methotrexate therapy and the development of novel therapeutic strategies targeting purine metabolism.
References
- 1. droracle.ai [droracle.ai]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effects of methotrexate on nucleotide pools in normal human T cells and the CEM T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Consequences of methotrexate inhibition of purine biosynthesis in L5178Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine and Adenosine Receptors in the Pathogenesis and Treatment of Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinexprheumatol.org [clinexprheumatol.org]
- 9. Suppression of inflammation by low-dose methotrexate is mediated by adenosine A2A receptor but not A3 receptor activation in thioglycollate-induced peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adenosine - Wikipedia [en.wikipedia.org]
- 11. Methotrexate enhances the anti-inflammatory effect of CF101 via up-regulation of the A3 adenosine receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. researchgate.net [researchgate.net]
- 14. Polyglutamation of methotrexate with common polymorphisms in reduced folate carrier, aminoimidazole carboxamide ribonucleotide transformylase, and thymidylate synthase are associated with methotrexate effects in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methotrexate inhibits the first committed step of purine biosynthesis in mitogen-stimulated human T-lymphocytes: a metabolic basis for efficacy in rheumatoid arthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. Methotrexate inhibits the first committed step of purine biosynthesis in mitogen-stimulated human T-lymphocytes: a metabolic basis for efficacy in rheumatoid arthritis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Purine de novo synthesis as the basis of synergism of methotrexate and 6-mercaptopurine in human malignant lymphoblasts of different lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Sodium Methotrexate on the Adenosine Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methotrexate (B535133) (MTX), a cornerstone in the treatment of chronic inflammatory diseases like rheumatoid arthritis, exerts its potent anti-inflammatory effects primarily by modulating the adenosine (B11128) signaling pathway. At the low doses used for these conditions, MTX's mechanism is not directly anti-proliferative but rather hinges on its ability to increase extracellular concentrations of adenosine, a powerful endogenous anti-inflammatory agent. This guide provides an in-depth exploration of the molecular mechanisms through which sodium methotrexate influences adenosine signaling, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the critical pathways.
Core Mechanism of Action
The anti-inflammatory action of methotrexate is initiated intracellularly. Once transported into the cell, methotrexate is converted into methotrexate polyglutamates (MTXPGs). These polyglutamated forms are crucial as they are more potently retained within the cell and exhibit enhanced inhibitory effects on key enzymes.[1][2]
The primary target of MTXPGs in this pathway is 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC) , an enzyme involved in de novo purine (B94841) biosynthesis.[3][4] Inhibition of ATIC leads to the intracellular accumulation of its substrate, AICAR .[3][5] This buildup of AICAR has two major downstream consequences that culminate in increased extracellular adenosine:
-
Inhibition of AMP Deaminase (AMPD): AICAR competitively inhibits AMPD, the enzyme that converts adenosine monophosphate (AMP) to inosine (B1671953) monophosphate (IMP).[3][6]
-
Inhibition of Adenosine Deaminase (ADA): AICAR also inhibits ADA, which is responsible for the degradation of adenosine to inosine.[6][7]
This dual inhibition leads to an increase in the intracellular pool of AMP. This excess AMP is then transported out of the cell where it is converted to adenosine by the ecto-enzyme ecto-5'-nucleotidase (CD73) .[8][9] The extracellular adenosine then binds to its receptors on various immune cells, initiating an anti-inflammatory cascade.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and experimental workflows involved in the methotrexate-adenosine signaling axis.
Quantitative Data Presentation
The following tables summarize key quantitative findings from studies investigating the effects of methotrexate on adenosine signaling and inflammation.
Table 1: Effect of Methotrexate on Adenosine and Leukocyte Levels in a Murine Air Pouch Model
| Treatment Group | Adenosine Concentration in Exudate (nM) | Leukocyte Count in Exudate (x 10⁶) | Reference(s) |
| Saline (Control) | 130 ± 20 | 14.2 ± 1.5 | [10] |
| Methotrexate (1 mg/kg) | 280 ± 40 | 7.5 ± 0.8 | [10] |
| MTX + Adenosine Deaminase | 150 ± 30 | 11.8 ± 1.2 | [10] |
| MTX + A2A Antagonist (DMPX) | 270 ± 50 | 13.5 ± 1.8 | [10] |
Table 2: Effect of Methotrexate in Wild-Type vs. Knockout Mice in the Air Pouch Model
| Mouse Strain | Treatment | Exudate Leukocyte Count (x 10⁶) | Exudate TNF-α (pg/ml) | Exudate Adenosine (nM) | Reference(s) |
| Wild-Type | Vehicle | 15.6 ± 2.1 | 450 ± 50 | 125 ± 15 | [8][11] |
| Wild-Type | Methotrexate | 8.2 ± 1.3 | 225 ± 30 | 250 ± 25 | [8][11] |
| A2A Receptor Knockout | Methotrexate | 14.9 ± 1.8 | 420 ± 45 | 240 ± 30 | [11] |
| A3 Receptor Knockout | Methotrexate | 15.2 ± 2.0 | 435 ± 55 | 260 ± 35 | [11] |
| CD73 Knockout | Methotrexate | 13.8 ± 1.5 | 400 ± 40 | 130 ± 20 | [8] |
Table 3: Effect of Methotrexate on Adenosine Deaminase Activity and Forearm Blood Flow in Humans
| Parameter | Before Methotrexate | After 12 Weeks of Methotrexate | p-value | Reference(s) |
| Lymphocyte Adenosine Deaminase Vmax (nmol/min/mg protein) | 20.7 ± 5.6 | 16.2 ± 6.0 | < 0.05 | [12] |
| Erythrocyte Adenosine Deaminase Vmax (nmol/min/mg protein) | 100.9 ± 31.7 | 111.3 ± 42.3 | > 0.1 | [12] |
| Forearm Blood Flow Ratio (Adenosine Infusion 1.5 µ g/min/dl ) | 2.2 ± 0.2 | 3.2 ± 0.5 | < 0.05 | [12][13] |
| Forearm Blood Flow Ratio (Dipyridamole Infusion 100 µ g/min/dl ) | 1.8 ± 0.2 | 2.4 ± 0.4 | < 0.05 | [12][13] |
Detailed Experimental Protocols
Murine Air Pouch Model of Inflammation
This in vivo model is frequently used to study the anti-inflammatory effects of methotrexate.[1][10]
-
Animals: Male C57BL/6J mice (6-8 weeks old) are typically used.
-
Drug Administration: Mice receive weekly intraperitoneal (IP) injections of either sterile saline (vehicle control) or this compound (0.75-1 mg/kg) for 4-5 weeks to allow for the intracellular accumulation of MTXPGs.
-
Air Pouch Induction: On day 0 of the final week, mice are anesthetized, and the dorsal area is shaved. A subcutaneous injection of 3 ml of sterile air creates the air pouch. The pouch is re-inflated with 1.5 ml of sterile air on days 2 and 4.
-
Induction of Inflammation: On day 6, inflammation is induced by injecting 1 ml of a 1% (w/v) carrageenan solution in sterile saline directly into the air pouch.
-
Exudate Collection: Four hours after carrageenan injection, mice are euthanized by CO₂ asphyxiation. The air pouch is lavaged with 3 ml of sterile saline.
-
Analysis:
-
Leukocyte Count: The total number of leukocytes in the lavage fluid is determined using a hemocytometer.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines such as TNF-α in the cell-free supernatant is quantified using a standard ELISA kit.
-
Adenosine Measurement: Adenosine levels in the supernatant are measured by HPLC or mass spectrometry after appropriate sample preparation to prevent adenosine degradation.
-
Quantification of Adenosine by HPLC-MS/MS
Accurate measurement of adenosine in biological samples is challenging due to its short half-life.[14][15]
-
Sample Preparation: Immediately after collection, samples (e.g., air pouch lavage fluid, plasma) are mixed with an equal volume of a "stop solution" (e.g., 0.8 M perchloric acid) to deproteinize the sample and inhibit enzymatic activity. Samples are then centrifuged, and the supernatant is neutralized.
-
Chromatography:
-
Column: A C18 reverse-phase column (e.g., 150 x 2.1 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed, using a combination of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: A flow rate of 0.2-0.4 ml/min is standard.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification of adenosine. The transition of the parent ion (m/z 268.1) to a specific product ion (m/z 136.1) is monitored.
-
-
Quantification: A standard curve is generated using known concentrations of adenosine. An internal standard (e.g., ¹³C₅-adenosine) is added to the samples to account for variations in sample processing and instrument response.
Adenosine Receptor Binding Assay
This assay is used to determine the affinity of ligands for adenosine receptors.[16]
-
Membrane Preparation: Cell membranes expressing the adenosine receptor of interest (e.g., A2A or A3) are prepared from cultured cells or tissue homogenates.
-
Radioligand: A radiolabeled ligand with high affinity and specificity for the receptor is used (e.g., [³H]CGS 21680 for A2A receptors).
-
Assay Procedure:
-
Cell membranes are incubated with the radioligand in the presence of varying concentrations of a competing unlabeled ligand (e.g., methotrexate or an adenosine analog).
-
The incubation is carried out in a suitable buffer at a specific temperature and for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
The radioactivity retained on the filter is measured by liquid scintillation counting.
-
-
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of the competing ligand, which is a measure of its binding affinity.
Ecto-5'-Nucleotidase (CD73) Activity Assay
This assay measures the enzymatic activity of CD73, which converts AMP to adenosine.[17][18]
-
Principle: The assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of AMP.
-
Procedure:
-
Cells or cell lysates are incubated with a saturating concentration of AMP in a reaction buffer.
-
The reaction is allowed to proceed for a specific time at 37°C.
-
The reaction is stopped, and the amount of Pi generated is measured using a colorimetric method, such as the malachite green assay.
-
-
Data Analysis: The CD73 activity is expressed as the rate of Pi production (e.g., nmol Pi/min/mg protein).
Conclusion and Future Directions
The anti-inflammatory efficacy of low-dose methotrexate is unequivocally linked to its ability to increase extracellular adenosine levels. This is achieved through a well-defined intracellular pathway involving the inhibition of AICAR transformylase and the subsequent extracellular conversion of released AMP to adenosine via CD73. The final anti-inflammatory effect is mediated primarily through the A₂ₐ and A₃ adenosine receptors.[9][19]
For drug development professionals, this understanding offers several opportunities:
-
Development of Novel Therapeutics: Designing molecules that specifically target components of this pathway, such as AICAR transformylase or adenosine receptor agonists, could lead to new anti-inflammatory drugs with potentially improved efficacy and safety profiles.
-
Personalized Medicine: Investigating genetic polymorphisms in the enzymes and receptors of the adenosine signaling pathway may help predict a patient's response to methotrexate therapy.
-
Combination Therapies: Exploring the synergistic effects of methotrexate with other drugs that modulate adenosine signaling could lead to more effective treatment strategies for chronic inflammatory diseases.
References
- 1. Genetically based resistance to the antiinflammatory effects of methotrexate in the air-pouch model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low-Dose Methotrexate Results in the Selective Accumulation of Aminoimidazole Carboxamide Ribotide in an Erythroblastoid Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinexprheumatol.org [clinexprheumatol.org]
- 4. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. “Genetically-based resistance to the anti-inflammatory effects of methotrexate in the air pouch model of acute inflammation” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antiinflammatory mechanism of methotrexate depends on extracellular conversion of adenine nucleotides to adenosine by ecto-5'-nucleotidase: findings in a study of ecto-5'-nucleotidase gene-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The antiinflammatory mechanism of methotrexate. Increased adenosine release at inflamed sites diminishes leukocyte accumulation in an in vivo model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [scholarworks.brandeis.edu]
- 12. Methotrexate modulates the kinetics of adenosine in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ard.bmj.com [ard.bmj.com]
- 14. Adenosine measurement [bio-protocol.org]
- 15. med.und.edu [med.und.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Unveiling the Role of Ecto-5′-Nucleotidase/CD73 in Astrocyte Migration by Using Pharmacological Tools [frontiersin.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. mdpi.com [mdpi.com]
The Molecular Targets of Sodium Methotrexate in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methotrexate (B535133) (MTX), a folate analog, is a cornerstone of chemotherapy regimens for a variety of cancers, including leukemia, lymphoma, and breast cancer. Its efficacy is primarily attributed to its potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. This action leads to the depletion of intracellular reduced folates, which are essential for the synthesis of nucleotides and amino acids, ultimately causing cell cycle arrest and apoptosis. While DHFR is its principal target, emerging research has illuminated a broader mechanism of action involving other enzymes within the folate pathway and downstream signaling cascades. This technical guide provides a comprehensive overview of the molecular targets of sodium methotrexate, presenting quantitative data on its interactions, detailed experimental protocols for target validation, and visual representations of the affected signaling pathways.
Primary Molecular Target: Dihydrofolate Reductase (DHFR)
The primary molecular target of methotrexate is dihydrofolate reductase (DHFR) , an enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, which are vital for DNA and RNA synthesis.
Methotrexate binds to the active site of DHFR with an affinity approximately 1000-fold higher than that of its natural substrate, DHF. This high-affinity, pseudo-irreversible binding competitively inhibits the enzyme, leading to a cascade of downstream effects.
Quantitative Analysis of Methotrexate-DHFR Interaction
The inhibitory potency of methotrexate against DHFR is typically quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). These values can vary depending on the species, tissue source, and assay conditions.
| Parameter | Organism/Cell Line | Value | Assay Conditions | Reference |
| Ki | Homo sapiens (recombinant) | 3.4 pM | pH 7.0, 25°C | |
| Ki | L1210 Mouse Leukemia Cells | 1.0 - 7.0 pM | Not Specified | |
| IC50 | CCRF-CEM (Human T-cell leukemia) | 22 nM | 72-hour incubation | |
| IC50 | MCF-7 (Human breast cancer) | 10 - 50 nM | 48-hour incubation |
Experimental Protocol: DHFR Enzyme Inhibition Assay
A common method to determine the inhibitory activity of methotrexate on DHFR is a spectrophotometric assay.
Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as dihydrofolate is reduced to tetrahydrofolate.
Materials:
-
Recombinant human DHFR
-
Methotrexate
-
NADPH
-
Dihydrofolate (DHF)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of methotrexate in the assay buffer.
-
In a 96-well plate, add the assay buffer, a fixed concentration of DHFR, and varying concentrations of methotrexate.
-
Initiate the reaction by adding NADPH and DHF.
-
Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
Calculate the rate of NADPH consumption (the decrease in absorbance over time).
-
Plot the enzyme activity against the logarithm of the methotrexate concentration to determine the IC50 value.
Caption: Workflow for a DHFR enzyme inhibition assay.
Secondary Molecular Targets and Downstream Effects
The inhibition of DHFR by methotrexate triggers a series of downstream events that constitute its broader mechanism of action.
Folate Pathway Enzymes
While DHFR is the primary target, the resulting accumulation of DHF polyglutamates can lead to the feedback inhibition of other key enzymes in the folate pathway.
-
Thymidylate Synthase (TS): This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis. The depletion of THF, a necessary cofactor for TS, indirectly inhibits its activity.
-
Aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC): ATIC is involved in the de novo synthesis of purines. It is also inhibited by the accumulation of DHF polyglutamates, further disrupting nucleotide synthesis.
Signaling Pathways Affected by Methotrexate
The disruption of folate metabolism has profound effects on cellular signaling, primarily leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of Methotrexate in cancer cells.
Molecular Mechanisms of Methotrexate Resistance
Understanding the molecular targets of methotrexate is incomplete without considering the mechanisms by which cancer cells develop resistance.
-
DHFR Gene Amplification: Increased expression of DHFR due to gene amplification can overcome the inhibitory effects of methotrexate.
-
Mutations in DHFR: Alterations in the DHFR gene can lead to a protein with reduced binding affinity for methotrexate.
-
Impaired Methotrexate Transport: Reduced influx or increased efflux of methotrexate, often mediated by transporters like the reduced folate carrier (RFC) and ATP-binding cassette (ABC) transporters, can decrease its intracellular concentration.
-
Decreased Polyglutamylation: Methotrexate is polyglutamylated within the cell, which enhances its retention and inhibitory activity. Reduced activity of the enzyme folylpolyglutamate synthetase (FPGS) can lead to resistance.
Conclusion
The primary molecular target of this compound is unequivocally dihydrofolate reductase. However, its therapeutic efficacy stems from a broader disruption of the folate metabolic pathway, including the indirect inhibition of thymidylate synthase and AICAR transformylase. The resulting depletion of nucleotides leads to cell cycle arrest and apoptosis. The development of resistance is often linked to alterations in DHFR, drug transport, or metabolic activation. A thorough understanding of these molecular interactions is crucial for optimizing methotrexate therapy and developing novel strategies to overcome resistance.
Sodium Methotrexate as a Dihydrofolate Reductase Inhibitor: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Methotrexate (B535133), a folate antagonist, is a cornerstone of chemotherapy and immunosuppressive therapy. Its primary mechanism of action is the potent and competitive inhibition of dihydrofolate reductase (DHFR), a pivotal enzyme in cellular metabolism. This guide provides a comprehensive technical overview of sodium methotrexate's interaction with DHFR, including its core mechanism, quantitative inhibition data, detailed experimental protocols for its characterization, and its impact on downstream metabolic pathways.
Core Mechanism of Action: Competitive Inhibition of DHFR
Methotrexate (MTX) functions as a structural analog of 7,8-dihydrofolate (DHF), the natural substrate for dihydrofolate reductase (DHFR).[1][2] Due to this structural similarity, MTX binds to the active site of the DHFR enzyme.[1][2] However, its binding affinity for DHFR is approximately 1,000 times greater than that of DHF.[1][3] This high-affinity, tight binding competitively and effectively blocks the enzyme's catalytic function.[1][3][4]
The primary role of DHFR is to catalyze the reduction of DHF to 5,6,7,8-tetrahydrofolate (THF).[5][6] THF and its derivatives are essential cofactors that donate one-carbon units for the de novo synthesis of purine (B94841) nucleotides (adenine and guanine) and thymidylate, a pyrimidine (B1678525) nucleotide.[1][5][7] By inhibiting DHFR, methotrexate leads to a depletion of the intracellular THF pool.[1] This, in turn, halts the synthesis of DNA and RNA, leading to an arrest of the cell cycle in the S-phase and ultimately inducing cytotoxicity.[1][8] The cytotoxic effects of methotrexate are most pronounced in rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotide biosynthesis.[1]
Intracellular Polyglutamylation
Upon entering the cell via the reduced folate carrier (RFC), methotrexate undergoes polyglutamylation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[7][9] This process involves the addition of multiple glutamate (B1630785) residues to the methotrexate molecule.[9] The resulting polyglutamated forms of methotrexate (MTX-PGs) are not only retained more effectively within the cell but also exhibit enhanced inhibitory activity against DHFR and other folate-dependent enzymes.[9][10] This intracellular retention is a critical factor for the sustained cytotoxic effect of the drug.[9][10]
Quantitative Inhibition Data
The potency of methotrexate as a DHFR inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). These values can vary depending on the species, cell line, and specific experimental conditions.
Table 1: Inhibition and Dissociation Constants of Methotrexate against DHFR
| Parameter | Species | Value |
| Ki | Human | 1.2 nM[1] |
| Ki | Human | 3.4 pM[1] |
| KD | Human (modified) | 9.5 nM[1] |
Table 2: IC50 Values of Methotrexate in Enzymatic Assays and Cancer Cell Lines
| Species/Cell Line | Assay Type | IC50 Value |
| Human DHFR | Enzymatic Assay | 0.12 ± 0.07 µM[1] |
| HCT-116 (Colon Cancer) | Cell Viability Assay | 13.56 ± 3.76 nM[1][11] |
| Daoy (Medulloblastoma) | Cell Viability Assay | 9.5 x 10⁻² µM (95 nM)[1][12] |
| Saos-2 (Osteosarcoma) | Cell Viability Assay | 3.5 x 10⁻² µM (35 nM)[1][12] |
| A549 (Lung Carcinoma) | Cell Viability Assay | 0.013 µM (13 nM)[1] |
| AGS (Gastric Cancer) | Cell Viability Assay | 6.05 ± 0.81 nM[11] |
| MCF-7 (Breast Cancer) | Cell Viability Assay | 114.31 ± 5.34 nM[11] |
| Colon 26 (Mouse Colorectal Carcinoma) | Cell Viability Assay | 31 nM[13] |
| DU-145 (Prostate Cancer) | Cell Viability Assay | 23 nM[13] |
Downstream Cellular Consequences and Metabolic Pathways
The inhibition of DHFR by methotrexate triggers a cascade of downstream effects that disrupt cellular homeostasis. The primary consequence is the interruption of the folate metabolic cycle, which is central to nucleotide biosynthesis.
Impact on Nucleotide Synthesis
The depletion of the THF pool directly impacts two critical biosynthetic pathways:
-
Thymidylate Synthesis: THF is a required cofactor for thymidylate synthase, the enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). A lack of dTMP, a precursor to deoxythymidine triphosphate (dTTP), prevents DNA synthesis.[1]
-
Purine Synthesis: THF derivatives are essential donors of carbon atoms in the de novo purine synthesis pathway, which produces the building blocks for both DNA and RNA.[1] Inhibition of this pathway leads to a reduction in adenosine (B11128) and guanosine (B1672433) pools.[1][14]
This dual blockade of pyrimidine and purine synthesis is the primary driver of methotrexate's cytotoxic and antiproliferative effects.[1]
Experimental Protocols
Spectrophotometric Assay for DHFR Activity and Inhibition
This protocol is a standard method for measuring DHFR activity by monitoring the decrease in NADPH absorbance at 340 nm as it is oxidized to NADP+.[1][15][16]
A. Reagents and Buffers
-
DHFR Assay Buffer (1X): 50 mM Potassium Phosphate buffer, pH 7.5, or 0.05 M Tris-HCl, pH 7.5.[1][15]
-
DHFR Enzyme: Purified recombinant DHFR or lysate from cells/tissues.[1]
-
Substrate Solution: 10 mM Dihydrofolic acid (DHF) stock solution. Prepare fresh and protect from light.[1][15]
-
Cofactor Solution: 10 mM NADPH stock solution.[1]
-
Inhibitor Solution: Methotrexate stock solution (e.g., 10 mM in DMSO or assay buffer), serially diluted to desired concentrations.[1][15]
B. Assay Procedure (96-well plate format)
-
Reagent Preparation: Prepare fresh dilutions of all reagents on the day of the experiment.[16] Keep reagents on ice.
-
Reaction Mixture Preparation:
-
In a 96-well UV-transparent plate, add 2 µl of diluted Methotrexate or vehicle (for enzyme control) to the appropriate wells.[15][16]
-
Add diluted DHFR enzyme to each well (except for the background control).[15]
-
Add DHFR Assay Buffer to bring the volume to 100 µl.[15]
-
For the background control, add 100 µl of DHFR Assay Buffer.[15]
-
-
Cofactor Addition:
-
Initiate Reaction:
-
Data Acquisition:
C. Data Analysis
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for each well.[1]
-
Subtract the rate of the background control from all other readings.
-
Calculate the percent inhibition for each methotrexate concentration using the following formula: % Inhibition = [1 - (Rate of Sample / Rate of Enzyme Control)] * 100%[15]
-
Plot the percent inhibition against the logarithm of the methotrexate concentration to determine the IC50 value using non-linear regression analysis.[1]
Mechanisms of Resistance
Resistance to methotrexate can arise through several mechanisms, which can limit its clinical efficacy:
-
Increased DHFR Levels: Amplification of the DHFR gene or increased transcription can lead to higher intracellular levels of the DHFR enzyme, requiring higher concentrations of methotrexate for effective inhibition.[5][6][17][18]
-
Impaired Cellular Uptake: Down-regulation or mutations in the reduced folate carrier (RFC) can decrease the transport of methotrexate into the cell.[17][18]
-
Decreased Polyglutamylation: Reduced activity of folylpolyglutamate synthase (FPGS) can lead to inefficient polyglutamylation of methotrexate, resulting in poor intracellular retention and increased efflux from the cell.[17][19]
-
DHFR Gene Mutations: Mutations in the DHFR gene can alter the structure of the enzyme's active site, leading to a decreased binding affinity for methotrexate.[17]
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters can actively pump methotrexate out of the cell.[7]
Conclusion
This compound's potent and specific inhibition of dihydrofolate reductase remains a cornerstone of its therapeutic efficacy in oncology and immunology.[1] Its high-affinity binding disrupts essential metabolic pathways required for cell proliferation.[1] A thorough understanding of its mechanism of action, quantitative inhibitory properties, downstream cellular effects, and potential resistance mechanisms is critical for optimizing its clinical use and for the development of novel antifolate agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. proteopedia.org [proteopedia.org]
- 5. e-crt.org [e-crt.org]
- 6. Molecular mechanisms of resistance to antifolates, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Effects of methotrexate on purine and pyrimidine metabolism and cell-kinetic parameters in human malignant lymphoblasts of different lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Polyglutamylation, an important element in methotrexate cytotoxicity and selectivity in tumor versus murine granulocytic progenitor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity [e-crt.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Effects of methotrexate on nucleotide pools in normal human T cells and the CEM T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. assaygenie.com [assaygenie.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Impaired polyglutamylation of methotrexate as a cause of resistance in CCRF-CEM cells after short-term, high-dose treatment with this drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Sodium Methotrexate: A Comprehensive Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium methotrexate (B535133), the sodium salt of methotrexate, is a cornerstone medication in the treatment of a wide range of diseases, including various cancers and autoimmune disorders. As an antimetabolite and antifolate agent, its therapeutic efficacy is intrinsically linked to its unique chemical properties and structure, which dictate its mechanism of action at the molecular level. This technical guide provides an in-depth exploration of the core chemical characteristics of sodium methotrexate, detailed experimental protocols for its analysis, and a visual representation of its key signaling pathways.
Chemical and Physical Properties
This compound is an orange-brown, crystalline powder. Its chemical and physical properties are summarized in the tables below.
General Properties
| Property | Value | Reference |
| Chemical Name | (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid | [1] |
| Molecular Formula | C₂₀H₂₂N₈O₅ | [1] |
| Molecular Weight | 454.4 g/mol | [1] |
| Appearance | Yellow to orange-brown crystalline powder. | [2] |
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | >188°C (decomposes) | [] |
| pKa | pKa1: 2.895 (α-carboxyl), pKa2: 4.410 (γ-carboxyl), pKa3: 5.726 (N1) at 25°C | [4] |
| Solubility | ||
| Water | Freely soluble (quantitative data not specified) | [5] |
| Ethanol | Practically insoluble | [2][6] |
| DMSO | 3900 mg/mL | [] |
| PBS (pH 7.2) | Approximately 1 mg/mL (for methotrexate hydrate) |
Chemical Structure
The chemical structure of methotrexate consists of three key components: a pteridine (B1203161) ring, a p-aminobenzoic acid moiety, and a glutamic acid residue. The sodium salt form involves the deprotonation of the carboxylic acid groups.
Figure 1: Chemical Structure of Methotrexate.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of methotrexate is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the de novo synthesis of purines and thymidylate, which are vital for DNA and RNA synthesis. By inhibiting DHFR, methotrexate disrupts these processes, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.
Beyond its direct effect on nucleotide synthesis, methotrexate also modulates key inflammatory signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor-kappa B (NF-κB) pathways.
Inhibition of Purine (B94841) Synthesis
Figure 2: Methotrexate's inhibition of DHFR disrupts purine synthesis.
Modulation of JAK/STAT Signaling Pathway
Figure 3: Methotrexate inhibits the JAK/STAT signaling pathway.
Inhibition of NF-κB Signaling Pathway
Figure 4: Methotrexate inhibits the NF-κB signaling pathway.
Experimental Protocols
Determination of pKa by UV-Visible Spectrophotometry
Objective: To determine the acid dissociation constants (pKa) of methotrexate using UV-visible spectrophotometry.
Principle: The UV absorbance of a molecule with ionizable groups changes as a function of pH. By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined.
Materials:
-
Methotrexate standard
-
UV-Visible Spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
-
Buffer solutions of various pH values (e.g., phosphate, borate)
-
0.1 M HCl and 0.1 M NaOH solutions
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of methotrexate and dissolve it in a suitable solvent (e.g., 0.1 N NaOH) to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Preparation of Sample Solutions: Prepare a series of solutions with the same concentration of methotrexate in different buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
UV-Vis Measurement: For each solution, measure the UV absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance (λmax) and any isosbestic points.[7] The λmax of Methotrexate is approximately 303 nm.[7]
-
Data Collection: Measure the absorbance of each solution at the selected λmax at each pH value.
-
Data Analysis: Plot the absorbance values against the corresponding pH values. The resulting titration curve will be sigmoidal. The pKa is the pH at which the absorbance is halfway between the acidic and basic plateaus. For molecules with multiple pKa values, multiple inflection points will be observed.
Analysis of STAT Phosphorylation by Western Blot
Objective: To assess the effect of methotrexate on the phosphorylation of STAT proteins in a cell-based assay.
Principle: Western blotting is used to detect and quantify the level of a specific protein in a complex mixture. By using antibodies specific to both the phosphorylated and total forms of a STAT protein, the effect of methotrexate on its activation can be determined.
Materials:
-
Cell line of interest (e.g., a cancer cell line with active JAK/STAT signaling)
-
Cell culture medium and supplements
-
Methotrexate
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-STAT and anti-total-STAT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere. Treat the cells with various concentrations of methotrexate for a specified time. Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-STAT.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT for normalization.
-
Quantify the band intensities using densitometry software. The ratio of phospho-STAT to total STAT is calculated to determine the effect of methotrexate.[8][9]
-
Figure 5: Experimental workflow for Western blot analysis of STAT phosphorylation.
Analysis of NF-κB Activation by Luciferase Reporter Assay
Objective: To measure the effect of methotrexate on NF-κB transcriptional activity.
Principle: A luciferase reporter assay utilizes a plasmid containing the firefly luciferase gene under the control of a promoter with NF-κB binding sites. When NF-κB is activated and binds to these sites, it drives the expression of luciferase, which can be quantified by measuring the light produced upon addition of its substrate, luciferin.
Materials:
-
Cell line of interest
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Methotrexate
-
Stimulating agent (e.g., TNF-α)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Transfect the cells with the NF-κB luciferase reporter plasmid. A co-transfection with a control plasmid (e.g., expressing Renilla luciferase) is often performed for normalization.
-
Cell Treatment: After transfection, treat the cells with methotrexate for a desired period.
-
Stimulation: Stimulate the cells with an agent known to activate NF-κB (e.g., TNF-α) for a specific duration.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions. If a control plasmid was used, measure its luciferase activity as well.
-
Data Analysis: Normalize the firefly luciferase activity to the control luciferase activity (if applicable) to account for differences in transfection efficiency and cell number. Compare the NF-κB activity in methotrexate-treated cells to that in untreated cells to determine the inhibitory effect.[10][11]
References
- 1. Methotrexate | C20H22N8O5 | CID 126941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 4. researchgate.net [researchgate.net]
- 5. goldbio.com [goldbio.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. ijtsrd.com [ijtsrd.com]
- 8. benchchem.com [benchchem.com]
- 9. Methotrexate Is a JAK/STAT Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Expression and Activation of the NF-κB Pathway Correlate with Methotrexate Resistance and Cell Proliferation in Acute Lymphoblastic Leukemia [mdpi.com]
- 11. Methotrexate inhibits NF-κB activity via lincRNA-p21 induction - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Journey of Low-Dose Methotrexate: A Pharmacokinetic Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vivo pharmacokinetics of low-dose sodium methotrexate (B535133), a cornerstone therapy for a range of autoimmune diseases and certain cancers. Understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount for optimizing therapeutic efficacy while minimizing toxicity. This document synthesizes key quantitative data, details common experimental protocols, and visualizes complex biological pathways to offer a comprehensive resource for professionals in the field.
Quantitative Pharmacokinetic Parameters of Low-Dose Methotrexate
The pharmacokinetic profile of low-dose methotrexate exhibits significant interindividual variability.[1] Below is a summary of key parameters collated from various in vivo studies in human populations.
| Parameter | Value | Population/Notes | Route | Reference |
| Bioavailability (F) | 70% | Rheumatoid Arthritis Patients | Oral | [2] |
| 42% (mean, with wide variability) | Children with Acute Lymphoblastic Leukaemia | Oral | ||
| Time to Peak Concentration (Tmax) | 1 - 5 hours | General low-dose therapy | Oral | [3] |
| Terminal Half-life (t½) | ~ 6 hours | Rheumatoid Arthritis Patients | IV | [2] |
| 5 - 8 hours | General low-dose therapy | - | [1] | |
| Clearance (CL) | 84.6 mL/min/m² | Rheumatoid Arthritis Patients | IV | [2] |
| 4.8 - 7.8 L/h | General low-dose therapy | - | [1] | |
| 5.0 - 18.2 L/h | Psoriasis Patients (steady state) | Oral | [4] | |
| Volume of Distribution (Vd) | 22.2 L/m² (steady state) | Rheumatoid Arthritis Patients | IV | [2] |
| 13.5 L/m² (central compartment) | Rheumatoid Arthritis Patients | IV | [2] | |
| ~ 1 L/kg (steady state) | General low-dose therapy | - | [1] | |
| Protein Binding | 42% - 57% (to albumin) | General low-dose therapy | - | [1] |
| 53% ± 6% | Psoriasis Patients | Oral | [5] | |
| Renal Excretion | 80% - 90% (unchanged drug in 24h) | General | - | [6] |
| 46% - 99% (of dose in 48h) | Psoriasis Patients | Oral |
Experimental Protocols for In Vivo Pharmacokinetic Assessment
The determination of methotrexate's pharmacokinetic profile relies on robust experimental designs and sensitive analytical methodologies.
Study Design
A common approach for determining oral bioavailability is a single-dose, two-way crossover study .
-
Subjects: A cohort of patients (e.g., with rheumatoid arthritis) or healthy volunteers is recruited.[2] Animal models such as Sprague-Dawley rats, beagle dogs, and horses are also employed.[7][8][9]
-
Dosing: Subjects receive a single low dose of methotrexate (e.g., 10 mg/m² or a fixed mg/kg dose) via both intravenous (IV) and oral (PO) routes, separated by a washout period of at least one week to ensure complete elimination of the drug from the previous phase.[2][9]
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-administration (e.g., pre-dose, and at various intervals up to 24 or 48 hours).[2][10]
-
Urine Collection: Urine is often collected over specified intervals to determine the extent of renal excretion.[5][10]
Sample Processing and Analysis
-
Sample Preparation: Blood samples are typically centrifuged to separate plasma or serum. For intracellular analysis, red blood cells are isolated.[11] Proteins in plasma/serum may be precipitated using agents like perchloric acid or acetonitrile.[12]
-
Analytical Quantification: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of methotrexate and its metabolites.[13][14]
-
Detection: UV-visible detection is common, with wavelengths often set between 302 and 400 nm.[13][15] Fluorescence detection can also be used, sometimes after post-column derivatization to enhance sensitivity.[14] Liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity and specificity.[9][13]
-
Immunoassays: Fluorescence polarization immunoassay is also a frequently used method for methotrexate analysis in clinical settings.[1]
-
Visualizing Methotrexate's Journey and Analysis
Cellular Mechanism of Action
Methotrexate's therapeutic effects are rooted in its ability to enter cells and inhibit key enzymes in folate metabolism. This process involves active transport into the cell, intracellular modification, and subsequent interaction with its targets.
Caption: Cellular transport and mechanism of action of methotrexate.
Metabolic Pathway of Methotrexate
Once administered, methotrexate undergoes metabolic conversion, primarily in the liver, leading to the formation of metabolites that also possess biological activity and distinct pharmacokinetic properties.
Caption: Primary metabolic pathways of methotrexate.
Experimental Workflow for a Pharmacokinetic Study
The process of conducting a pharmacokinetic study of methotrexate involves several distinct stages, from patient recruitment to data analysis.
Caption: A typical experimental workflow for a clinical pharmacokinetic study.
References
- 1. Clinical pharmacokinetics of low-dose pulse methotrexate in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of low-dose methotrexate in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of MTX - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of low-dose methotrexate in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of low-dose methotrexate in the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Variability of oral bioavailability for low dose methotrexate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of low-dose methotrexate in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of low doses of methotrexate in patients with psoriasis over the early period of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo decline of methotrexate and methotrexate polyglutamates in age-fractionated erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Methotrexate in Biological Fluids and a Parenteral Injection Using Terbium-Sensitized Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijpsjournal.com [ijpsjournal.com]
sodium methotrexate biological activity versus methotrexate sodium salt
Executive Summary
Methotrexate (B535133) (MTX) is a cornerstone therapeutic agent, widely utilized in the treatment of various neoplastic diseases and autoimmune disorders.[1][2] It is an antimetabolite that primarily functions by inhibiting folic acid metabolism.[3] This technical guide provides an in-depth exploration of the biological activity of methotrexate, which is commercially and clinically formulated as its sodium salt for enhanced solubility. The terms "sodium methotrexate" and "methotrexate sodium salt" refer to the same chemical entity and are used interchangeably; the biological activity is conferred by the methotrexate anion.[4][5][6] This document details its multifaceted mechanisms of action, pharmacokinetic profile, and relevant quantitative data, and provides standardized protocols for assessing its biological activity.
Physicochemical Properties
Methotrexate is an organic acid. Its sodium salt form, methotrexate sodium, is what is used in pharmaceutical preparations due to its higher aqueous solubility.[3][7] The conversion to the salt form does not alter the intrinsic biological activity of the methotrexate molecule.
| Property | Methotrexate | Methotrexate Sodium Salt |
| Molecular Formula | C₂₀H₂₂N₈O₅ | C₂₀H₂₀N₈Na₂O₅ |
| Molecular Weight | 454.4 g/mol [8] | 498.4 g/mol (disodium) |
| Appearance | Yellow to orange crystalline powder | Yellowish powder[7] |
| Aqueous Solubility | Practically insoluble | Freely soluble[3] |
| Synonyms | Amethopterin[9] | Methotrexate Disodium[5][6] |
Mechanism of Action
The therapeutic effects of methotrexate are complex, involving different primary mechanisms in oncology versus autoimmune diseases.[1]
Primary Antineoplastic Mechanism: Folate Pathway Inhibition
In cancer treatment, methotrexate acts as a folate antagonist.[10] It has a high affinity for and competitively inhibits the enzyme dihydrofolate reductase (DHFR), which is responsible for converting dihydrofolate (DHF) into the biologically active tetrahydrofolate (THF).[1][9][10] THF is a crucial cofactor for the synthesis of thymidylate and purine (B94841) nucleotides, which are essential building blocks for DNA and RNA synthesis.[4][10][11] By blocking THF production, methotrexate disrupts DNA synthesis, repair, and cellular replication, leading to cell death, particularly in rapidly proliferating malignant cells.[2][10]
Once inside the cell, methotrexate is converted into polyglutamated forms (MTX-PGs) by the enzyme folylpolyglutamate synthase (FPGS).[12][13][14] These polyglutamated metabolites are not only retained within the cell for longer periods but are also more potent inhibitors of DHFR and other folate-dependent enzymes like thymidylate synthetase (TYMS) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase (ATIC).[12][13][15] This intracellular accumulation and enhanced inhibitory activity are critical for the cytotoxic effects of methotrexate.[15][16]
References
- 1. Methotrexate - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. goldbio.com [goldbio.com]
- 4. Facebook [cancer.gov]
- 5. differencebetween.com [differencebetween.com]
- 6. This compound | C20H20N8Na2O5 | CID 11329481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methotrexate disodium salt, 7413-34-5, 98 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
- 8. Sodium, Methotrexate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Methotrexate, Sodium Salt | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 11. What is the mechanism of Methotrexate Sodium? [synapse.patsnap.com]
- 12. portlandpress.com [portlandpress.com]
- 13. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells | PLOS One [journals.plos.org]
- 15. Polyglutamylation, an important element in methotrexate cytotoxicity and selectivity in tumor versus murine granulocytic progenitor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of methotrexate polyglutamylation and cellular energy metabolism in inhibition of methotrexate binding to dihydrofolate reductase by 5-formyltetrahydrofolate in Ehrlich ascites tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunosuppressive Core of Sodium Methotrexate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the multifaceted immunosuppressive properties of sodium methotrexate (B535133) (MTX). Designed for researchers, scientists, and drug development professionals, this document elucidates the core mechanisms of action, presents quantitative data on its immunological effects, details key experimental protocols, and visualizes the intricate signaling pathways involved.
Executive Summary
Methotrexate, a folate antagonist, is a cornerstone in the treatment of various autoimmune and inflammatory diseases. Its therapeutic efficacy stems from a complex interplay of mechanisms that extend beyond its classical role as an inhibitor of dihydrofolate reductase (DHFR). This guide dissects the principal pathways through which methotrexate exerts its immunosuppressive effects, including the inhibition of lymphocyte proliferation, modulation of cytokine production, induction of apoptosis in activated T cells, and interference with key inflammatory signaling cascades. By providing a comprehensive overview of its molecular and cellular impacts, this document aims to facilitate a deeper understanding and foster further research into the therapeutic applications of methotrexate.
Core Mechanisms of Immunosuppression
Methotrexate's immunosuppressive activity is not attributed to a single mode of action but rather to a convergence of several interconnected mechanisms.
Inhibition of Dihydrofolate Reductase and Lymphocyte Proliferation
The most well-established mechanism of methotrexate is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the reduction of dihydrofolate to tetrahydrofolate.[1] Tetrahydrofolate is an essential cofactor in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1] By disrupting nucleotide synthesis, methotrexate effectively curtails the proliferation of rapidly dividing cells, including activated T and B lymphocytes, which are key drivers of autoimmune and inflammatory responses.[2]
Adenosine (B11128) Signaling Pathway
At the low doses typically used in the treatment of inflammatory diseases, a significant portion of methotrexate's anti-inflammatory and immunosuppressive effects are mediated by the release of adenosine.[3] Methotrexate, particularly in its polyglutamated form, inhibits 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase (ATIC).[1] This leads to an intracellular accumulation of AICAR, which in turn inhibits adenosine deaminase, resulting in increased intracellular and subsequent extracellular levels of adenosine.[3] Extracellular adenosine then binds to its receptors, primarily A2A and A3, on the surface of immune cells, triggering anti-inflammatory signaling cascades.[1]
Modulation of Cytokine Production
Methotrexate has been demonstrated to significantly alter the cytokine profile in inflammatory environments. It is a potent inhibitor of cytokine production by activated T cells.[4] Studies have shown that methotrexate can suppress the production of several pro-inflammatory cytokines, including interleukin-4 (IL-4), IL-13, interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α).[4] However, its impact on monocyte-derived cytokines such as IL-1β, IL-6, and IL-8 appears to be less pronounced and can be context-dependent.[5][6] In some instances, methotrexate has even been observed to induce the production of IL-1 and IL-6 in monocytic cell lines.[7]
Induction of Apoptosis in Activated T Cells
A critical component of methotrexate's immunosuppressive arsenal (B13267) is its ability to selectively induce apoptosis, or programmed cell death, in activated T lymphocytes.[8] This clonal deletion of pathogenic T cells contributes to the resolution of inflammation. The induction of apoptosis by methotrexate is linked to the generation of reactive oxygen species (ROS) and the activation of the Jun N-terminal kinase (JNK) signaling pathway.[9][10] This process appears to be independent of the Fas-Fas ligand pathway and is more pronounced in T cells compared to monocytic cells.[8][10]
Inhibition of the JAK/STAT Signaling Pathway
Emerging evidence suggests that methotrexate can also suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway is a critical signaling route for a multitude of pro-inflammatory cytokines. The inhibitory effect of methotrexate on the JAK/STAT pathway may be independent of its action on DHFR and contributes to its broad anti-inflammatory effects.[11]
Quantitative Data on Immunological Effects
The following tables summarize the quantitative effects of methotrexate on various immunological parameters as reported in the scientific literature.
Table 1: Effect of Methotrexate on Cytokine Production
| Cytokine | Cell Type/System | Methotrexate Concentration | Percent Inhibition/Effect | Reference |
| IL-17 | Co-culture of activated PBMCs and RA synoviocytes | 0.01 µg/mL | ~22% reduction | [5] |
| IFN-γ | Co-culture of activated PBMCs and RA synoviocytes | 0.01 µg/mL | ~23% reduction | [5] |
| IL-1β | Co-culture of activated PBMCs and RA synoviocytes | 0.01 µg/mL | ~44% reduction | [5] |
| IL-6 | Co-culture of activated PBMCs and RA synoviocytes | 0.01 µg/mL | ~9.5% reduction (not significant) | [5] |
| TNF-α | Activated T-cells | Concentrations achieved in plasma of RA patients | Marked inhibition | [4] |
| IL-4 | Activated T-cells | Concentrations achieved in plasma of RA patients | Marked inhibition | [4] |
| IL-13 | Activated T-cells | Concentrations achieved in plasma of RA patients | Marked inhibition | [4] |
| IFN-γ | Whole blood from RA patients (ex-vivo) | 10 mg oral dose | Significant inhibition | [3] |
| IL-1β | BMMC | Not specified | Inhibition of synthesis | [6] |
| IL-1Ra | BMMC | Not specified | Stimulated release | [6] |
Table 2: Effect of Methotrexate on T-Cell Apoptosis
| Cell Type | Methotrexate Concentration | Observation | Reference |
| Activated peripheral blood T cells | 0.1-10 µM | Induces apoptosis | [8] |
| Jurkat T cells | >100 nM (16h treatment) | Significant induction of apoptosis | [10] |
| Jurkat T cells expressing tmTNF | 0.1 µM (24h treatment) | Increased Annexin V-positive cells | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the immunosuppressive properties of methotrexate.
In Vitro T-Cell Proliferation Assay
Objective: To assess the inhibitory effect of methotrexate on T-cell proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation.
-
Methotrexate sodium salt solution.
-
Cell proliferation dye (e.g., CellTrace™ Violet).
-
96-well round-bottom culture plates.
-
Flow cytometer.
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.
-
Label the cells with CellTrace™ Violet according to the manufacturer's protocol.
-
Seed the labeled cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Add varying concentrations of methotrexate to the wells. Include a vehicle control.
-
Stimulate the cells with soluble anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies.
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Acquire the samples on a flow cytometer and analyze the proliferation of T-cell subsets by measuring the dilution of the CellTrace™ Violet dye.
Measurement of Cytokine Production in Whole Blood Culture
Objective: To measure the effect of methotrexate on cytokine production in a physiologically relevant environment.
Materials:
-
Freshly drawn heparinized whole blood from healthy volunteers.
-
RPMI-1640 medium.
-
Stimulants (e.g., lipopolysaccharide (LPS) for monocytes, or anti-CD3/anti-CD28 for T-cells).
-
Methotrexate sodium salt solution.
-
Sterile 48-well plates.
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IFN-γ, IL-6).
Procedure:
-
Dilute the heparinized whole blood 1:4 with RPMI-1640 medium.
-
Add 500 µL of the diluted blood to each well of a 48-well plate.
-
Add different concentrations of methotrexate to the wells.
-
Add the desired stimulant (e.g., LPS at 100 ng/mL or anti-CD3/CD28 at 1 µg/mL each).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, centrifuge the plate to pellet the blood cells.
-
Collect the supernatant (plasma) and store at -80°C until analysis.
-
Measure the concentration of cytokines in the plasma using specific ELISA kits according to the manufacturer's instructions.
T-Cell Apoptosis Assay using Annexin V Staining
Objective: To quantify the induction of apoptosis in activated T-cells by methotrexate.
Materials:
-
Activated T-cells (e.g., PBMCs stimulated with PHA or anti-CD3/CD28 for 48-72 hours).
-
Methotrexate sodium salt solution.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).
-
Flow cytometry tubes.
-
Flow cytometer.
Procedure:
-
Culture activated T-cells in the presence or absence of various concentrations of methotrexate for a specified duration (e.g., 24 hours).
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.[13][14]
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by methotrexate.
References
- 1. droracle.ai [droracle.ai]
- 2. Methotrexate Inhibits T Cell Proliferation but Not Inflammatory Cytokine Expression to Modulate Immunity in People Living With HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Effects of Methotrexate Alone or Combined With Arthritis-Related Biotherapies in an in vitro Co-culture Model With Immune Cells and Synoviocytes [frontiersin.org]
- 6. Effects of methotrexate on differentiation of monocytes and production of cytokine inhibitors by monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methotrexate induces production of IL-1 and IL-6 in the monocytic cell line U937 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Increased sensitivity to apoptosis induced by methotrexate is mediated by Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low dose methotrexate induces apoptosis with reactive oxygen species involvement in T lymphocytic cell lines to a greater extent than in monocytic lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methotrexate Inhibits T Cell Proliferation but Not Inflammatory Cytokine Expression to Modulate Immunity in People Living With HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Methotrexate Enhances Apoptosis of Transmembrane TNF-Expressing Cells Treated With Anti-TNF Agents [frontiersin.org]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Methotrexate's Cellular Uptake: A Technical Guide to Core Mechanisms
Methotrexate (B535133) (MTX), a cornerstone of chemotherapy for various cancers and treatment for autoimmune diseases, functions by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. The efficacy of MTX is critically dependent on its entry into target cells. This guide provides an in-depth examination of the primary cellular uptake mechanisms of methotrexate, tailored for researchers, scientists, and drug development professionals.
Core Mechanisms of Methotrexate Uptake
The transport of methotrexate, a folate analog, into mammalian cells is primarily mediated by three distinct systems: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs).
Reduced Folate Carrier (RFC)
The reduced folate carrier, encoded by the SLC19A1 gene, is the principal route of MTX entry into most mammalian cells at physiological pH (around 7.4). It functions as a bidirectional anion exchanger, transporting its substrates in exchange for intracellular organic phosphates. RFC exhibits a high affinity for reduced folates and a comparatively lower affinity for folic acid and MTX. Its expression and activity are critical determinants of MTX efficacy and are often downregulated in MTX-resistant cancer cells.
Proton-Coupled Folate Transporter (PCFT)
The proton-coupled folate transporter (SLC46A1), also known as the heme carrier protein 1, is a high-affinity transporter for both MTX and reduced folates. A key characteristic of PCFT is its pH-dependent activity, with an optimal function at an acidic pH of 5.5. This makes PCFT particularly important for MTX absorption in the acidic microenvironment of the proximal small intestine and in tumors, which often exhibit an acidic extracellular pH.
Folate Receptors (FRs)
Folate receptors, primarily FRα and FRβ, are high-affinity, glycosylphosphatidylinositol (GPI)-anchored membrane proteins that bind folic acid and MTX. Unlike RFC and PCFT which are carriers, FRs mediate uptake via receptor-mediated endocytosis. Following binding, the receptor-ligand complex is internalized into an endosome. An acidic environment within the endosome facilitates the release of the ligand, which is then transported into the cytoplasm. FRα is often overexpressed in various carcinomas (e.g., ovarian, lung, and breast), making it a target for selective drug delivery.
Visualization of Uptake Pathways
The following diagram illustrates the primary mechanisms of methotrexate transport into a mammalian cell.
Caption: Primary cellular uptake pathways for methotrexate (MTX).
Quantitative Data on Methotrexate Transport
The kinetic parameters of MTX transport vary significantly between the different transporters and across various cell lines. This data is crucial for understanding drug efficacy and resistance.
| Transporter | Substrate | Cell Line | Km (µM) | Optimal pH | Reference |
| RFC | Methotrexate | L1210 leukemia | 1.6 - 5 | 7.4 | |
| Methotrexate | CCRF-CEM cells | 4.8 ± 1.2 | 7.4 | ||
| (6S)5-CH3-H4PteGlu1 | CCRF-CEM cells | 1.9 ± 0.3 | 7.4 | ||
| PCFT | Methotrexate | HeLa R1-11 cells | 0.96 ± 0.11 | 5.5 | |
| Folic Acid | IGROV1 cells | 0.47 ± 0.08 | 5.5 | ||
| Pemetrexed | R1-11 transfectants | 0.3 ± 0.04 | 5.5 | ||
| FRα | Folic Acid | KB cells | ~0.001 (1 nM) | 7.4 | |
| Methotrexate | IGROV-1 cells | ~0.316 (316 nM) | 7.4 |
Note: Km values represent the substrate concentration at half-maximal transport velocity and are indicative of binding affinity (a lower Km suggests higher affinity).
Experimental Protocols for Studying MTX Uptake
The following provides a generalized yet detailed methodology for a standard in vitro methotrexate uptake assay using radiolabeled MTX.
Materials and Reagents
-
Cell Line: A relevant cancer cell line (e.g., HeLa, L1210, or KB cells).
-
Culture Medium: Appropriate medium (e.g., RPMI-1640, DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Uptake Buffer: Krebs-Ringer buffer (or similar physiological buffer) at various pH values (e.g., pH 7.4 for RFC/FR studies, pH 5.5 for PCFT studies).
-
Radiolabeled Substrate: [³H]Methotrexate.
-
Unlabeled ("Cold") Methotrexate: For competition and non-specific binding assays.
-
Stop Solution: Ice-cold phosphate-buffered saline (PBS) or buffer to halt the uptake process.
-
Lysis Buffer: 0.5 M NaOH or a commercial cell lysis buffer.
-
Scintillation Cocktail: For quantifying radioactivity.
-
Instrumentation: Scintillation counter, cell culture incubator, centrifuge.
Experimental Workflow Diagram
Caption: A typical experimental workflow for an in vitro [³H]MTX uptake assay.
Detailed Step-by-Step Protocol
-
Cell Seeding: Plate cells at a predetermined density (e.g., 2 x 10⁵ cells/well) in 24-well plates and culture for 24-48 hours to allow for adherence and exponential growth.
-
Preparation: On the day of the experiment, prepare fresh uptake buffers at the desired pH values. Prepare working solutions of [³H]MTX, often diluted with unlabeled MTX to achieve the desired final concentration.
-
Assay Initiation: Aspirate the culture medium from the wells. Wash the cell monolayer once with pre-warmed uptake buffer (e.g., 37°C).
-
Uptake Incubation: Add the [³H]MTX-containing uptake buffer to each well to start the reaction. Incubate the plate at 37°C for a specific period (e.g., 5 minutes). Time-course experiments are recommended to ensure initial uptake rates are measured.
-
Termination: To stop the transport, rapidly aspirate the radioactive solution and immediately wash the cells three times with an excess of ice-cold stop solution. This removes extracellular [³H]MTX without allowing for significant efflux.
-
Cell Lysis: After the final wash, add a defined volume of lysis buffer (e.g., 500 µL of 0.5 M NaOH) to each well and incubate for at least 1 hour (or until cells are fully lysed).
-
Quantification: Transfer the cell lysate to a scintillation vial. Add an appropriate volume of scintillation cocktail (e.g., 4 mL). Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Data Analysis: Determine the protein concentration of the lysate from parallel wells (e.g., using a BCA protein assay). Normalize the CPM values to the protein content (CPM/mg protein) or cell count to calculate the uptake rate (e.g., pmol/mg protein/min). Non-specific binding can be determined by measuring uptake in the presence of a vast excess (e.g., 1000-fold) of unlabeled MTX.
Conclusion
The cellular uptake of methotrexate is a complex process governed by the interplay of at least three major transport systems. The reduced folate carrier (RFC) is the dominant pathway at physiological pH, while the proton-coupled folate transporter (PCFT) is crucial in acidic environments characteristic of some tumors. Folate receptors contribute via endocytosis, particularly in cancers where they are overexpressed. A thorough understanding of these mechanisms, their kinetic properties, and their regulation is paramount for optimizing MTX-based therapies, overcoming drug resistance, and designing novel drug delivery strategies that exploit these transport pathways. The experimental protocols outlined provide a framework for the quantitative assessment of these systems in a research setting.
Methodological & Application
Application Notes and Protocols for Sodium Methotrexate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of sodium methotrexate (B535133) (MTX), a potent antifolate agent, in cell culture applications. This document outlines the core principles of MTX's mechanism of action, detailed protocols for its use in cytotoxicity assays and as a selection agent, and quantitative data to guide experimental design.
Introduction
Sodium methotrexate is a cornerstone of chemotherapy and immunosuppressive therapy. In the context of cell culture, it serves as a powerful tool for a range of applications, from inducing cell death in cancer cell lines to selecting for cells with amplified expression of a gene of interest. Its primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides and, consequently, for DNA replication and cell proliferation.[1][2]
Mechanism of Action
Methotrexate is a structural analog of folic acid and functions as an antimetabolite.[3] Its high affinity for DHFR effectively blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. The depletion of these precursors leads to the arrest of the S-phase of the cell cycle and ultimately induces apoptosis in rapidly dividing cells.[4]
Beyond its primary role in DHFR inhibition, methotrexate's effects are multifaceted. Inside the cell, it is converted to polyglutamated forms, which are more potent inhibitors of DHFR and other folate-dependent enzymes and are retained more effectively within the cell.[1] Resistance to methotrexate can arise through several mechanisms, including increased DHFR expression, decreased drug uptake into the cell, and reduced polyglutamylation.[5]
Quantitative Data Summary
The cytotoxic effect of methotrexate is highly dependent on the cell line and the duration of exposure. The half-maximal inhibitory concentration (IC50) is a key parameter for determining the appropriate concentration range for in vitro experiments.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| Daoy | Medulloblastoma | 0.095 | 144 |
| Saos-2 | Osteosarcoma | 0.035 | 144 |
| MCF-7 | Breast Cancer | 1.2 | Not Specified |
| SH-SY5Y | Neuroblastoma | 0.8 | Not Specified |
| HCT-116 | Colorectal Cancer | 0.15 | 48 |
| A-549 | Lung Carcinoma | 0.10 | 48 |
| RH-1 | Rhabdomyosarcoma | 0.005756 | Not Specified |
| EW-7 | Ewing's Sarcoma | 0.006362 | Not Specified |
| ML-2 | Acute Myeloid Leukemia | 0.007053 | Not Specified |
| MONO-MAC-6 | Acute Myeloid Leukemia | 0.009083 | Not Specified |
| HCT-116 | Colorectal Cancer | 0.010104 | Not Specified |
| P388 | Murine Leukemia | 0.023 | Not Specified |
Note: IC50 values can vary significantly based on experimental conditions such as cell density, medium composition, and the specific assay used. The data presented here are compiled from multiple sources for comparative purposes.[1][6][7][8][9]
Experimental Protocols
Preparation of Methotrexate Stock Solution
Proper preparation and storage of the methotrexate stock solution are crucial for obtaining reproducible results.
Materials:
-
Methotrexate hydrate (B1144303) powder
-
1 M Sodium Hydroxide (NaOH)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of methotrexate powder in a sterile container.
-
Add a minimal volume of 1 M NaOH to completely dissolve the powder.[1]
-
Dilute the dissolved methotrexate to the final desired stock concentration (e.g., 10 mM or 20 mM) with sterile PBS or cell culture medium.[10]
-
Sterile-filter the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to one month. For short-term storage, the solution can be kept at 4-8°C for about a week. Protect the solution from light.[10]
Protocol 1: Determining Cytotoxicity using the MTT Assay
This protocol outlines the steps to determine the IC50 of methotrexate in an adherent cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Methotrexate stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)[10]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Methotrexate Treatment:
-
Prepare a series of dilutions of the methotrexate stock solution in complete culture medium. A common approach is a 10-point, 2-fold serial dilution starting from a high concentration (e.g., 10 µM).[1]
-
Include a "vehicle control" (medium with the same concentration of the solvent used for the stock solution) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the methotrexate dilutions or control solutions. It is recommended to perform each treatment in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours), depending on the cell line's doubling time.[1]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C.[1]
-
Carefully aspirate the medium containing MTT without disturbing the formazan (B1609692) crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.[1]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each methotrexate concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the methotrexate concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Selection of High-Producing Cells using the DHFR/Methotrexate System
This protocol describes the use of methotrexate to select for and amplify a gene of interest (GOI) in DHFR-deficient Chinese Hamster Ovary (CHO) cells.[2]
Materials:
-
DHFR-deficient CHO cells (e.g., CHO-DG44)
-
Expression vector containing the GOI and a functional DHFR gene
-
Nucleoside-free culture medium
-
Hypoxanthine/Thymidine (HT) supplement
-
Methotrexate stock solution
Procedure:
-
Transfection and Initial Selection:
-
Culture DHFR-deficient CHO cells in medium supplemented with HT.
-
Transfect the cells with the linearized expression vector containing the GOI and the DHFR gene.
-
Allow the cells to recover for 24-48 hours in HT-containing medium.
-
Wash the cells to remove the HT-containing medium and resuspend them in a selective, nucleoside-free medium.
-
Culture the cells for 2-3 weeks, replacing the selective medium every 3-4 days, until cell viability recovers to >90%. This creates a stable, transfected pool.[2]
-
-
Stepwise Methotrexate Gene Amplification:
-
Split the stable pool into multiple flasks. Maintain one as a control (0 nM MTX) and add a low starting concentration of methotrexate (e.g., 25-50 nM) to the others.[2]
-
Monitor the culture until cell viability, which will initially drop, recovers to >80-90%. This can take 1-3 weeks.[2]
-
Once the culture is stable, increase the methotrexate concentration, typically by doubling it (e.g., 50 nM → 100 nM → 200 nM).[2]
-
Repeat this stepwise selection process through several increasing concentrations of methotrexate. The optimal final concentration can range from 250 nM to 2000 nM or higher and must be determined empirically.[2]
-
At each stable methotrexate concentration, evaluate the expression level of the GOI to confirm that gene amplification is enhancing protein production.
-
Visualizations
Caption: Methotrexate's mechanism of action.
Caption: Workflow for MTT cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Drug: Methotrexate - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparing Sodium Methotrexate Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methotrexate (B535133) (MTX), a folate analog, is a cornerstone antimetabolite used in both cancer chemotherapy and as an immunosuppressant for treating autoimmune diseases.[1][2][3] In cell culture, MTX is widely used as a selective agent, particularly in systems utilizing dihydrofolate reductase (DHFR) as a selectable marker, and to study cellular processes like proliferation, apoptosis, and drug resistance.[4] Its primary mechanism of action is the competitive inhibition of the DHFR enzyme, which is critical for the synthesis of nucleotides and, consequently, DNA and RNA.[1][5] Accurate and consistent preparation of MTX stock solutions is paramount for obtaining reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and quality control of sodium methotrexate stock solutions for cell culture applications.
Mechanism of Action
Methotrexate's primary cytotoxic effect stems from its high affinity for dihydrofolate reductase (DHFR), outcompeting the endogenous substrate, dihydrofolate (DHF). This inhibition blocks the regeneration of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA synthesis.[2][6] The resulting depletion of nucleotide pools leads to the cessation of cellular replication and can induce apoptosis. Beyond its anti-folate activity, low-dose MTX also exhibits anti-inflammatory effects by modulating adenosine (B11128) signaling pathways and inhibiting key inflammatory signaling cascades like NF-κB and JAK/STAT.[2][7]
Data Summary
Quantitative data regarding the solubility and stability of methotrexate are crucial for proper handling and experimental design.
Table 1: Solubility of Methotrexate
| Solvent | Solubility | Notes | Reference |
|---|---|---|---|
| Water | Insoluble | Methotrexate hydrate (B1144303) is practically insoluble in water. | [8] |
| Dilute Alkali Hydroxides (e.g., 1 M NaOH) | Soluble | Common method for preparing aqueous stock solutions for cell culture. | [8][9] |
| Dilute Mineral Acids | Soluble | Soluble in solutions of mineral acids. | [8] |
| PBS (pH 7.2) | Approx. 1 mg/mL | Aqueous solutions in PBS are not recommended for storage beyond one day. | [10] |
| DMSO | Soluble (up to ~3.9 g/mL) | A common solvent for creating high-concentration stock solutions. | [10][] |
| Dimethylformamide (DMF) | Soluble (~14 mg/mL) | An alternative organic solvent. |[10] |
Table 2: Recommended Storage and Stability of Methotrexate Stock Solutions | Solution Type | Storage Temperature | Duration | Notes | Reference | | :--- | :--- | :--- | :--- | | Powder | -20°C | ≥ 3 years | Protect from light for long-term storage. |[8] | | Aqueous Stock (in medium or saline) | -20°C | ~1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |[8][9] | | Aqueous Stock (in medium or saline) | 4-8°C | ~1 week | For short-term use. |[8][9] | | Diluted in D5W or NS | Room Temperature | 24 hours | Admixtures are stable for a short period at room temperature. |[5] |
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution using sodium hydroxide (B78521) to solubilize methotrexate, a common practice for cell culture applications.[9][12]
Materials:
-
Methotrexate hydrate (MW: 454.44 g/mol , anhydrous)[8]
-
1 M Sodium Hydroxide (NaOH), sterile
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile cryovials for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Precaution: Methotrexate is a hazardous chemical. Handle it with appropriate caution in a designated area, such as a chemical fume hood or biological safety cabinet, following all institutional safety guidelines.[13]
-
Weighing: Weigh out 4.54 mg of methotrexate hydrate powder and place it into a sterile conical tube.
-
Solubilization: Add a minimal volume of 1 M NaOH dropwise to the powder while gently vortexing. Continue adding NaOH until the powder is fully dissolved. A clear, yellow-orange solution should form. For 4.54 mg, this will typically require a small volume (e.g., 20-50 µL).[8][9]
-
Dilution: Add sterile water or PBS to bring the total volume just under 1 mL. Vortex gently to mix thoroughly.
-
Final Volume Adjustment: Carefully adjust the final volume to exactly 1 mL with sterile water or PBS to achieve a final concentration of 10 mM.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials. Store the aliquots at -20°C, protected from light, for up to one month.[8][9] Avoid repeated freeze-thaw cycles.[14]
Protocol 2: Quality Control of Methotrexate Stock Solution
Basic quality control ensures the prepared stock solution is suitable for experiments.
Procedure:
-
Visual Inspection: After preparation and filtration, visually inspect the solution for any precipitates or particulates. The solution should be clear.
-
pH Check (Optional): After diluting the stock to a working concentration in your cell culture medium, you can check the pH to ensure that the small amount of NaOH used for solubilization does not significantly alter the medium's pH.
-
Functional Assay (Recommended): The most reliable quality control is a functional assay. Perform a dose-response experiment (e.g., a cell viability assay as described in Protocol 3) using a well-characterized, sensitive cell line to determine the IC50 value. Compare this value to previously established values in your lab or from the literature to confirm the potency of your new stock solution.
Protocol 3: Cell Viability (MTT) Assay for IC50 Determination
This protocol provides a method to assess the cytotoxic effects of methotrexate and determine its half-maximal inhibitory concentration (IC50).[9]
Materials:
-
Complete cell culture medium
-
Prepared Methotrexate stock solution
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other formazan (B1609692) solubilizing agent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well in 100 µL of medium) and incubate overnight to allow for attachment.[9]
-
Drug Preparation: Prepare serial dilutions of methotrexate from your stock solution in complete culture medium. Final concentrations might range from 0.01 µM to 100 µM, depending on the cell line's expected sensitivity.[9][12]
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of methotrexate. Include appropriate controls: "medium only" (blank) and "cells with medium but no drug" (vehicle control).[9]
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[9]
-
MTT Addition: At the end of the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or on a plate shaker.[9]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the methotrexate concentration and use a non-linear regression model to determine the IC50 value.
Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitate in Stock Solution | Incomplete dissolution or exceeded solubility limit. | Ensure the powder is fully dissolved in NaOH before adding buffer. If precipitate forms after adding buffer, the initial volume of NaOH may have been insufficient. |
| Low Cell Sensitivity to MTX | Presence of thymidine (B127349) and hypoxanthine (B114508) in the medium, which allows cells to bypass the DHFR block. | For sensitive assays, consider using a medium depleted of these components.[14] |
| Cell line has inherent or acquired resistance to MTX. | Verify the sensitivity of your cell line. Consider using a different cell line or a higher concentration range. | |
| High Variability Between Replicates | Inaccurate pipetting or inconsistent cell seeding. | Calibrate pipettes regularly. Ensure a homogenous cell suspension when seeding.[17] |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium instead. |
References
- 1. benchchem.com [benchchem.com]
- 2. Methotrexate and its mechanisms of action in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. toku-e.com [toku-e.com]
- 5. globalrph.com [globalrph.com]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. uspnf.com [uspnf.com]
- 14. benchchem.com [benchchem.com]
- 15. Effect of methotrexate concentration and exposure time on mammalian cell survival in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.plos.org [journals.plos.org]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Sodium Methotrexate Selection of DHFR-Transfected Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to using sodium methotrexate (B535133) (MTX) for the selection and gene amplification of Dihydrofolate Reductase (DHFR)-transfected cells. This powerful technique is widely employed in the development of stable, high-producing mammalian cell lines, particularly Chinese Hamster Ovary (CHO) cells, for the production of recombinant proteins.
Principle and Mechanism of Action
The DHFR/MTX selection system is based on the essential role of the DHFR enzyme in cellular proliferation and the inhibitory action of methotrexate.[1][2]
Dihydrofolate Reductase (DHFR): This enzyme is crucial for the synthesis of purines and thymidylate, which are essential building blocks for DNA synthesis and cell replication.[1][2] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a key cofactor in this pathway.
Methotrexate (MTX): MTX is a folate analog that acts as a potent competitive inhibitor of DHFR.[1][2][3] By binding with high affinity to DHFR, MTX blocks the production of THF, leading to a depletion of nucleotide precursors, which in turn arrests DNA synthesis and causes cell death.[2][3]
Selection and Gene Amplification: The system utilizes a DHFR-deficient host cell line (e.g., CHO-DG44) that is transfected with an expression vector containing two key components: the gene of interest (GOI) and a functional dhfr gene.
-
Initial Selection: After transfection, cells are cultured in a nucleoside-free medium. Only cells that have successfully integrated the plasmid can produce functional DHFR and survive.[1][2][4] Untransfected cells, lacking a functional DHFR enzyme and the ability to synthesize their own nucleosides, will not survive.
-
Gene Amplification: To increase the expression of the GOI, the selective pressure is increased by adding MTX to the culture medium.[1][2] In the presence of MTX, cells can only survive by overproducing the DHFR enzyme to overcome the competitive inhibition. This is typically achieved through the amplification of the genomic region containing the integrated dhfr gene.[1][4] As the GOI is physically linked to the dhfr gene on the expression vector, it is co-amplified, leading to a significant increase in recombinant protein expression.[2][4]
Signaling Pathway and Mechanism of Action
Caption: Mechanism of Methotrexate (MTX) inhibition of the DHFR pathway.
Experimental Protocols
This section provides a generalized workflow for developing high-producing cell lines using DHFR/MTX selection. It is critical to optimize these protocols based on the specific cell line, vector, and protein of interest.
Materials
-
Cell Line: DHFR-deficient CHO cells (e.g., CHO-DG44).[1]
-
Culture Medium: Chemically defined, nucleoside-free medium (e.g., CD OptiCHO™).[1]
-
Supplements: L-glutamine, Hypoxanthine/Thymidine (HT) supplement.[1]
-
Transfection Reagent: As per manufacturer's protocol.[1]
-
Selection Agent: Methotrexate (MTX) stock solution (e.g., 5 mM in dH₂O, sterile filtered).[1]
-
Dialyzed Fetal Bovine Serum (dFBS): Required if using a serum-containing medium.[1]
Protocol 1: Transfection and Initial Selection
-
Cell Preparation: Culture DHFR-deficient CHO cells in medium supplemented with HT. Ensure cells are in the exponential growth phase with high viability (>95%) before transfection.[1]
-
Transfection: Linearize the expression vector containing the GOI and the dhfr gene. Transfect the CHO cells using an optimized protocol (e.g., electroporation, lipofection).[1][2]
-
Post-Transfection Recovery: Culture cells for 24-48 hours in HT-containing medium to allow for recovery and expression of the DHFR protein.[1]
-
Initial Selection: After recovery, wash the cells to remove the HT-containing medium and resuspend them in a selective, nucleoside-free medium.[1]
-
Pool Generation: Culture the cells for 2-3 weeks, replacing the selective medium every 3-4 days, until the cell viability recovers to >90%. This surviving population is the stable, transfected pool.[1]
Protocol 2: Stepwise MTX Gene Amplification
The goal of this phase is to gradually increase the MTX concentration, allowing the cells to adapt by amplifying the dhfr gene.
-
Initiate Amplification: Split the stable pool into multiple flasks. Maintain one as a control (0 nM MTX) and add MTX to the others at a low starting concentration (e.g., 25-50 nM).[1]
-
Monitor and Adapt: Culture the cells in the MTX-containing medium. Initially, cell viability will drop. Monitor the culture until viability recovers to >80-90%. This process can take 1-3 weeks.[1]
-
Increase MTX Concentration: Once the culture is stable, increase the MTX concentration. A common strategy is to use 4-fold increments.[5]
-
Repeat Stepwise Selection: Repeat this process through several increasing concentrations of MTX. The optimal final concentration must be determined empirically but can range from 250 nM to 2000 nM or higher.[1]
-
Evaluate Expression: At each stable MTX concentration, evaluate the expression level of the GOI (e.g., via ELISA or Western Blot) to determine if amplification is enhancing protein production.[1]
-
Single-Cell Cloning: After each stage of MTX amplification, it is recommended to perform single-cell cloning to isolate high-expressing and stable clones.[2]
Experimental Workflow
Caption: General workflow for DHFR/MTX cell line development.
Data Presentation
The following tables summarize quantitative data related to MTX selection and gene amplification.
Table 1: Methotrexate Concentration for Selection and Amplification
| Stage | MTX Concentration Range | Purpose | Reference |
| Initial Amplification | 25 - 50 nM | To begin the selection pressure for gene amplification. | [1] |
| Stepwise Amplification | 0.02 - 80 µM | To gradually increase selective pressure and enrich for cells with higher gene copy numbers. | [5] |
| Final Concentration | 250 - 2000+ nM | Empirically determined concentration for stable, high-level expression. | [1] |
| Jurkat T-cell Selection | 0.05 - 0.1 µM | Effective concentrations for selecting transduced human T-cells. | [6] |
Table 2: Effects of MTX-Mediated Gene Amplification on Protein Expression and Gene Copy Number
| Cell Line/System | MTX Concentration | Fold Increase in mAb Concentration | Fold Increase in Gene Copy Number | Reference |
| Recombinant CHO cells | 200 nM | ~3-fold (24.3–37.4 mg/L) | 1.9–2.3 fold (DHFR and heavy/light chain) | [7] |
| DHFR-KO CHO-K1 | 200 nM | Not specified | 1.23–3.16 fold (DHFR), 1.23–2.28 fold (EGFP) | [7] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High cell death after increasing MTX concentration | - Cells have not fully recovered from the previous step.- Impurity in MTX stock. | - Ensure viability is >90% before increasing MTX.- Start with a lower MTX concentration (e.g., 25 nM).- Use a fresh, sterile-filtered MTX stock.[1] |
| Protein expression does not increase with MTX concentration | - The GOI and dhfr gene have integrated into a region of the chromosome that is not amenable to amplification.- The protein is toxic to the cell at high concentrations. | - Screen a larger number of initial stable pools.- Consider using a different expression vector or host cell line.[1] |
| High expression is unstable and lost without MTX | - Gene amplification is maintained in extrachromosomal elements (double minute chromosomes).- Genomic instability of the selected clone. | - Maintain selective pressure during all culture phases.- Perform extensive stability studies during clone selection to identify clones with stable, integrated amplicons.[1] |
Conclusion
The DHFR/MTX system remains a robust and effective platform for generating high-yield recombinant protein-producing cell lines.[1] The mechanism of MTX-induced gene amplification allows for the selection of clones with significantly enhanced productivity. A successful outcome requires careful optimization of the selection strategy, including the stepwise increase of MTX concentration, and rigorous single-cell cloning and stability testing.[1] The use of destabilized DHFR markers can also be considered to potentially shorten the timeline and reduce the amount of MTX needed for generating high-expressing clones.[2][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Generation of high-expressing cells by methotrexate amplification of destabilized dihydrofolate reductase selection marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Efficient Selection of Genetically Modified Human T Cells Using Methotrexate-Resistant Human Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Hybrid cell line development system utilizing site-specific integration and methotrexate-mediated gene amplification in Chinese hamster ovary cells [frontiersin.org]
- 8. Generation of High-Expressing Cells by Methotrexate Amplification of Destabilized Dihydrofolate Reductase Selection Marker | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Sodium Methotrexate Dosage Calculation in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the calculation and administration of sodium methotrexate (B535133) (MTX) in mouse models, a critical component in preclinical studies for oncology, autoimmune diseases, and inflammatory conditions. Accurate dosing is paramount for obtaining reproducible and reliable data while ensuring animal welfare.
Mechanism of Action
Methotrexate's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the conversion of dihydrofolate to tetrahydrofolate.[1][2] Tetrahydrofolate is a key cofactor in the synthesis of purine (B94841) nucleotides and thymidylate, which are vital for DNA synthesis, repair, and cellular replication.[1] By disrupting this pathway, methotrexate preferentially targets rapidly proliferating cells, such as cancerous cells and activated immune cells.[1][2] In the context of autoimmune diseases, MTX is also thought to exert anti-inflammatory effects by promoting the release of adenosine, which can suppress T-cell activation and B-cell function.[1][2]
subgraph "cluster_Cell" { label="Cell"; bgcolor="#F1F3F4"; "MTX" [label="Methotrexate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DHFR" [label="Dihydrofolate\nReductase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DHF" [label="Dihydrofolate", fillcolor="#FBBC05", fontcolor="#202124"]; "THF" [label="Tetrahydrofolate", fillcolor="#FBBC05", fontcolor="#202124"]; "Purine_Synthesis" [label="Purine Synthesis", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Thymidylate_Synthesis" [label="Thymidylate\nSynthesis", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; "DNA_Synthesis" [label="DNA Synthesis &\nCell Proliferation", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];
} }
Caption: Simplified diagram of Methotrexate's mechanism of action.Dosage and Administration in Murine Models
The optimal dosage and administration schedule for methotrexate can vary significantly depending on the mouse strain, age, disease model, and experimental objectives. The following tables summarize common dosage ranges reported in preclinical studies. It is crucial to consult relevant literature and institutional guidelines when designing experiments.
Table 1: Methotrexate Dosage in Autoimmune and Inflammatory Mouse Models
| Mouse Model | Strain | Dosage (mg/kg) | Administration Route | Dosing Schedule | Reference |
| Collagen-Induced Arthritis (CIA) | DBA/1J | 2, 10, 20, or 50 | Subcutaneous (s.c.) | Once weekly for 6 weeks | [1][3] |
| Collagen-Induced Arthritis (CIA) | (Balb/c x B10.Q)F1 and B10.Q | Titrated doses | Not specified | Started 1 day after disease onset for 14 days | [1] |
| Experimental Autoimmune Encephalomyelitis (EAE) | BALB/c | Titrated doses | Not specified | Started 1 day after disease onset for 14 days | [1] |
| Experimental Systemic Lupus Erythematosus (SLE) | Not specified | 2 | Not specified | Once a week for 10 months | [1] |
Table 2: Methotrexate Dosage in Oncology Mouse Models
| Mouse Model | Strain | Dosage (mg/kg) | Administration Route | Dosing Schedule | Reference |
| General Anticancer Studies | Not specified | 2.5 - 1000 | Intraperitoneal (i.p.) | Bolus or infusion (24, 72, 168 h) | [4] |
| Pharmacokinetic Study | Female mice (mean weight 24g) | 1 (days 1-4), 2 (days 5-8), 4 (duration of experiment) | Intraperitoneal (i.p.) | Daily | [5] |
Table 3: Toxicity Data for Methotrexate in Mice
| Parameter | Value | Route | Strain | Reference |
| LD50 | 94 mg/kg | Intraperitoneal (i.p.) | Not specified | [6][7] |
| LD50 | 146 mg/kg | Oral | Not specified | [8] |
| LD50 (5-week-old mice) | 59 mg/kg | Not specified | Not specified | [9] |
| LD50 (16-week-old mice) | 284 mg/kg | Not specified | Not specified | [9] |
| Maximally Tolerated Dose (10% body weight loss) | 760 mg/kg (bolus) vs. 3.8 mg/kg (72h infusion) | Intraperitoneal (i.p.) | Not specified | [4] |
Experimental Protocols
Preparation of Methotrexate for Injection
Materials:
-
Methotrexate sodium salt powder
-
Sterile, preservative-free 0.9% Sodium Chloride Injection, USP
-
Sterile vials
-
Sterile syringes and needles (e.g., 27-gauge)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Reconstitution: For most applications, use preservative-free methotrexate.[1] Reconstitute the methotrexate sodium salt powder with sterile, preservative-free 0.9% Sodium Chloride Injection to a desired stock concentration. A common stock concentration is 1 mg/mL.[1][6] If necessary, the pH can be adjusted to approximately 8.5 with sodium hydroxide (B78521) or hydrochloric acid.[1]
-
Dilution: Based on the individual mouse's body weight and the desired dosage, calculate the required volume of the methotrexate stock solution. Further dilute the stock solution with sterile 0.9% Sodium Chloride Injection to a final volume suitable for the chosen administration route (typically 100-200 µL for intraperitoneal or subcutaneous injection).[1]
-
Storage: Protect the reconstituted methotrexate solution from light. For short-term storage, refrigeration at 2-8°C is recommended.[1] For longer-term storage, consult the manufacturer's instructions; some preparations can be stored at -20°C.[10]
Dosage Calculation
Formula:
Volume to inject (mL) = (Desired dose (mg/kg) x Mouse weight (kg)) / Concentration of MTX solution (mg/mL)
Example Calculation:
-
Desired dose: 10 mg/kg
-
Mouse weight: 25 g (0.025 kg)
-
Concentration of MTX solution: 1 mg/mL
Volume to inject (mL) = (10 mg/kg * 0.025 kg) / 1 mg/mL = 0.25 mL
Administration of Methotrexate to Mice
Pre-Administration Checklist:
-
Accurately weigh each mouse before administration.[1]
-
Properly restrain the mouse to minimize stress and ensure accurate injection.[1]
-
Use a new sterile syringe and needle for each animal to prevent cross-contamination.[1]
Administration Routes:
-
Intraperitoneal (i.p.) Injection: Hold the mouse firmly by the scruff of the neck, allowing its hindquarters to rest on a firm surface. Tilt the mouse slightly head-down and inject into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. Gently aspirate to ensure no fluid or blood is drawn back before slowly injecting the solution.[1]
-
Subcutaneous (s.c.) Injection: Grasp a fold of skin over the back, between the shoulder blades, to form a "tent." Insert the needle at the base of the tented skin, parallel to the spine. Gently aspirate to check for blood, then inject the solution.[1]
-
Intravenous (i.v.) Injection (Tail Vein): This route requires significant skill and proper restraint. Warming the tail with a heat lamp or warm water can help dilate the veins. Place the mouse in a suitable restrainer and clean the tail with an alcohol wipe. Insert the needle into one of the lateral tail veins and slowly inject the solution.[1]
A [label="Prepare MTX Solution\n(e.g., 1 mg/mL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Accurately Weigh Mouse", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Calculate Dosage Volume", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Administer MTX\n(i.p., s.c., or i.v.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Monitor Mouse\n(Body Weight, Clinical Signs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Data Collection & Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; E -> F; }
Caption: Generalized workflow for Methotrexate administration in mice.Monitoring for Toxicity
Close monitoring of animals is essential, as methotrexate can cause significant toxicity.
-
Body Weight: Body weight loss is a primary indicator of MTX-induced toxicity. Mice should be weighed daily or at regular intervals. A significant drop in body weight (e.g., >15-20%) may require a dose reduction or euthanasia.[1][4]
-
Clinical Signs: Observe mice for signs of distress, including lethargy, ruffled fur, hunched posture, and diarrhea.[1]
-
Hematological Effects: Methotrexate can suppress hematopoiesis, leading to anemia, leukopenia, and thrombocytopenia.[6]
Conclusion
The successful administration of methotrexate in mouse models hinges on meticulous preparation, accurate dosing, and diligent monitoring. The protocols and data presented here offer a comprehensive guide for researchers. However, it is imperative to adapt these guidelines to the specific experimental context and to adhere to all institutional animal care and use committee (IACUC) regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic-pharmacodynamic modeling of methotrexate-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. Methotrexate | C20H22N8O5 | CID 126941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fermion.fi [fermion.fi]
- 9. academic.oup.com [academic.oup.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Use of Sodium Methotrexate in Experimental Arthritis Rat Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: It is a common misconception that sodium methotrexate (B535133) (MTX) is used to induce arthritis in animal models. The scientific literature demonstrates that MTX, a folate antagonist, is not an arthritis-inducing agent. Instead, it is widely employed as a reference therapeutic drug to study its effects on experimentally induced arthritis in rats.[1] The most common models for this purpose are Adjuvant-Induced Arthritis (AIA) and Collagen-Induced Arthritis (CIA), which mimic many aspects of human rheumatoid arthritis (RA).[2][3]
These application notes provide detailed protocols for inducing arthritis in rats using established methods and subsequently administering sodium methotrexate to evaluate its therapeutic efficacy. The protocols cover arthritis induction, treatment regimens, and various assessment parameters.
Experimental Protocols
Protocol 1: Adjuvant-Induced Arthritis (AIA) Model
The AIA model is a well-established method for inducing polyarthritis in rats and is frequently used for the preclinical evaluation of anti-arthritic drugs.[2]
Materials:
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis or M. butyricum (e.g., 10 mg/ml).[4]
-
Female Lewis rats (other susceptible strains can also be used).[5][6]
-
Tuberculin syringe with a 26-gauge needle.
Procedure:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment.[7]
-
Adjuvant Preparation: Thoroughly vortex the CFA suspension to ensure a uniform distribution of mycobacteria.
-
Induction: Anesthetize the rat. Inject 0.1 mL of the CFA suspension intradermally or subcutaneously into the base of the tail or into the footpad of a rear paw.[4][7]
-
Note: Injection at the base of the tail allows for arthritis assessment in all four paws.[4]
-
-
Disease Development: The primary inflammatory response appears at the injection site within days. A secondary, systemic polyarticular inflammation typically develops between days 9 and 14 post-injection.[2][4]
-
Monitoring: Monitor the animals daily for clinical signs of arthritis, including paw swelling, redness, and joint immobility.
Protocol 2: Collagen-Induced Arthritis (CIA) Model
The CIA model is another widely used model of autoimmune arthritis that shares significant pathological and immunological features with human RA.[3][8]
Materials:
-
Incomplete Freund's Adjuvant (IFA) or Complete Freund's Adjuvant (CFA).
-
0.05 M Acetic Acid.
-
Syringes and needles.
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week.
-
Emulsion Preparation: Prepare an emulsion by mixing Type II collagen (dissolved in 0.05 M acetic acid) with an equal volume of IFA or CFA.
-
Primary Immunization (Day 0): Inject approximately 0.1 mL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 7 or 21): Administer a second injection of the collagen emulsion to enhance the arthritic response.[8][9]
-
Disease Development: Arthritis typically becomes apparent 10-14 days after the primary immunization, characterized by erythema and swelling of the paws.
-
Monitoring: Regularly assess animals for the onset and severity of arthritis using a clinical scoring system.
Protocol 3: Administration of this compound (MTX)
MTX is administered after the onset of clinical arthritis to evaluate its therapeutic effects.
Materials:
-
This compound (MTX) powder.[10]
-
Vehicle (e.g., sterile saline, 0.5% w/v carboxymethylcellulose sodium, or 0.1 M sodium bicarbonate solution).[7][10][11]
-
Oral gavage needles or syringes for subcutaneous injection.
Procedure:
-
Preparation of MTX Solution: Dissolve MTX powder in the appropriate vehicle to the desired concentration. For example, to prepare a 3 mg/mL solution, dissolve 3 mg of MTX in 1 mL of 0.1 M sodium bicarbonate solution.[11]
-
Dosing Regimen: The dosage and route of administration can vary significantly. Dosing can be initiated prophylactically (at the time of induction) or therapeutically (after disease onset).[6][12] Common therapeutic regimens begin around day 11-12 post-immunization, upon the first signs of inflammation.[10]
-
Administration: Administer the prepared MTX solution to the rats. Common routes include:
-
Control Group: An arthritic control group should be administered the vehicle only, following the same schedule as the MTX-treated group.[7][10]
Data Presentation: MTX Dosing Regimens
The following table summarizes various this compound dosing regimens used in published studies on experimental arthritis in rats.
| Dose | Route of Administration | Frequency | Rat Strain | Arthritis Model | Reference |
| 150-600 µg/kg | Oral | Weekly | Not Specified | Adjuvant-Induced | [13] |
| 0.225 mg/kg | Oral | Daily | Wistar | Adjuvant-Induced | [7] |
| 0.3 - 10 mg/kg | Not Specified | Weekly | Female Lewis | Adjuvant-Induced | [5] |
| 1 mg/kg | Subcutaneous (s.c.) | Weekly | Not Specified | Adjuvant-Induced | [10][14] |
| 1 mg/kg | Oral | 6-day therapeutic | Female Lewis | Adjuvant-Induced | [6] |
| 2 mg/kg | Not Specified | Not Specified | Not Specified | Adjuvant-Induced | [15] |
| 3 mg/kg | Oral | Weekly | Male Wistar | MIA-Induced OA | [11] |
| 0.3 or 1.5 mg/kg | Subcutaneous (s.c.) | Every 2 days | Male Lewis | Collagen-Induced | [3] |
| 1.5 mg/kg | Oral | Daily (Day 21-42) | Male Wistar | Collagen-Induced | [8] |
| 1.5 mg/kg | Not Specified | Daily (Day 14-28) | Not Specified | Collagen-Induced | [9] |
| Note: Monosodium Iodoacetate (MIA)-Induced Osteoarthritis (OA) is a different model but provides relevant dosing information. |
Protocols for Assessment of Arthritis
Clinical Assessment
-
Arthritis Score: Visually score each paw based on the severity of erythema and swelling. A common scale is 0-4 per paw (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling, 4=joint deformity/ankylosis), resulting in a maximum score of 16 per animal.[10]
-
Paw Volume/Ankle Width: Measure the volume of the hind paws using a plethysmometer or the width of the ankle joint with digital calipers. Measurements are taken periodically throughout the study.[5]
-
Body Weight: Monitor body weight regularly as a general indicator of health and systemic inflammation.[15]
Radiological and Micro-CT Analysis
-
Objective: To quantify bone and joint destruction.
-
Procedure: At the end of the study, anesthetize the animals and perform X-ray or micro-computed tomography (micro-CT) scans of the hind paws and knee joints.
-
Parameters: Analyze images for bone volume, trabecular number, bone erosion, and joint space narrowing.[8][9]
Histopathological Examination
-
Objective: To assess tissue-level changes in the joints.
-
Procedure:
-
At necropsy, dissect the ankle and knee joints and fix them in 10% neutral buffered formalin.
-
Decalcify the tissues, process, and embed them in paraffin.
-
Section the joints and stain with Hematoxylin & Eosin (H&E) for general morphology and inflammatory cell infiltration.[8]
-
Use Safranin O-fast green staining to specifically assess cartilage degradation (cartilage stains red).[8]
-
-
Scoring: Score sections for synovial hyperplasia, inflammatory infiltration, pannus formation, cartilage degradation, and bone destruction.[8][9]
Biochemical and Molecular Markers
-
Objective: To quantify systemic and local inflammation.
-
Procedure: Collect blood samples for serum or plasma analysis. Joint tissues can be homogenized to measure local cytokine levels.
-
Markers:
-
Pro-inflammatory Cytokines: Measure levels of TNF-α, IL-1β, and IL-6 using ELISA.[6][10][14]
-
Liver Enzymes: Measure Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to assess potential MTX-induced hepatotoxicity.[15][16]
-
Kidney Function: Measure Blood Urea Nitrogen (BUN) and creatinine (B1669602) to monitor renal function.[16]
-
Visualizations: Workflows and Pathways
Caption: General experimental workflow for testing MTX in rat arthritis models.
Caption: Relationship between pathological features and assessment methods.
Caption: Simplified mechanism of action for MTX in suppressing arthritis.
References
- 1. veterinaryworld.org [veterinaryworld.org]
- 2. inotiv.com [inotiv.com]
- 3. Pharmacokinetics, pharmacodynamics, and toxicities of methotrexate in healthy and collagen-induced arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chondrex.com [chondrex.com]
- 5. MTX affects inflammation and tissue destruction differently in the rat AA model. | The Journal of Rheumatology [jrheum.org]
- 6. Differential effects of FK506 and methotrexate on inflammatory cytokine levels in rat adjuvant-induced arthritis. | The Journal of Rheumatology [jrheum.org]
- 7. Effects of co-treatment with pioglitazone and methotrexate on experimentally induced rheumatoid arthritis in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of methotrexate on collagen-induced arthritis in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. clinexprheumatol.org [clinexprheumatol.org]
- 11. Efficacy of Methotrexate on Rat Knee Osteoarthritis Induced by Monosodium Iodoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Studies on the effect of low dose methotrexate on rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methotrexate did not improve endothelial function in rheumatoid arthritis: a study in rats with adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Sodium Methotrexate Administration with Leucovorin Rescue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the in vivo administration of sodium methotrexate (B535133) (MTX) with leucovorin (LV) rescue. This combination therapy is a cornerstone in cancer chemotherapy and a valuable tool in preclinical research for evaluating novel anti-cancer agents and studying mechanisms of drug resistance and toxicity.
Introduction
Methotrexate is a potent antifolate agent that inhibits dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides and amino acids. This inhibition leads to the disruption of DNA synthesis and cell death, particularly in rapidly proliferating cancer cells. However, the non-selective nature of methotrexate can lead to significant toxicity in healthy, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract.
Leucovorin, a reduced folate, serves as a rescue agent by bypassing the DHFR enzyme block. It replenishes the intracellular pool of reduced folates, allowing for the resumption of DNA and RNA synthesis in normal cells. The differential uptake and utilization of methotrexate and leucovorin between normal and tumor cells form the basis of high-dose methotrexate with leucovorin rescue therapy, aiming to maximize anti-tumor efficacy while minimizing systemic toxicity.
Mechanism of Action
Methotrexate competitively inhibits DHFR, leading to a depletion of tetrahydrofolate (THF). THF is a crucial cofactor for thymidylate synthase, which is involved in the synthesis of pyrimidines, and for enzymes required for de novo purine (B94841) synthesis. Leucovorin is administered after a specific duration of methotrexate exposure to rescue normal cells from the cytotoxic effects.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize quantitative data from preclinical studies utilizing methotrexate with leucovorin rescue in various murine models.
Table 1: Efficacy of High-Dose Methotrexate with Leucovorin Rescue in Murine Tumor Models
| Animal Model | Tumor Type | Methotrexate (MTX) Dose & Schedule | Leucovorin (LV) Rescue Dose & Schedule | Efficacy Outcome | Reference |
| Mice | L1210 Leukemia (ascites) | 400 mg/kg s.c., single dose | 12 mg/kg s.c., every 2h for 5 doses, starting 16-20h after MTX | 2-fold greater antitumor effect than MTX alone | [1] |
| Mice | Sarcoma 180 (ascites) | 400 mg/kg s.c., single dose | 12 mg/kg s.c., every 2h for 5 doses, starting 16-20h after MTX | 4-fold greater antitumor effect than MTX alone | [1] |
| Mice | Sarcoma 180 (ascites) | 400 mg/kg s.c., two courses with 8-day interval | 24 mg/kg s.c. at 16, 20, and 24h after MTX | Doubled total antitumor effect; long-term survivors | [1] |
| Murine Models | E0771 Mammary Adenocarcinoma | High-dose MTX with delayed LV rescue | Low-dose LV | Modest increase in life span (20-80%) | [2] |
| Murine Models | T241 Fibrosarcoma | High-dose MTX with delayed LV rescue | Low-dose LV | Modest increase in life span (20-80%) | [2] |
| Murine Models | Lewis Lung Carcinoma | High-dose MTX with delayed LV rescue | Low-dose LV | Modest increase in life span (20-80%) | [2] |
| Murine Models | B16 Melanoma | High-dose MTX with delayed LV rescue | Low-dose LV | Modest increase in life span (20-80%) | [2] |
| Murine Models | C38 Colon Carcinoma | High-dose MTX with delayed LV rescue | Low-dose LV | Modest increase in life span (20-80%) | [2] |
Table 2: Toxicity Profile of Methotrexate in Animal Models
| Animal Model | Methotrexate (MTX) Dose & Schedule | Monitored Toxicity Parameters | Key Findings | Reference |
| Wistar Rats | 5 mg/kg i.p. | Hematological parameters | Significant decrease in hemoglobin, total erythrocyte count, total leukocyte count, and platelet count. | [3] |
| Adult Female Albino Mice | 50 µg/ml and 75 µg/ml i.p. for 35 days | Liver enzymes and lipid profile | Significant increase in serum GOT, GPT, and ALP. | [4] |
| C57BL/6, DBA/2, C3H Mice | 3-6 mg/kg daily (5x/week) | General health and histology | Acute to subacute hematopoietic and gastrointestinal damage leading to early death in young mice. Older mice showed cellular depression of lymphoid tissues, testes, and skin, and osteoporosis. | [1] |
Experimental Protocols
The following protocols provide a general framework for conducting in vivo studies with methotrexate and leucovorin rescue. Dosages and schedules should be optimized for the specific animal model and research question.
Animal Models and Husbandry
-
Animal Selection: Commonly used models include BALB/c or C57BL/6 mice for syngeneic tumor models, and athymic nude or SCID mice for human tumor xenografts. Wistar or Sprague-Dawley rats are also utilized for toxicity studies.
-
Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and controlled temperature and humidity.
-
Diet: Provide standard laboratory chow and water ad libitum.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Monitoring: Monitor animal health daily, including body weight, food and water consumption, and clinical signs of toxicity (e.g., lethargy, ruffled fur, diarrhea).
Drug Preparation
-
Sodium Methotrexate:
-
Reconstitute lyophilized methotrexate powder with a sterile, isotonic saline solution (0.9% NaCl).
-
The concentration should be calculated based on the desired dose and the injection volume suitable for the animal (e.g., 10 mg/mL for mice).
-
Prepare fresh on the day of administration.
-
-
Leucovorin (Calcium Folinate):
-
Reconstitute leucovorin powder with sterile water for injection or isotonic saline.
-
Protect the solution from light.
-
Prepare fresh on the day of administration.
-
Experimental Workflow for an Efficacy Study
Protocol Steps:
-
Tumor Cell Implantation: Inoculate tumor cells into the appropriate site (e.g., subcutaneously in the flank for solid tumors, or intravenously for metastatic models).
-
Tumor Growth Monitoring: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment groups (e.g., vehicle control, methotrexate alone, methotrexate with leucovorin rescue).
-
Drug Administration:
-
Administer methotrexate via the desired route (e.g., subcutaneous, intraperitoneal, or intravenous).
-
After the specified time interval, administer leucovorin according to the planned schedule.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to monitor tumor growth and body weight.
-
Observe for clinical signs of toxicity.
-
At the end of the study, or at predetermined time points, collect blood for hematological and biochemical analysis, and harvest tumors and organs for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis: Analyze tumor growth inhibition, survival data, and toxicity parameters.
Key Experimental Endpoints
-
Efficacy:
-
Tumor growth delay or inhibition.
-
Tumor regression.
-
Increase in lifespan or overall survival.
-
-
Toxicity:
-
Body weight loss.
-
Hematological parameters (e.g., white blood cell count, platelet count, hemoglobin).
-
Serum biochemical markers of liver and kidney function (e.g., ALT, AST, BUN, creatinine).
-
Histopathological changes in major organs.
-
Clinical signs of distress.
-
Conclusion
The in vivo administration of this compound with leucovorin rescue is a critical experimental model for cancer research. Careful planning of the experimental design, including the choice of animal model, drug dosages and schedules, and comprehensive monitoring of both efficacy and toxicity, is essential for obtaining reliable and reproducible results. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust preclinical studies.
References
- 1. Chronic toxicity of methotrexate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leucovorin rescue allows effective high-dose pralatrexate treatment and an increase in therapeutic index in mesothelioma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Application of Sodium Methotrexate in Lymphoma Xenograft Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing sodium methotrexate (B535133) in preclinical lymphoma xenograft models. This document outlines the essential experimental protocols, summarizes key quantitative data from preclinical studies, and visualizes relevant biological pathways and experimental workflows.
Introduction
Sodium methotrexate is a folate analog metabolic inhibitor that has been a cornerstone in the treatment of various cancers, including lymphoma.[1] Its primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication.[1][2] This inhibition leads to the disruption of purine (B94841) and thymidylate synthesis, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[2][3] In the context of lymphoma, methotrexate has shown activity against various subtypes, and its efficacy is often evaluated in preclinical xenograft models to inform clinical trial design.[4]
Patient-derived xenograft (PDX) models, which involve the implantation of human tumor tissue into immunocompromised mice, are increasingly favored as they better recapitulate the heterogeneity and microenvironment of the original tumor compared to traditional cell line-derived xenografts.[5][6] This document will detail the protocols for establishing such models and for the subsequent treatment with this compound.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of methotrexate in non-Hodgkin's lymphoma (NHL) xenograft models from a comparative study. This data highlights the modest single-agent activity of methotrexate at its maximum tolerated dose in these specific models.
| Lymphoma Model | Cell Line Origin | Treatment | Dosage and Schedule | Outcome | Reference |
| HT | Diffuse Large B-cell Lymphoma | This compound | 40 mg/kg, intraperitoneal, twice weekly for 2 weeks | Modest growth delays | [4] |
| RL | Transformed Follicular Lymphoma | This compound | 40 mg/kg, intraperitoneal, twice weekly for 2 weeks | Minor growth inhibition, no regressions | [4] |
| SKI-DLBCL-1 | Diffuse Large B-cell Lymphoma | This compound | 40 mg/kg, intraperitoneal, twice weekly for 2 weeks | Minor growth inhibition, no regressions | [4] |
Experimental Protocols
Establishment of Lymphoma Xenograft Models
This protocol describes the establishment of a patient-derived xenograft (PDX) model, which is a robust method for preclinical drug evaluation.[4][7]
Materials:
-
Fresh human lymphoma tissue (obtained with appropriate ethical approval)
-
Immunocompromised mice (e.g., NOD/SCID, NSG)
-
Sterile phosphate-buffered saline (PBS)
-
Gentle cell dissociation reagent or mechanical homogenizer
-
70 µm and 40 µm cell strainers
-
Red blood cell lysis buffer (optional)
-
Matrigel (or other basement membrane extract)
-
Sterile surgical instruments
-
27-gauge needles and syringes
Protocol:
-
Tumor Processing:
-
Place the fresh lymphoma tissue in a sterile petri dish with cold PBS.
-
Mince the tissue into small fragments (1-2 mm³) using sterile scalpels.
-
To obtain a single-cell suspension, either incubate the fragments with a gentle cell dissociation reagent according to the manufacturer's instructions or mechanically dissociate using a homogenizer.
-
Filter the cell suspension through a 70 µm cell strainer followed by a 40 µm cell strainer to remove clumps.
-
If the sample is bloody, treat with red blood cell lysis buffer.
-
Wash the cells with PBS and determine cell viability and count using a hemocytometer and trypan blue exclusion.
-
-
Xenograft Implantation (Subcutaneous):
-
Resuspend the single lymphoma cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1-10 x 10⁶ viable cells per 100-200 µL.
-
Anesthetize the immunocompromised mouse.
-
Using a 27-gauge needle, inject the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation. Palpable tumors usually develop within 2-8 weeks.
-
Once tumors are established, measure their dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of overall health and treatment-related toxicity.[2]
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Preparation and Administration of this compound
Materials:
-
This compound powder for injection
-
Sterile, preservative-free 0.9% Sodium Chloride Injection, USP
-
Sterile vials
-
Sterile syringes and needles (e.g., 27-gauge)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol:
-
Reconstitution:
-
Reconstitute the this compound powder with sterile 0.9% Sodium Chloride Injection to a stock concentration (e.g., 10 mg/mL).[2] Ensure complete dissolution.
-
The solution should be protected from light.
-
-
Dosing and Administration:
-
Calculate the required dose based on the individual mouse's body weight (e.g., 40 mg/kg).[4]
-
Dilute the stock solution with sterile 0.9% Sodium Chloride Injection to a final volume suitable for the chosen administration route (typically 100-200 µL for intraperitoneal injection).[2]
-
Intraperitoneal (i.p.) Injection:
-
Properly restrain the mouse.
-
Insert a 27-gauge needle into the lower quadrant of the abdomen, avoiding the midline.
-
Gently aspirate to ensure the needle has not entered the bladder or intestines.
-
Slowly inject the methotrexate solution.[2]
-
-
Administer the treatment according to the planned schedule (e.g., twice weekly for 2 weeks).[4]
-
Evaluation of Treatment Efficacy
Methods:
-
Tumor Growth Inhibition (TGI):
-
Continue to measure tumor volumes and body weights throughout the study.
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Survival Analysis:
-
Monitor mice for signs of morbidity (e.g., >20% body weight loss, tumor ulceration, impaired mobility) and euthanize them when they reach a predetermined endpoint.
-
Plot a Kaplan-Meier survival curve to compare the survival of the different treatment groups.
-
-
Histopathological and Molecular Analysis:
-
At the end of the study, tumors can be excised for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) to assess the cellular response to treatment.
-
Visualizations
Experimental Workflow
References
- 1. oncotarget.com [oncotarget.com]
- 2. Effectiveness of high-dose methotrexate in T-cell lymphoblastic leukemia and advanced-stage lymphoblastic lymphoma: a randomized study by the Children's Oncology Group (POG 9404) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of high-dose methotrexate in T-cell lymphoblastic leukemia and advanced-stage lymphoblastic lymphoma: a randomized study by the Children's Oncology Group (POG 9404) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of a novel anti-folate (PDX, 10-propargyl 10-deazaaminopterin) against human lymphoma is superior to methotrexate and correlates with tumor RFC-1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy, quality of life, and safety of methotrexate versus interferon in head-to-head treatment in advanced stages of mycosis fungoides and Sezary syndrome. Prospective trial (NCT02323659) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth and rejection patterns of murine lymphoma cells antigenically altered following drug treatment in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Stability of Sodium Methotrexate Solutions in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term stability of sodium methotrexate (B535133) solutions for laboratory use. This document includes quantitative stability data, detailed experimental protocols for stability assessment, and visual representations of degradation and signaling pathways.
Introduction
Methotrexate, a folate antagonist, is widely used in cancer chemotherapy and as an immunosuppressant. For laboratory applications, particularly in drug development and research, the stability of methotrexate solutions is critical to ensure the accuracy and reproducibility of experimental results. This document outlines the factors affecting the stability of sodium methotrexate solutions and provides protocols for their preparation, storage, and analysis.
Factors Affecting Stability
The primary factors influencing the stability of this compound solutions are:
-
Temperature: Higher temperatures accelerate degradation.
-
Light: Exposure to light, particularly UV light, can cause significant degradation.
-
pH: Methotrexate is more stable in neutral to slightly alkaline solutions. Acidic conditions can lead to hydrolysis.[1]
-
Solvent: The choice of solvent can impact stability. 0.9% sodium chloride is a common and suitable diluent.[2][3][4]
-
Concentration: The stability of methotrexate can be concentration-dependent in certain diluents.[2][3][4]
-
Oxygen: Oxidative degradation can occur.
Quantitative Stability Data
The following table summarizes the stability of this compound solutions under various storage conditions.
| Concentration | Solvent | Storage Temperature | Light Conditions | Stability Duration | Reference |
| 0.2 mg/mL and 20 mg/mL | 0.9% Sodium Chloride | 25°C | Protected from light | 28 days | [2][3][4] |
| 20 mg/mL | 5% Dextrose | 25°C | Protected from light | 28 days | [2][3][4] |
| 0.2 mg/mL | 5% Dextrose | 25°C | Protected from light | 3 days | [2][3][4] |
| 25 mg/mL (in original vial) | Not Applicable | Room Temperature | Not Specified | 56 days | [5] |
| 0.1 mg/mL and 20 mg/mL | 0.9% Sodium Chloride or 5% Glucose | 2°C - 8°C | Protected from light | 56 days | [5] |
| 0.1 mg/mL | 0.9% Sodium Chloride or 5% Glucose | Room Temperature | Normal room light | 2 days | [5] |
| 2 mg/mL | Elliott's B Solution | 4°C | Not Specified | 48 hours | [6][7] |
| 2 mg/mL | Elliott's B Solution | 23°C | Not Specified | < 24 hours | [6] |
Degradation Pathways
Methotrexate can degrade through several pathways, primarily hydrolysis and photolysis.
-
Hydrolysis: At pH values above 7, methotrexate can hydrolyze to form N10-methylpteroylglutamic acid.[8]
-
Photodegradation: Exposure to light can lead to the formation of several degradation products, including 2,4-diamino-6-pteridinecarbaldehyde, 2,4-diamino-6-pteridinecarboxylic acid, and p-aminobenzoylglutamic acid.[8] This process can involve N-demethylation, glutamic acid oxidation, and C-N cleavage.[9]
Caption: Major degradation pathways of methotrexate.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
Methotrexate sodium salt (powder)
-
0.9% Sodium Chloride Injection, USP
-
Sterile, amber vials
-
Calibrated analytical balance
-
Sterile filters (0.22 µm)
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses[10]
Procedure:
-
Safety Precautions: Handle methotrexate in a designated area, such as a chemical fume hood or biological safety cabinet, while wearing appropriate PPE.[10]
-
Weighing: Accurately weigh the desired amount of methotrexate sodium powder.
-
Dissolution: Dissolve the powder in a known volume of 0.9% Sodium Chloride to achieve the target concentration.
-
Sterilization: Filter the solution through a 0.22 µm sterile filter into a sterile, amber vial to protect from light.
-
Labeling: Clearly label the vial with the concentration, date of preparation, and storage conditions.
-
Storage: Store the stock solution at 2-8°C, protected from light.
Stability Testing Protocol using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general stability-indicating HPLC method. The specific parameters may need to be optimized for your system.
Equipment and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[11]
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common mobile phase is a mixture of acetonitrile and potassium dihydrogen orthophosphate buffer (e.g., 92:8 v/v) with the pH adjusted to 6.0.[12]
-
Methotrexate reference standard
-
Prepared methotrexate solutions for stability testing
-
Volumetric flasks and pipettes
Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile and 55 mM potassium dihydrogen phosphate buffer (pH 3.5) in a 65:30 (v/v) ratio.[11]
-
Column Temperature: Ambient
-
Detection Wavelength: 303 nm[12]
-
Injection Volume: 20 µL[12]
Procedure:
-
Sample Preparation: At specified time points (e.g., 0, 7, 14, 21, 28 days), withdraw an aliquot of the stored methotrexate solution. Dilute the sample to a suitable concentration for HPLC analysis using the mobile phase as the diluent.
-
Standard Preparation: Prepare a series of standard solutions of methotrexate in the mobile phase at known concentrations to generate a calibration curve.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples from the stability study.
-
-
Data Analysis:
-
Determine the concentration of methotrexate in the samples by comparing the peak area to the calibration curve.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Visually inspect the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermal and photolytic decomposition of methotrexate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. METHOTREXATE, VIALS (methotrexate, vials) 12 Special Handling Instructions | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 11. Development and validation of stability indicating reversed-phase liquid chromatographic method for simultaneous quantification of methotrexate and teriflunomide in nanoparticles and marketed formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
Application Notes and Protocols for the Long-Term Stability of Sodium Methotrexate in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methotrexate (B535133) (MTX), a folate antagonist, is a cornerstone of chemotherapy and is widely used in cell culture for research purposes, including cancer studies and the selection of transfected cells. The stability of methotrexate in cell culture media is critical for the reproducibility and accuracy of experimental results. Degradation of methotrexate can lead to a decrease in its effective concentration, potentially resulting in misleading data on cell viability, proliferation, and drug resistance. These application notes provide a comprehensive overview of the stability of sodium methotrexate in cell culture media, factors influencing its degradation, and protocols for its proper handling, storage, and analysis.
Factors Influencing Methotrexate Stability
Several factors can impact the chemical stability of methotrexate in solution:
-
pH: Methotrexate is most stable in solutions with a pH between 6.0 and 8.0.[1] Acidic conditions can lead to degradation.[2]
-
Light Exposure: Methotrexate is susceptible to photodegradation, particularly at lower concentrations.[1] It is advisable to protect methotrexate solutions from light, especially during long-term storage.[3]
-
Temperature: Temperature plays a significant role in the long-term stability of methotrexate. While stock solutions are best stored at -20°C, the stability in working solutions at 4-8°C or 37°C (in an incubator) is considerably shorter.
-
Media Components: While specific long-term stability data in complete cell culture media is limited, the complex mixture of amino acids, vitamins, salts, and serum proteins could potentially influence methotrexate stability. It is also important to note that some media components, like thymidine (B127349) and hypoxanthine (B114508) present in standard RPMI-1640, can allow cells to bypass the cytotoxic effects of methotrexate, which is a biological interaction rather than chemical instability.[4]
-
Phenol (B47542) Red: The pH indicator phenol red, present in many cell culture media, can interfere with fluorescence-based assays due to its spectral properties.[5] While direct evidence of it causing methotrexate degradation is scarce, its potential for assay interference should be considered.
Data Presentation: Stability of Methotrexate in Various Solutions
The following tables summarize the available quantitative data on the stability of methotrexate under different conditions. Note that direct long-term stability data in complete cell culture media is not extensively published; the data below is derived from studies in simpler aqueous solutions and biological matrices, which can serve as a guideline.
Table 1: Stability of Methotrexate Stock and Working Solutions
| Concentration | Diluent | Storage Temperature | Duration | Stability | Reference |
| Undiluted Powder | - | -20°C | At least 3 years | Active | [3] |
| Diluted Stock | Saline or Medium | -20°C | About 1 month | Active | [3][4] |
| Diluted Stock | Saline or Medium | 4-8°C | About 1 week | Active | [3][4] |
| 0.2 and 20 mg/mL | 0.9% Sodium Chloride | 25°C (protected from light) | 28 days | Stable | |
| 20 mg/mL | 5% Dextrose | 25°C (protected from light) | 28 days | Stable | |
| 0.2 mg/mL | 5% Dextrose | 25°C (protected from light) | 3 days | Stable | |
| 25 mg/mL (in original vial) | - | Room Temperature | 56 days | Physicochemically stable | [6] |
| 0.1 and 20 mg/mL | 0.9% NaCl or 5% Glucose | 2-8°C (light protected) | 56 days | Physicochemically stable | [6] |
Table 2: Stability of Methotrexate in Biological Samples
| Sample Type | Concentration | Storage Temperature | Duration | Stability | Reference |
| Whole Blood | 0.6 and 2.5 µg/mL | 4°C | 6 days | Stable | [7] |
| Whole Blood | 0.6 and 2.5 µg/mL | Room Temperature | 2 days | Stable | [7] |
| Plasma | Not specified | 4°C | At least 6 days | No significant loss (<17%) | [7] |
| Serum | Not specified | 23°C, 4°C, or -20°C | At least 5 days | Stable | [8] |
Experimental Protocols
Protocol for Preparation of Methotrexate Stock Solution
This protocol describes the preparation of a methotrexate stock solution for use in cell culture.
Materials:
-
Methotrexate hydrate (B1144303) powder (e.g., Sigma-Aldrich A6770)
-
1 M Sodium Hydroxide (NaOH), sterile
-
Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Weigh out the desired amount of methotrexate hydrate powder in a sterile microcentrifuge tube.
-
Add a minimal amount of 1 M NaOH dropwise to dissolve the powder.[3] Methotrexate is poorly soluble in water but dissolves in alkaline solutions.
-
Once dissolved, immediately dilute the methotrexate with sterile PBS or cell culture medium to the desired stock concentration (e.g., 10 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (stable for about a month).[3][4] For short-term use, a diluted stock can be stored at 4-8°C for up to a week.[3][4]
Protocol for Assessing Methotrexate Stability in Cell Culture Medium
This protocol outlines a method to determine the long-term stability of methotrexate in a complete cell culture medium under typical incubation conditions.
Materials:
-
Methotrexate stock solution (prepared as in Protocol 4.1)
-
Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin)
-
Sterile conical tubes or flasks
-
Cell culture incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
HPLC column (e.g., C18)
-
Appropriate mobile phase (e.g., phosphate (B84403) buffer and an organic solvent)[9]
-
Sterile centrifuge tubes for sample collection
Procedure:
-
Prepare a working solution of methotrexate in the complete cell culture medium at the desired final concentration (e.g., 1 µM).
-
Place the solution in a sterile, loosely capped flask or tube to allow for gas exchange and incubate under standard cell culture conditions (37°C, 5% CO₂).
-
At designated time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours), aseptically remove an aliquot of the medium.
-
If the medium contains serum, precipitate the proteins. A common method is to add a cold organic solvent like methanol (B129727) or acetonitrile, vortex, and centrifuge at high speed to pellet the precipitated proteins.[10]
-
Collect the supernatant for HPLC analysis.
-
Analyze the concentration of methotrexate in the supernatant using a validated HPLC method. A typical method uses a C18 column with a mobile phase of phosphate buffer and an organic solvent, with UV detection around 303-307 nm.[10]
-
Compare the methotrexate concentration at each time point to the initial concentration (time 0) to determine the percentage of degradation over time.
Visualizations
Methotrexate's Mechanism of Action
The primary mechanism of action of methotrexate is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.
Caption: Methotrexate inhibits dihydrofolate reductase (DHFR).
Experimental Workflow for Stability Assessment
The following diagram illustrates the workflow for determining the stability of methotrexate in cell culture media.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. Study of stability of methotrexate in acidic solution spectrofluorimetric determination of methotrexate in pharmaceutical preparations through acid-catalyzed degradation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. promocell.com [promocell.com]
- 6. Physicochemical stability of Methotrexate Accord in punctured original vials and after dilution with 0.9% sodium chloride or 5% glucose solution in non-PVC bags - GaBIJ [gabi-journal.net]
- 7. In vitro stability study of methotrexate in blood and plasma samples for routine monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols for the Stability of Sodium Methotrexate in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a summary of the known stability of methotrexate (B535133) in aqueous solutions, best practices for the preparation and storage of methotrexate solutions in DMSO, and a generalized protocol for researchers to validate the stability of their own DMSO stock solutions.
Best Practices for Preparation and Storage of Sodium Methotrexate in DMSO
Given the hygroscopic nature of DMSO and the potential for compound degradation, adherence to best practices for the preparation and storage of this compound stock solutions is paramount.
2.1. Materials
-
This compound powder (≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO, ≥99.9% purity)
-
Sterile, low-retention polypropylene (B1209903) microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
2.2. Protocol for Stock Solution Preparation
-
Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before opening to minimize water absorption.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. Methotrexate is highly soluble in DMSO.[][2] For example, a stock solution of 10 mM is commonly used.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use volumes in sterile, low-retention polypropylene microcentrifuge tubes. This minimizes freeze-thaw cycles and exposure to atmospheric moisture.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
2.3. Recommended Storage Conditions
-
Long-term storage (months to years): Store aliquots at -80°C. For storage periods up to a year, -20°C is also acceptable.[3]
-
Short-term storage (days to weeks): Storage at 4°C is not generally recommended for DMSO stock solutions due to the potential for precipitation and water absorption. If short-term storage is necessary, ensure the container is tightly sealed.
-
Working solutions: It is recommended to prepare fresh dilutions of the DMSO stock into aqueous buffers or cell culture media for each experiment. Do not store aqueous dilutions for more than one day.[4]
Quantitative Stability Data (in Aqueous Solutions)
While specific long-term stability data for methotrexate in DMSO is not extensively published, the following table summarizes its stability in aqueous solutions, which can provide some context. Note: This data should not be directly extrapolated to stability in DMSO.
| Concentration | Solvent/Diluent | Storage Temperature | Duration | Stability (% Remaining) | Reference |
| 0.2 and 20 mg/mL | 0.9% Sodium Chloride Injection | 25°C (protected from light) | 28 days | Stable | [5] |
| 20 mg/mL | 5% Dextrose Injection | 25°C (protected from light) | 28 days | Stable | [5] |
| 0.2 mg/mL | 5% Dextrose Injection | 25°C (protected from light) | 3 days | Stable | [5] |
| Not specified | Aqueous solution (pH > 7) | 85°C | Not specified | Hydrolyzed to N10-Methylpteroylglutamic acid | [6] |
| Not specified | Aqueous solution | Laboratory fluorescent light | Not specified | Degrades to 2,4-diamino-6-pteridinecarbaldehyde, 2,4-diamino-6-pteridinecarboxylic acid, and p-aminobenzoylglutamic acid | [6] |
Experimental Protocol for Stability Validation of Methotrexate in DMSO
To ensure the integrity of experimental results, it is highly recommended that researchers validate the stability of their this compound-DMSO stock solutions under their specific storage conditions. The following is a generalized protocol using High-Performance Liquid Chromatography (HPLC).
4.1. Objective To determine the stability of this compound in DMSO at various storage temperatures over a defined period.
4.2. Materials and Equipment
-
This compound-DMSO stock solution (prepared as described in section 2.2)
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase components (e.g., acetonitrile (B52724) and a phosphate (B84403) or acetate (B1210297) buffer)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
4.3. Experimental Design
-
Prepare a fresh stock solution of this compound in anhydrous DMSO at the desired concentration (e.g., 10 mM). This will serve as the "time zero" reference.
-
Aliquot the stock solution into multiple tubes for storage at different temperatures:
-
-80°C
-
-20°C
-
4°C
-
Room temperature (e.g., 25°C)
-
-
Define the time points for analysis (e.g., Day 0, Day 7, Day 14, 1 month, 3 months, 6 months, 1 year).
-
At each time point, retrieve one aliquot from each storage temperature.
4.4. HPLC Method (Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM sodium dihydrogen phosphate, pH 3.0) and acetonitrile.[5]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 303 nm or 305 nm[5]
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-40°C[5]
4.5. Sample Preparation for HPLC Analysis
-
Thaw the stored aliquot to room temperature.
-
Dilute a small volume of the DMSO stock solution with the mobile phase to a concentration within the linear range of the HPLC method (e.g., 10-100 µg/mL).
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Prepare a fresh standard curve of methotrexate in the mobile phase for quantification.
4.6. Data Analysis
-
At each time point, calculate the concentration of methotrexate in the stored samples using the standard curve.
-
Compare the concentration of the stored samples to the "time zero" sample.
-
A common stability criterion is the retention of ≥90% of the initial concentration.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
Visualizations
Caption: Workflow for validating the stability of this compound in DMSO.
References
- 2. pharmpk.com [pharmpk.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Separation, determination of six impurities in methotrexate drug substance using ultra-performance liquid chromatography [html.rhhz.net]
- 6. Thermal and photolytic decomposition of methotrexate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Methotrexate-Induced Apoptosis
Introduction
Methotrexate (B535133) (MTX) is a folate antagonist widely used in the treatment of cancer and autoimmune diseases like rheumatoid arthritis.[1][2] Its primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides required for DNA and RNA replication.[1][3] By disrupting this pathway, methotrexate interferes with cellular replication and can selectively induce apoptosis, or programmed cell death, in rapidly proliferating cells such as cancer cells and activated T lymphocytes.[1][2][3] Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level, making it an indispensable tool for studying the cytotoxic effects of therapeutic agents like methotrexate.[4][5]
Mechanism of Methotrexate-Induced Apoptosis
Methotrexate triggers apoptosis through a complex network of signaling pathways. A primary effect of DHFR inhibition is the depletion of tetrahydrofolate, which leads to increased production of reactive oxygen species (ROS).[6][7] This oxidative stress activates stress-activated protein kinases such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[6][8][9] These kinases, in turn, modulate the activity of the Bcl-2 family of proteins, which are key regulators of the intrinsic (mitochondrial) pathway of apoptosis.[8][9] An increased ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in the activation of executioner caspases like caspase-3, which dismantle the cell.[9][10]
Application Protocol: Quantifying Apoptosis by Flow Cytometry
The most common method for quantifying apoptosis via flow cytometry is the dual staining of cells with Annexin V and a viability dye like Propidium Iodide (PI).[10][11]
-
Annexin V: This protein has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[10] When conjugated to a fluorochrome (e.g., FITC), Annexin V can identify early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells with intact membranes.[10] It can only enter and stain the nucleus of late-stage apoptotic and necrotic cells where membrane integrity has been compromised.[12]
This dual-staining strategy allows for the differentiation of four distinct cell populations:
-
Live cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).
-
Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+).[12]
Data Presentation
Quantitative data from flow cytometry should be summarized in a clear, tabular format to facilitate comparison between different treatment conditions.
Table 1: Example Results of Annexin V-FITC/PI Staining Data is illustrative and based on typical results reported in the literature.
| Treatment | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Control (Untreated) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Methotrexate (10 µM) | 60.1 ± 3.5 | 25.8 ± 2.9 | 14.1 ± 1.7 |
(Data adapted from representative results.[10])
Detailed Experimental Protocols
Protocol: Annexin V & Propidium Iodide Staining for Flow Cytometry
This protocol provides a step-by-step guide for inducing apoptosis with methotrexate and staining cells for flow cytometric analysis.
I. Materials
-
Cell line of interest (e.g., Jurkat, human T lymphocyte cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Methotrexate (MTX) stock solution
-
6-well or 12-well cell culture plates
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
II. Cell Preparation and Apoptosis Induction
-
Seed Cells: Plate cells (e.g., Jurkat cells at 2 x 10⁵ cells/mL) in culture plates and allow them to grow overnight.
-
Treat with Methotrexate: Treat the cells with the desired concentrations of methotrexate (e.g., 0.1 µM, 1 µM, 10 µM). Include an untreated vehicle control.
-
Incubate: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Harvest Cells: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300-400 x g for 5 minutes.[11]
-
Wash Cells: Discard the supernatant and wash the cells twice with ice-cold PBS to remove any remaining medium. Centrifuge after each wash.
III. Staining Procedure
-
Prepare Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water. You will need 500 µL of 1X Binding Buffer per sample.[13]
-
Resuspend Cells: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The recommended cell density is 1 x 10⁵ to 1 x 10⁶ cells/mL.[10][12]
-
Add Stains: To the 100 µL cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.[10][11]
-
Incubate: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[11][12]
-
Final Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.[10][11]
IV. Flow Cytometry Analysis
-
Analyze Promptly: Analyze the stained cells on a flow cytometer within one hour to ensure data accuracy.[10][11]
-
Set up Controls: Use unstained cells to set the baseline fluorescence and single-stained cells (Annexin V-FITC only and PI only) to set up proper compensation.
-
Data Acquisition: Acquire data for typically 10,000-20,000 events per sample.
-
Data Interpretation: Gate the cell populations on a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis) to quantify the percentage of cells in each of the four quadrants.
References
- 1. What is the mechanism of Methotrexate? [synapse.patsnap.com]
- 2. JCI - Immunosuppressive properties of methotrexate: apoptosis and clonal deletion of activated peripheral T cells. [jci.org]
- 3. youtube.com [youtube.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Increased sensitivity to apoptosis induced by methotrexate is mediated by Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low dose methotrexate induces apoptosis with reactive oxygen species involvement in T lymphocytic cell lines to a greater extent than in monocytic lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jhrlmc.com [jhrlmc.com]
- 9. Methotrexate induces apoptosis in nasal polyps via caspase cascades and both mitochondria-mediated and p38 mitogen-activated protein kinases/Jun N-terminal kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bosterbio.com [bosterbio.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: Quantification of Sodium Methotrexate Using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction Methotrexate (B535133) (MTX), an antimetabolite and antifolate drug, is widely used as a chemotherapy agent and an immune system suppressant for treating cancer and autoimmune diseases.[1] Accurate and reliable quantification of methotrexate in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for ensuring its safety and efficacy.[2] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique extensively used for this purpose.[2] This application note details a simple, rapid, and robust isocratic RP-HPLC method for the determination of sodium methotrexate, validated according to the International Council for Harmonisation (ICH) guidelines.[3]
Principle of the Method The method employs reversed-phase chromatography to separate methotrexate from potential impurities or endogenous components in a sample. A non-polar C18 stationary phase is used in conjunction with a polar mobile phase, consisting of an aqueous buffer and an organic modifier (acetonitrile). Methotrexate and other components are separated based on their differential partitioning between the two phases, driven by their relative hydrophobicity.[2] The separated methotrexate is then detected and quantified by a UV detector at a wavelength where it exhibits maximum absorbance, typically around 303-307 nm.[3]
Experimental Protocols
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with an isocratic pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1100).[4]
-
Analytical Column: C18 reversed-phase column (e.g., Thermo C-18, 250 mm x 4.6 mm, 5 µm particle size).[2][3]
-
Chemicals and Reagents:
-
Methotrexate reference standard (≥98.5% purity).[5]
-
Acetonitrile (B52724) (HPLC grade).[2]
-
Sodium acetate (B1210297) or Potassium dihydrogen orthophosphate (Analytical grade).[3]
-
Sodium hydroxide (B78521) or Acetic acid (for pH adjustment).[3]
-
Water (HPLC or Milli-Q grade).[2]
-
-
Equipment: Analytical balance, pH meter, sonicator, volumetric flasks, and pipettes.[2]
Preparation of Solutions
-
Mobile Phase Preparation (Example):
-
Prepare a 50 mM sodium acetate buffer by dissolving the appropriate amount of sodium acetate in HPLC grade water.
-
Mix the buffer with acetonitrile in a ratio of 90:10 (v/v).[3]
-
Filter the final mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes using sonication before use.[2]
-
-
Standard Stock Solution (e.g., 1000 µg/mL):
-
Working Standard Solutions (e.g., 5-150 µg/mL):
-
Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase to cover the desired concentration range (e.g., 50 µg/mL to 150 µg/mL).
-
-
Sample Solution Preparation (Bulk Drug):
-
Accurately weigh about 25 mg of the methotrexate sample and prepare a 100 µg/mL solution following the same procedure as for the standard solution.[2]
-
-
Sample Solution Preparation (Biological Matrix - Plasma/Serum):
Chromatographic Conditions
The chromatographic parameters should be set as described in the table below. The column should be equilibrated with the mobile phase for at least 30 minutes at the specified flow rate until a stable baseline is achieved.
| Parameter | Condition |
| Stationary Phase (Column) | C18 (250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | 50 mM Sodium Acetate Buffer (pH 3.6) : Acetonitrile (90:10, v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (~25°C) |
| Detection Wavelength | 307 nm[3][6] |
| Run Time | ~10-12 minutes[6][8] |
Assay and Quantification
-
Inject equal volumes (20 µL) of a blank (mobile phase), the standard solutions, and the sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak area response for methotrexate. The retention time for methotrexate is expected to be around 4.5 to 5.5 minutes under these conditions.[4]
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of methotrexate in the sample solutions by interpolating their peak areas from the linear regression equation of the calibration curve.
Data Presentation
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[3] The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity Range | 0.05 - 150 µg/mL[8] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.006 - 0.04 µg/mL[3][8] |
| Limit of Quantification (LOQ) | 0.02 - 0.12 µg/mL[3][8] |
| Accuracy (% Recovery) | 97.5% - 100.8%[4][8] |
| Precision (% RSD) | Intra-day: < 6.19%, Inter-day: < 5.89%[8] |
| Specificity | No interference from endogenous components or common excipients[6][8] |
Visualizations
Caption: HPLC workflow from solution preparation to final quantification.
Caption: Logical relationship of core analytical method validation parameters.
Conclusion The RP-HPLC method described provides a simple, accurate, and precise tool for the routine quantification of this compound.[3] The short analysis time allows for a high throughput of samples, making it suitable for quality control testing, pharmacokinetic studies, and therapeutic drug monitoring.[3][5] The method is specific and robust, ensuring reliable results for both bulk drug analysis and determination in complex matrices.[6]
References
- 1. HPLC Method for Analysis of Methotrexate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. ijper.org [ijper.org]
- 4. ajprui.com [ajprui.com]
- 5. asianpubs.org [asianpubs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. brieflands.com [brieflands.com]
- 8. A reversed-phase high performance liquid chromatography method for quantification of methotrexate in cancer patients serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quality Control of Sodium Methotrexate for Research Purposes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methotrexate (B535133), a folic acid antagonist, is a cornerstone therapy in the treatment of various cancers and autoimmune diseases.[1][2] For research and drug development purposes, ensuring the quality and consistency of sodium methotrexate is paramount to obtaining reliable and reproducible experimental results. This document provides detailed application notes and protocols for the quality control of this compound, covering its identity, purity, potency, and stability.
Physicochemical Properties and Identification
A fundamental step in quality control is the confirmation of the identity and basic physicochemical properties of the this compound raw material.
Table 1: Physicochemical Properties of this compound
| Parameter | Specification | Analytical Method |
| Appearance | Yellow or orange, crystalline powder | Visual Inspection[3][4] |
| Solubility | Freely soluble in water, practically insoluble in ethanol (B145695) (96%) | USP/EP General Chapters |
| Identification A | Infrared (IR) Absorption Spectrophotometry | Comparison with reference standard |
| Identification B | Ultraviolet (UV) Absorbance | Maxima at approximately 242 nm and 303 nm in 0.1 M HCl |
| Identification C | High-Performance Liquid Chromatography (HPLC) | Retention time matches that of the reference standard[5] |
Purity and Impurity Profiling
The presence of impurities can significantly impact the biological activity and toxicity of methotrexate.[6] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of methotrexate and its impurities.[7][8]
Experimental Protocol: Purity Determination by HPLC
This protocol outlines a reversed-phase HPLC method for the separation and quantification of methotrexate and its potential impurities.[5][6]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Phosphate buffer (e.g., 0.05 M potassium dihydrogen orthophosphate), pH adjusted to 6.0 with sodium hydroxide (B78521) solution[5]
-
Mobile Phase B: Acetonitrile[5]
-
This compound Reference Standard
-
This compound Sample
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing Mobile Phase A and Mobile Phase B in a suitable ratio (e.g., 92:8 v/v).[5] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).[5]
-
Sample Solution Preparation: Prepare the sample solution by dissolving the this compound powder in the mobile phase to achieve a similar concentration as the standard solution.[5]
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the percentage purity of the methotrexate sample by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks. The acceptance criteria for purity should be established based on pharmacopeial standards or internal specifications.
Table 2: Typical HPLC Method Validation Parameters for Methotrexate Purity Analysis
| Parameter | Typical Value/Range |
| Linearity Range | 1.204 - 40.13 µM[10] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3150 µM[7] |
| Limit of Quantitation (LOQ) | 1.050 µM[7] |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow: HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Potency Determination (Assay)
The potency of this compound is a critical quality attribute that ensures its therapeutic efficacy. The assay is typically performed using a validated HPLC or UV-Visible spectrophotometry method.
Experimental Protocol: Potency Assay by UV-Visible Spectrophotometry
This method provides a simple and rapid determination of methotrexate concentration.
Instrumentation and Materials:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
-
This compound Reference Standard
-
This compound Sample
-
0.1 M Sodium Bicarbonate solution
-
Volumetric flasks and pipettes
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound Reference Standard in 0.1 M sodium bicarbonate. From the stock solution, prepare a series of dilutions to create a calibration curve (e.g., 2-10 µg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in 0.1 M sodium bicarbonate to obtain a concentration within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is approximately 372 nm in sodium bicarbonate.[10]
-
Calculation: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of the sample solution from the calibration curve and calculate the potency as a percentage of the stated content.
Table 3: Quantitative Data for UV-Visible Spectrophotometric Assay
| Parameter | Typical Value/Range |
| Wavelength (λmax) | 372 nm (in 0.1 M NaHCO₃)[10] |
| Linearity Range | 2 - 10 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.9987 |
Stability Indicating Studies
Stability studies are essential to determine the shelf-life of this compound solutions under various storage conditions.
Experimental Protocol: Stability Study of Methotrexate Solutions
This protocol describes a stability study for methotrexate solutions in different diluents.[11][12]
Materials:
-
This compound
-
0.9% Sodium Chloride Injection[11]
-
5% Dextrose Injection[11]
-
Sterile infusion bags or vials
-
HPLC system with a UV detector
Procedure:
-
Solution Preparation: Prepare methotrexate solutions at different concentrations (e.g., 0.2 mg/mL and 20 mg/mL) in both 0.9% sodium chloride and 5% dextrose injection under aseptic conditions.[11]
-
Storage: Store the prepared solutions at controlled temperature and humidity (e.g., 25 °C / 60% RH) and protected from light.[11]
-
Sampling: Withdraw samples at specified time points (e.g., day 0, 3, 7, 14, 21, and 28).[11]
-
Analysis: For each sample, perform the following tests:
-
Visual Inspection: Check for any changes in color, clarity, or for the presence of particulate matter.
-
pH Measurement: Measure the pH of the solution.
-
HPLC Assay: Determine the concentration of methotrexate and the presence of any degradation products using a stability-indicating HPLC method.
-
-
Data Evaluation: A significant loss of potency is often defined as a decrease to less than 90% of the initial concentration.
Table 4: Stability of Methotrexate Solutions
| Diluent | Concentration | Storage Condition | Stability Period |
| 0.9% Sodium Chloride | 0.2 mg/mL | 25 °C, protected from light | 28 days[11] |
| 0.9% Sodium Chloride | 20 mg/mL | 25 °C, protected from light | 28 days[11] |
| 5% Dextrose | 0.2 mg/mL | 25 °C, protected from light | 3 days[11] |
| 5% Dextrose | 20 mg/mL | 25 °C, protected from light | 28 days[11] |
Mechanism of Action and Relevant Signaling Pathways
Understanding the mechanism of action of methotrexate is crucial for interpreting experimental data. Methotrexate's anti-inflammatory and anti-proliferative effects are mediated through multiple pathways.[1][13]
Adenosine (B11128) Signaling Pathway
A primary mechanism of low-dose methotrexate is the promotion of adenosine release, which has potent anti-inflammatory effects.[1][14]
Caption: Methotrexate-induced adenosine signaling pathway.[1]
Dihydrofolate Reductase (DHFR) Inhibition Pathway
The classical mechanism of methotrexate involves the inhibition of DHFR, which is crucial for DNA and RNA synthesis.[2][15]
Caption: Inhibition of DHFR by methotrexate.[2]
JAK/STAT Signaling Pathway Inhibition
Recent evidence suggests that methotrexate can inhibit the JAK/STAT signaling pathway, contributing to its anti-inflammatory effects.[2][13]
Caption: Methotrexate inhibition of the JAK/STAT pathway.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. drugs.com [drugs.com]
- 4. wellrx.com [wellrx.com]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. Stability study of methotrexate in 0.9% sodium chloride injection and 5% dextrose injection with limit tests for impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methotrexate and its mechanisms of action in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sodium Methotrexate Treatment in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with sodium methotrexate (B535133) (MTX) treatment in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for methotrexate in cell lines?
A1: Methotrexate is a folate antagonist. Its primary mechanism involves the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[1][2][3][4] This inhibition depletes intracellular pools of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis.[1][2][4] This disruption of nucleotide synthesis ultimately inhibits cell division, particularly in rapidly proliferating cells like cancer cells.[2]
Q2: What are methotrexate polyglutamates and why are they important?
A2: Inside the cell, methotrexate is metabolized into methotrexate polyglutamates (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS).[2][3][5] This process involves adding multiple glutamate (B1630785) residues to the methotrexate molecule.[2][5][6] These polyglutamated forms are more potent inhibitors of DHFR and other folate-dependent enzymes.[3][5] Furthermore, polyglutamation enhances the intracellular retention of the drug, as the longer polyglutamate tails are less readily transported out of the cell, prolonging its cytotoxic effects.[3][6][7]
Q3: What is a typical IC50 value for methotrexate?
A3: The half-maximal inhibitory concentration (IC50) for methotrexate can vary widely depending on the cell line, exposure time, and the specific assay conditions used.[3] Values can range from the nanomolar (nM) to the micromolar (µM) range.[3][8][9] It is crucial to determine the IC50 empirically for your specific cell system.
Troubleshooting Guide
This guide addresses specific issues that may arise during cell culture experiments involving methotrexate and provides actionable solutions.
| Issue | Possible Cause | Recommended Solution |
| 1. High Variability Between Replicate Wells | Inconsistent Cell Seeding: Uneven cell numbers across wells is a common source of variability.[3] Edge Effects: Wells on the perimeter of the microplate are prone to evaporation.[3] Pipetting Errors: Inaccurate dispensing of cells, media, or drug solutions.[3] | Standardize Seeding: Ensure a homogenous cell suspension before and during plating. Mix the cell suspension between pipetting steps. Minimize Edge Effects: Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media to maintain humidity. Calibrate Pipettes: Regularly check and calibrate pipettes. Use fresh tips for each replicate. |
| 2. Lower-Than-Expected Sensitivity to MTX (High IC50) | Inherent or Acquired Resistance: The cell line may have intrinsic resistance or may have developed it. Mechanisms include impaired drug uptake (e.g., reduced Reduced Folate Carrier - RFC expression), increased drug efflux (e.g., overexpression of ABC transporters), or DHFR gene amplification/mutation.[10][11][12][13][14] Salvage Pathways: Standard media (e.g., RPMI-1640) contain thymidine (B127349) and hypoxanthine, which can be used by cells to bypass the metabolic block induced by MTX.[14] Insufficient Incubation Time: The cytotoxic effects of MTX are time-dependent and may require longer exposure to become apparent.[15][16] | Verify Cell Line: Confirm the identity and characteristics of your cell line. If acquired resistance is suspected, perform molecular assays to check for resistance mechanisms (see FAQ on resistance). Use Folate-Depleted Media: For sensitive assays, consider using a medium depleted of thymidine and hypoxanthine.[3] Optimize Exposure Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line.[15][17] |
| 3. Excessive Cell Death Even at Low Concentrations | High Sensitivity of Cell Line: Different cell lines exhibit varying sensitivities to MTX. For example, T-lymphocytic cell lines can be more susceptible than monocytic lines.[8][15] Overwhelming Oxidative Stress: MTX can induce significant oxidative stress through the generation of reactive oxygen species (ROS).[1][15] Incorrect Stock Concentration: Errors in the preparation of the stock solution can lead to unintended high concentrations. | Perform Dose-Response: Conduct a pilot experiment with a broad range of concentrations (e.g., 0.001 µM to 100 µM) to determine the IC50 for your specific cell line.[3][15][17] Consider Antioxidants: Co-treatment with an antioxidant like N-acetylcysteine (NAC) can help mitigate ROS-induced apoptosis.[8][15] Prepare Fresh Stock: Prepare a fresh stock solution of MTX, carefully verifying all calculations and measurements.[3] |
| 4. Inconsistent Results Between Experiments | Cell Passage Number: Cells at high passage numbers can exhibit altered growth rates and drug sensitivity. Reagent Variability: Lot-to-lot variations in serum and other reagents can impact results.[3] MTX Stock Solution Stability: MTX is light-sensitive, and repeated freeze-thaw cycles can degrade the compound.[3][14][17] | Use Low Passage Cells: Maintain a consistent and low passage number for your experiments.[3] Test New Reagent Lots: When starting with a new batch of critical reagents like fetal bovine serum, test it against the previous lot to ensure consistency.[3] Proper Stock Handling: Prepare single-use aliquots of the MTX stock solution to avoid freeze-thaw cycles. Store protected from light at -20°C.[14][17] |
Quantitative Data Summary
The following table summarizes typical experimental parameters for methotrexate treatment in various cell lines. Note that these values are illustrative and optimal conditions should be determined empirically for each specific experimental system.
| Cell Line | Assay Type | MTX Concentration Range | Incubation Time | Reported IC50 | Reference |
| Daoy (Medulloblastoma) | MTT | 1x10⁻⁴ to 1x10² µM | 6 days | 9.5x10⁻² µM | [9] |
| Saos-2 (Osteosarcoma) | MTT | 1x10⁻⁴ to 1x10² µM | 6 days | 3.5x10⁻² µM | [9] |
| Jurkat (T-lymphocyte) | MTT / Trypan Blue | 0.001 to 10 µM | 24 hours | Significant cytotoxicity at 0.1-1 µM | [8] |
| Human Melanoma Lines | CytoTox-Glo | 1 µM | 72 hours | Significant reduction in viability | [18] |
| Rheumatoid Arthritis FLS | MTT | 0.01 to 10 µM | 48 hours | Dose-dependent decrease in viability | [19] |
| HEp-2 (Laryngeal Cancer) | Flow Cytometry | 5, 50, 500 µg/ml | 48 hours | Dose-dependent cell cycle arrest | [20] |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol determines the cytotoxic effects of methotrexate on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Methotrexate stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]
-
DMSO (Dimethyl sulfoxide)[17]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.[17] Allow cells to adhere overnight.[17]
-
Drug Treatment: Prepare serial dilutions of methotrexate in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).[17]
-
Remove the overnight culture medium and replace it with 100 µL of the medium containing different concentrations of methotrexate.[17] Include wells with medium only (blank) and cells with medium but no drug (vehicle control).[17]
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[17]
-
MTT Addition: At each time point, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1][3][17]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3][17] Gently shake the plate for 15 minutes.[21]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[17]
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC50 value.[17]
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies apoptosis in cells treated with methotrexate using flow cytometry.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Methotrexate stock solution
-
6-well cell culture plates
-
PBS (Phosphate-Buffered Saline), cold
-
Annexin V-FITC/PI Staining Kit (containing 1X Binding Buffer)[17]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the desired concentration of methotrexate for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and collect them by centrifugation.[17]
-
Washing: Wash the cells twice with cold PBS.[17]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.[17]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[17]
-
Analysis: Analyze the cells by flow cytometry within 1 hour of staining.[17] Live cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the effect of methotrexate on cell cycle progression.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Methotrexate stock solution
-
6-well cell culture plates
-
PBS, cold
-
70% ice-cold ethanol[17]
-
Propidium Iodide (PI) staining solution (containing RNase A)[17]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentration of methotrexate for a specific duration (e.g., 24 or 48 hours).[17]
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.[17]
-
Washing: Wash the cells with ice-cold PBS.[17]
-
Fixation: Fix the cells by adding 1 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).[17]
-
Washing: Centrifuge the cells to remove the ethanol and wash with PBS.[17]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark for 30 minutes at room temperature.[17]
-
Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases) using a flow cytometer.[17] Methotrexate typically causes an arrest in the S phase.[2][22]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. The kinetics of methotrexate polyglutamation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Low dose methotrexate induces apoptosis with reactive oxygen species involvement in T lymphocytic cell lines to a greater extent than in monocytic lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Mechanisms of acquired resistance to methotrexate in a human squamous carcinoma cell line of the head and neck, exposed to different treatment schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Effect of methotrexate concentration and exposure time on mammalian cell survival in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Methotrexate inhibits the viability of human melanoma cell lines and enhances Fas/Fas-ligand expression, apoptosis and response to interferon-alpha: Rationale for its use in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 21. benchchem.com [benchchem.com]
- 22. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting Inconsistent IC50 Values for Sodium Methotrexate
Welcome to the technical support center for sodium methotrexate (B535133). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during in vitro experiments, particularly focusing on inconsistent half-maximal inhibitory concentration (IC50) values.
Frequently Asked Questions (FAQs)
Q1: Why are my IC50 values for sodium methotrexate inconsistent across experiments, even with the same cell line?
Inconsistent IC50 values are a common challenge in cell-based assays and can arise from several factors:
-
Cell Culture Conditions: Variations in cell passage number, confluency at the time of treatment, and the composition of the culture medium can significantly impact results.[1][2] Standard media often contain folic acid, which competes with methotrexate and can lead to artificially high IC50 values.[1][2] The presence of metabolites like thymidine (B127349) and hypoxanthine (B114508) in some media can also allow cells to bypass the metabolic block induced by methotrexate.[2][3]
-
Reagent Variability: Differences between lots of media, serum, and other reagents can introduce variability.[1]
-
Methotrexate Stability: Methotrexate is sensitive to light and pH.[1][2] Improper storage or handling of stock solutions can lead to degradation and reduced potency.
-
Experimental Execution: Inconsistent cell seeding, pipetting errors, and edge effects in microplates are common sources of variability.[1]
Q2: What is a typical IC50 value for this compound?
The IC50 value for methotrexate can vary widely, from nanomolar to micromolar ranges, depending on the cell line, incubation time, and specific assay conditions.[1] It is crucial to determine the IC50 empirically for your specific experimental system.
Q3: My dose-response curve is poor or non-existent. What are the possible causes?
A poor or absent dose-response curve can be due to several reasons:
-
Incorrect Dose Range: The selected concentration range may be too high, causing maximum toxicity at all doses, or too low, showing no effect.[1]
-
Drug Inactivity: The methotrexate solution may have degraded due to improper storage.[1] It is recommended to prepare fresh dilutions for each experiment.
-
Cell Resistance: The cell line may have inherent or acquired resistance to methotrexate.[4]
-
Insufficient Incubation Time: The cytotoxic effects of methotrexate are cell-cycle dependent, and a longer incubation period may be necessary to observe an effect.[1][4]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge Effects | To minimize evaporation, avoid using the outer wells of the microplate or fill them with sterile PBS or media. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Cell Clumping | Ensure complete cell dissociation during harvesting and resuspend cells thoroughly. |
Caption: Troubleshooting high variability in replicate wells.
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Cell Culture Variations | Use cells within a consistent and narrow range of passage numbers. Standardize seeding density and confluency. |
| Media Composition | For sensitive assays, consider using a folate-depleted medium to avoid competition with methotrexate.[1][4] |
| Reagent Lot Variability | Test new lots of critical reagents like serum to ensure consistency with previous batches. |
| Methotrexate Degradation | Prepare fresh methotrexate dilutions for each experiment from a validated stock solution stored protected from light at -20°C.[1] |
Caption: Troubleshooting inconsistent results between experiments.
Experimental Protocols
Protocol: Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of methotrexate on adherent cancer cell lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Adherent cancer cell line
-
Complete cell culture medium (consider folate-depleted medium for higher sensitivity)
-
This compound
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells in a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[2]
-
-
Drug Treatment:
-
Prepare a stock solution of methotrexate (e.g., 10 mM in a minimal amount of 1 M NaOH, then diluted with sterile PBS or media).[1]
-
Perform serial dilutions of methotrexate in the appropriate culture medium to achieve the desired final concentrations.
-
Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells.[2] Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.[2]
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan (B1609692) crystals.[1]
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.
-
Data Presentation
Table 1: Exemplary IC50 Values of Methotrexate in Different Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Daoy | Medulloblastoma | 144 | 0.095 | [1] |
| Saos-2 | Osteosarcoma | 144 | 0.035 | [1] |
| HTC-116 | Colon Carcinoma | 48 | 0.15 | [1][6] |
| A-549 | Lung Carcinoma | 48 | 0.10 | [1][6] |
| HEP3B | Hepatocellular Carcinoma | 24 | 18.34 | [1][7] |
Note: These values are illustrative and can vary significantly based on experimental conditions.[1]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of methotrexate.
Caption: Experimental workflow for IC50 determination using MTT assay.
Caption: Logical relationship for troubleshooting inconsistent IC50 values.
References
Technical Support Center: Troubleshooting Methotrexate Resistance in MCF-7 Cells
This technical support center is designed for researchers, scientists, and drug development professionals encountering methotrexate (B535133) (MTX) resistance in MCF-7 breast cancer cell lines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: My MCF-7 cells are showing decreased sensitivity to methotrexate. How can I confirm that they have developed resistance?
A1: The primary method to confirm methotrexate resistance is to determine the half-maximal inhibitory concentration (IC50) and compare it to the parental, sensitive MCF-7 cell line. A significant increase in the IC50 value indicates acquired resistance.[1] This is typically done using a cell viability assay.
Q2: What are the common molecular mechanisms of methotrexate resistance in MCF-7 cells?
A2: Acquired resistance to methotrexate in MCF-7 cells can be multifactorial. The most common mechanisms include:
-
Increased expression of the target enzyme: Overexpression of dihydrofolate reductase (DHFR), often due to gene amplification, is a primary resistance mechanism.[2][3]
-
Altered drug transport: This can involve reduced uptake of methotrexate due to decreased expression of the reduced folate carrier (RFC) or increased efflux of the drug out of the cell by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), MRP1, and BCRP (ABCG2).[2][4][5]
-
Defective polyglutamylation: Methotrexate is retained within cells through the addition of glutamate (B1630785) residues, a process catalyzed by folylpolyglutamate synthetase (FPGS). Reduced FPGS activity leads to decreased intracellular drug concentrations and subsequent resistance.[2][6][7]
-
Alterations in signaling pathways: Activation of pro-survival signaling pathways, such as the MAPK/ERK pathway, can contribute to methotrexate resistance.[4]
Q3: I have confirmed methotrexate resistance in my MCF-7 cell line. What are the initial steps to investigate the underlying mechanism?
A3: A tiered approach is recommended for investigating the mechanism of resistance:
-
Tier 1: Analyze the Drug Target: The initial and most common mechanism to investigate is the overexpression of DHFR.
-
Tier 2: Investigate Drug Transport: If DHFR levels are normal, the next step is to examine cellular uptake and efflux of methotrexate.
-
Tier 3: Examine Drug Metabolism: If transport mechanisms appear unaltered, assess the cell's ability to retain methotrexate through polyglutamylation.
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are in the logarithmic growth phase with high viability. Use cells within a consistent and low passage number range to avoid issues with genetic drift.[8] |
| Inconsistent Seeding Density | Optimize and maintain a consistent cell seeding density for each experiment, as confluency can affect drug response. |
| Drug Stability | Prepare fresh methotrexate stock solutions regularly and store them protected from light at the appropriate temperature to prevent degradation.[1] |
| Assay-Specific Variability | For colorimetric assays like MTT, ensure complete and consistent solubilization of the formazan (B1609692) product. For luminescence-based assays, ensure consistent incubation times with the reagent. |
Issue 2: No significant increase in DHFR expression in my resistant MCF-7 cells.
| Potential Cause | Troubleshooting Steps |
| Alternative Resistance Mechanisms | The resistance may be driven by mechanisms other than DHFR overexpression. Proceed to investigate drug transport and metabolism (see Tier 2 and 3 in Q3). |
| Subtle Changes in DHFR Levels | A small (2- to 4-fold) increase in DHFR protein levels can be sufficient to confer resistance. Ensure your Western blot analysis is quantitative and sensitive enough to detect such changes.[5] |
| Post-Transcriptional Regulation | DHFR levels could be elevated due to increased mRNA stability or translational efficiency, which may not be reflected in gene copy number. |
Issue 3: Inconsistent results in cellular methotrexate uptake assays.
| Potential Cause | Troubleshooting Steps |
| Temperature Fluctuations | Methotrexate transport is an active, energy-dependent process. Maintain a constant temperature of 37°C during the incubation. Include a 4°C control to measure passive diffusion and surface binding, which should be subtracted from the 37°C results.[5] |
| Inefficient Washing | When stopping the uptake, washing must be rapid and with ice-cold phosphate-buffered saline (PBS) to efficiently remove extracellular radiolabeled methotrexate without causing significant efflux.[5] |
| Lack of Specificity Control | Include a control with a high concentration of unlabeled methotrexate or folic acid to determine the specific, carrier-mediated uptake.[5] |
Quantitative Data Summary
Table 1: Example of IC50 Values for Methotrexate in Sensitive and Resistant MCF-7 Cells.
| Cell Line | Methotrexate IC50 (nM) | Resistance Factor |
| MCF-7/S (Sensitive) | 44 ± 4.25 | 1 |
| MCF-7/MTX (Resistant) | 2818 ± 97.9 | 64 |
Data adapted from a study by Chen et al., 2014.[4]
Table 2: Changes in mRNA Expression of Key Genes in Methotrexate-Resistant MCF-7 Cells.
| Gene | Function | Fold Change in MCF-7/MTX vs. MCF-7/S |
| MDR1 (ABCB1) | Drug Efflux Pump | Increased |
| MRP1 (ABCC1) | Drug Efflux Pump | Increased |
| BCRP (ABCG2) | Drug Efflux Pump | Increased |
| RFC (SLC19A1) | Drug Influent Transporter | Decreased |
| DHFR | Methotrexate Target | Increased |
This table summarizes typical findings reported in the literature.[4]
Key Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed MCF-7 cells (both sensitive and resistant lines) in 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.[3]
-
Drug Treatment: Prepare serial dilutions of methotrexate in complete culture medium. The concentration range should be broad enough to achieve both minimal and complete cell death.[3]
-
Incubation: Remove the overnight culture medium and replace it with the medium containing various concentrations of methotrexate. Include a vehicle-only control. Incubate the plates for 72 hours.[3][4]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each methotrexate concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.
Protocol 2: Western Blot Analysis for DHFR and ABC Transporters
-
Protein Extraction: Lyse the sensitive and resistant MCF-7 cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DHFR, P-gp, BCRP, or other proteins of interest overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.[8]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Visualizations
Caption: A stepwise workflow for troubleshooting and identifying the mechanisms of methotrexate resistance in MCF-7 cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Combating Methotrexate Resistance in Cancer Treatment: A Review on Navigating Pathways and Enhancing Its Efficacy With Fat-Soluble Vitamins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of cross-resistance to methotrexate in a human breast cancer cell line selected for resistance to melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Methotrexate Resistance in Jurkat T Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying methotrexate (B535133) (MTX) resistance in Jurkat T cells.
Frequently Asked Questions (FAQs)
Q1: My Jurkat T cells have developed resistance to methotrexate. What are the most common underlying mechanisms?
A1: Methotrexate resistance in Jurkat T cells, a common model for T-cell acute lymphoblastic leukemia (T-ALL), is multifactorial. The primary mechanisms include:
-
Impaired Drug Transport : This can be due to either decreased uptake or increased efflux of the drug. The primary influx transporter for MTX is the reduced folate carrier (RFC; gene SLC19A1). A reduction in its expression or function is a frequent cause of resistance.[1][2][3] Conversely, an increase in the expression of ATP-binding cassette (ABC) transporters, such as ABCG2 (breast cancer resistance protein), can actively pump MTX out of the cell.
-
Alterations in the Target Enzyme : The direct target of MTX is dihydrofolate reductase (DHFR). Resistance can arise from the amplification of the DHFR gene, leading to overexpression of the DHFR protein.[4][5][6] Mutations in the DHFR gene that reduce its binding affinity for MTX can also confer resistance.
-
Defective Polyglutamylation : For MTX to be retained within the cell and exert its maximum effect, it must be polyglutamylated by the enzyme folylpolyglutamate synthetase (FPGS).[7][8] Decreased FPGS activity, due to mutations or altered splicing, leads to poor drug retention and subsequent resistance.[8][9]
Q2: How can I experimentally determine the mechanism of MTX resistance in my Jurkat cell line?
A2: A systematic approach is recommended to pinpoint the resistance mechanism. Start by investigating the most common causes and proceed to more complex analyses if needed. A general workflow is outlined below.
Q3: Are there alternative therapeutic strategies to overcome MTX resistance in T-ALL?
A3: Yes, several strategies are being investigated to circumvent MTX resistance. These include:
-
Novel Antifolates : Newer generations of antifolates are designed to be less reliant on the mechanisms that confer resistance to MTX. For example, some may not require RFC for uptake or polyglutamylation for retention.
-
Combination Therapies : Using MTX in conjunction with inhibitors of other key cellular pathways, such as the PI3K/AKT/mTOR or JAK/STAT pathways, can enhance its efficacy and overcome resistance.[10][11]
-
Targeting Efflux Pumps : The use of ABC transporter inhibitors can block the efflux of MTX, thereby increasing its intracellular concentration and restoring sensitivity.
-
Gene Therapy Approaches : For resistance caused by deficient FPGS, introducing a functional FPGS gene can restore sensitivity to MTX.[7]
Troubleshooting Guides
Issue 1: My Jurkat cells show a significant increase in MTX IC50, but DHFR levels are normal.
Possible Cause 1: Altered Drug Transport
-
Troubleshooting Steps:
-
Assess MTX Uptake: Perform a cellular uptake assay using radiolabeled [3H]MTX to determine if the influx of the drug is impaired.
-
Quantify RFC Expression: Use quantitative PCR (qPCR) to measure the mRNA levels of the SLC19A1 gene and Western blotting to assess the protein levels of the Reduced Folate Carrier (RFC). A significant decrease in either suggests impaired uptake as the resistance mechanism.
-
Investigate Drug Efflux: Measure the expression of relevant ABC transporter genes (e.g., ABCG2) using qPCR. Increased expression may indicate enhanced drug efflux.
-
Possible Cause 2: Defective Polyglutamylation
-
Troubleshooting Steps:
-
Measure FPGS Activity: An enzyme activity assay for folylpolyglutamate synthetase (FPGS) can directly assess the cell's ability to polyglutamylate MTX.
-
Analyze MTX Polyglutamate Formation: Use high-performance liquid chromatography (HPLC) to analyze the intracellular formation of MTX polyglutamates. A reduction in the levels of polyglutamylated MTX compared to sensitive cells points to a defect in this pathway.
-
Issue 2: I am having difficulty with the [3H]MTX uptake assay, leading to inconsistent results.
-
Troubleshooting Tips:
-
Cell Health and Density: Ensure that your Jurkat cells are in the logarithmic growth phase with high viability. Use a consistent cell density for all experiments, as this can affect transporter activity.
-
Temperature Control: MTX transport is an active process that is temperature-dependent. Maintain a constant 37°C during the incubation. Include a control at 4°C to measure passive diffusion and non-specific binding, which should be subtracted from your 37°C measurements.
-
Incubation Time: Optimize the incubation time to be within the linear range of uptake. A time-course experiment is recommended to determine this.
-
Washing Steps: After incubation with [3H]MTX, it is crucial to perform rapid and thorough washing with ice-cold buffer to remove extracellular label without causing significant efflux of intracellular MTX.
-
Quantitative Data Summary
| Parameter | Parental Jurkat Cells | MTX-Resistant Jurkat Cells | Fold Change | Reference |
| MTX IC50 | ~0.05 µM | Up to 15 µM | Up to 300-fold | [5][12] |
| DHFR Gene Copy Number | Normal | Amplified | 4-fold or higher | [4][5] |
| RFC (SLC19A1) mRNA Expression | High | Significantly Decreased | Variable | [1][2][13] |
| FPGS Activity | Normal | Significantly Decreased | >95% reduction | [8] |
Key Experimental Protocols
Protocol 1: Dihydrofolate Reductase (DHFR) Enzyme Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and measures DHFR activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[14][15][16]
Materials:
-
Jurkat cell lysate
-
DHFR Assay Buffer (50 mM Tris, 50 mM NaCl, pH 7.4)
-
Dihydrofolate (DHF) substrate
-
NADPH
-
96-well clear flat-bottom plate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare Cell Lysate: Lyse Jurkat cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) and determine the protein concentration.
-
Reaction Setup: In a 96-well plate, prepare the following reactions:
-
Sample: Cell lysate, DHFR Assay Buffer, DHF, and NADPH.
-
Negative Control (No Enzyme): DHFR Assay Buffer, DHF, and NADPH.
-
Blank: DHFR Assay Buffer and NADPH.
-
-
Initiate Reaction: Add NADPH to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for 10-20 minutes, taking readings every 15-30 seconds.
-
Data Analysis: Calculate the rate of NADPH consumption (decrease in A340/min). DHFR activity is proportional to this rate.
Protocol 2: Western Blot for DHFR and RFC in Jurkat Cells
This protocol provides a general guideline for detecting DHFR and RFC protein levels.[17][18][19][20][21]
Materials:
-
Jurkat cell lysates
-
RIPA buffer with protease inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-DHFR, anti-RFC, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Visualize the protein bands using an ECL substrate and an appropriate imaging system. Use β-actin as a loading control.
Visualizations
Caption: Troubleshooting workflow for MTX resistance.
Caption: Simplified folate metabolism and MTX action.
Caption: Key signaling pathways in MTX resistance.
References
- 1. Reduced folate carrier gene (RFC1) expression and anti-folate resistance in transfected and non-selected cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of methotrexate resistance in acute leukemia. Decreased transport and polyglutamylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methotrexate recognition by the human reduced folate carrier SLC19A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to methotrexate due to gene amplification in a patient with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term exposure to methotrexate induces immunophenotypic changes, decreased methotrexate uptake and increased dihydrofolate gene copy number in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynamic genomic changes in methotrexate-resistant human cancer cell lines beyond DHFR amplification suggest potential new targets for preventing drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [The mbr-FPGS efficient expression plasmid enhances the sensitivity of Jurkat cells to methotrexate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Folylpolyglutamate synthetase splicing alterations in acute lymphoblastic leukemia are provoked by methotrexate and other chemotherapeutics and mediate chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Aberrant Signaling Pathways in T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Selection of Genetically Modified Human T Cells Using Methotrexate-Resistant Human Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Mitigating Sodium Methotrexate Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during animal studies involving sodium methotrexate (B535133).
Frequently Asked Questions (FAQs)
Q1: What are the common clinical signs of methotrexate (MTX) toxicity in rodents?
A1: Common signs of MTX toxicity in rodents (rats and mice) are dose-dependent and can include:
-
General: Lethargy, dullness, ruffled fur, hunched posture, and significant body weight loss (>15-20%).[1][2][3]
-
Gastrointestinal: Diarrhea, loss of appetite, nausea, and vomiting.[1][2]
-
Hematopoietic: Myelosuppression, leading to leukopenia (low white blood cell count) and thrombocytopenia (low platelet count).[1]
-
Other: Mild alopecia (hair loss) and fever have also been reported.[1]
Q2: Which organs are most commonly affected by MTX toxicity in animal models?
A2: The primary target organs for MTX toxicity are those with rapidly replicating cells. These include:
-
Gastrointestinal Tract: Causing mucositis and enteritis.[1][5]
-
Kidneys (Nephrotoxicity): A frequent complication, especially with high-dose MTX, due to the precipitation of MTX and its metabolites in the renal tubules.[1][6][7]
-
Liver (Hepatotoxicity): Can manifest as elevated liver enzymes, and with chronic administration, may lead to fibrosis and cirrhosis.[1][8][9]
Q3: What is the primary mechanism of action for leucovorin rescue?
A3: Leucovorin (folinic acid) is a reduced form of folic acid. It bypasses the dihydrofolate reductase (DHFR) enzyme, which is inhibited by MTX. By providing a downstream source of folate, leucovorin replenishes the intracellular folate pool, allowing for the resumption of DNA synthesis and cell replication in normal cells, thereby "rescuing" them from MTX-induced toxicity.[10][11][12] Leucovorin does not, however, reduce the plasma concentration of methotrexate.[11]
Q4: When is glucarpidase a more appropriate rescue agent than leucovorin?
A4: Glucarpidase is a recombinant bacterial enzyme that rapidly hydrolyzes methotrexate into inactive metabolites.[13][14] It is primarily indicated in cases of dangerously high plasma MTX levels resulting from impaired renal function, where leucovorin alone may not be sufficient.[11][14] Glucarpidase provides an alternative, non-renal pathway for MTX elimination.[14] It should be noted that leucovorin is a substrate for glucarpidase, so their administration should be staggered (at least 2 hours apart).[13]
Q5: Are there alternative strategies to mitigate MTX toxicity besides leucovorin and glucarpidase?
A5: Yes, several studies have investigated the protective effects of other agents, often with antioxidant and anti-inflammatory properties. These include:
-
Nutritional Support: Improved nutritional status has been shown to significantly reduce MTX-related morbidity and mortality in tumor-bearing rats.[15]
-
Plant Extracts and Nutraceuticals: Agents like garlic extract[6], quercetin[2], crocin (B39872) (from saffron)[9][16], and others have demonstrated protective effects against MTX-induced organ damage in animal models.[17]
-
Hydration and Urinary Alkalinization: Adequate hydration and maintaining an alkaline urine pH (≥7) are crucial to prevent the precipitation of MTX in the renal tubules, thus reducing the risk of nephrotoxicity.[18][19]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Excessive body weight loss (>20%) and severe lethargy in animals. | - MTX dose is too high for the specific strain, age, or health status of the animal.[20] - Inadequate supportive care (e.g., hydration, nutrition).[15] | - Review and potentially lower the MTX dosage in a pilot study. - Ensure ad libitum access to food and water. Consider providing nutritional supplements. - Implement a leucovorin rescue protocol if not already in use. |
| High mortality rate early in the study. | - Acute MTX toxicity. - Improper drug administration (e.g., accidental overdose). | - Verify all dosage calculations and administration techniques. - For high-dose MTX studies, a delayed, low-dose leucovorin rescue schedule may be more effective at preventing toxicity while maintaining antitumor effects.[21] |
| Elevated serum creatinine (B1669602) and BUN levels, indicating kidney injury. | - MTX-induced nephrotoxicity, possibly due to precipitation in renal tubules.[6][7] | - Ensure adequate hydration before, during, and after MTX administration.[19] - Consider urinary alkalinization with sodium bicarbonate.[18] - Evaluate the co-administration of nephroprotective agents.[6][22] - In cases of severe renal impairment, consider glucarpidase as a rescue agent.[14] |
| Significant elevation in liver enzymes (ALT, AST). | - MTX-induced hepatotoxicity.[8][9] | - Conduct a time-course study to determine the peak of enzyme elevation for your model. - Consider co-administration of hepatoprotective agents.[2][9] |
| Inconsistent or unexpected toxicity results between animals. | - Variation in animal age, weight, or health status. - Inconsistent drug administration. - Genetic variability within the animal strain. | - Use animals within a narrow age and weight range. - Ensure all personnel are proficient in the chosen administration route. - Increase the number of animals per group to improve statistical power. |
Data on Mitigating MTX Toxicity
Table 1: Leucovorin Rescue Protocols and Outcomes in Rodent Models
| Animal Model | MTX Dose & Route | Leucovorin (LV) Rescue Protocol | Key Outcomes | Reference |
| Mice (L1210 leukemia & Sarcoma 180) | 400 mg/kg s.c. | 12 mg/kg s.c. every 2 hours for 5 doses, starting 16-20 hours after MTX. | Highly effective in preventing toxicity with a pronounced antitumor effect. | [21] |
| Mice (L1210 leukemia & Sarcoma 180) | 400 mg/kg s.c. (two courses, 8-day interval) | 24 mg/kg s.c. at 16, 20, and 24 hours after MTX. | Doubled the total antitumor effect with no substantial increase in toxicity. | [21] |
| Rats (Tumor-bearing) | 20 mg/kg i.m. | 0.6 mg i.m. at 6 and 24 hours after MTX. | 100% mortality in protein-depleted rats vs. 0% in well-nourished rats. | [15] |
Table 2: Effects of Alternative Protective Agents on MTX-Induced Nephrotoxicity in Rats
| Protective Agent | MTX Dose & Route | Protective Agent Protocol | Effect on Renal Biomarkers (Urea & Creatinine) | Reference |
| Garlic Extract | 20 mg/kg i.p. | 1 mL/100 g b.w. orally for 7 days before and after MTX. | Significantly improved renal function compared to MTX alone. | [6] |
| Alogliptin (ALO) | 20 mg/kg i.p. | 20 mg/kg orally for 10 days (MTX on day 7). | Significant reductions in serum creatinine and urea (B33335) compared to MTX alone. | [22] |
| Infliximab (INF) | 20 mg/kg i.p. | 7 mg/kg i.p. single dose 72 hours prior to MTX. | Markedly reversed the MTX-induced increase in serum urea and creatinine. | [7] |
| Crocin | Not specified | 12.5, 25, and 50 mg/kg i.p. for 28 days with MTX. | Significant reduction in BUN and creatinine at all doses compared to MTX alone. | [16] |
| Quercetin | 0.25 mg/kg orally for 14 days | 500 mg/kg orally for 14 days with MTX. | Significantly improved renal markers compared to MTX alone. | [2] |
Experimental Protocols
Protocol 1: High-Dose Methotrexate Administration with Leucovorin Rescue in Mice
This protocol is adapted from studies demonstrating effective mitigation of high-dose MTX toxicity.[21]
-
Animal Model: Inbred mouse strains (e.g., BALB/c, C57BL/6), age and weight matched.
-
Acclimatization: Acclimatize animals for at least one week prior to the experiment with free access to standard chow and water.
-
Methotrexate Preparation:
-
Reconstitute sodium methotrexate powder in sterile 0.9% saline.
-
The pH may be adjusted to ~8.5 with sodium hydroxide (B78521) if necessary.[3]
-
Prepare fresh on the day of administration.
-
-
MTX Administration:
-
Administer a single dose of 400 mg/kg methotrexate via subcutaneous (s.c.) injection.
-
-
Leucovorin Rescue:
-
Prepare calcium leucovorin in sterile 0.9% saline.
-
16 to 20 hours after MTX administration, begin the rescue protocol.
-
Administer 12 mg/kg leucovorin s.c. every 2 hours for a total of 5 doses.
-
-
Monitoring:
-
Monitor body weight daily. A weight loss of >15-20% is a sign of significant toxicity.[3]
-
Observe for clinical signs of toxicity (lethargy, ruffled fur, diarrhea) daily.
-
At predetermined endpoints, collect blood samples for complete blood count (CBC) and serum biochemistry (e.g., creatinine, ALT, AST).
-
Collect tissues of interest (e.g., kidney, liver, bone marrow) for histopathological analysis.
-
Protocol 2: Induction and Mitigation of MTX-Induced Nephrotoxicity in Rats
This protocol is a composite based on studies investigating nephroprotective agents.[6][22]
-
Animal Model: Wistar or Sprague-Dawley rats, male, weight matched (e.g., 150-200g).
-
Acclimatization: House animals in standard conditions for at least one week before the study.
-
Group Allocation:
-
Control Group: Receives vehicle only.
-
MTX Group: Receives MTX and vehicle for the protective agent.
-
Protective Agent Group: Receives the protective agent only.
-
MTX + Protective Agent Group: Receives both treatments.
-
-
Treatment Administration:
-
Protective Agent: Administer the protective agent according to the specific study design (e.g., daily oral gavage for a set number of days before and/or after MTX).
-
MTX Induction: Administer a single intraperitoneal (i.p.) injection of methotrexate at 20 mg/kg.
-
-
Sample Collection:
-
At a predetermined time point after MTX injection (e.g., 24-72 hours), anesthetize the animals.
-
Collect blood via cardiac puncture for serum analysis of renal function markers (creatinine, urea).
-
Perfuse and collect kidneys for histopathological examination and analysis of tissue biomarkers (e.g., oxidative stress markers like MDA and GSH).
-
Visualizations
Signaling Pathway: Methotrexate Action and Leucovorin Rescue
Caption: Mechanism of MTX toxicity and leucovorin rescue.
Experimental Workflow: MTX Toxicity Study
Caption: Generalized workflow for an in vivo MTX study.
Logical Relationship: Troubleshooting Nephrotoxicity
Caption: Troubleshooting guide for MTX-induced nephrotoxicity.
References
- 1. veterinaryworld.org [veterinaryworld.org]
- 2. archives.ijper.org [archives.ijper.org]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Leucovorin rescue of enteric lesions induced by high-dose methotrexate: a time-related study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prevention of methotrexate-induced nephrotoxicity by concomitant administration of garlic aqueous extract in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Infliximab Ameliorates Methotrexate-Induced Nephrotoxicity in Experimental Rat Model: Impact on Oxidative Stress, Mitochondrial Biogenesis, Apoptotic and Autophagic Machineries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Protective Effects of Crocin Against Methotrexate-Induced Hepatotoxicity in Adult Male Albino Rats: Histological, Immunohistochemical, and Biochemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpoison.com [mdpoison.com]
- 11. 3535-Management of high-dose methotrexate toxicity | eviQ [eviq.org.au]
- 12. youtube.com [youtube.com]
- 13. Glucarpidase to combat toxic levels of methotrexate in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glucarpidase for the treatment of life-threatening methotrexate overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reduction of methotrexate toxicity with improved nutritional status in tumor-bearing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Toxic Effects of Methotrexate on Rat Kidney Recovered by Crocin as a Consequence of Antioxidant Activity and Lipid Peroxidation Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Protective Effects of Nutraceutical Components in Methotrexate-Induced Toxicity Models—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Navigating methotrexate toxicity: Examining the therapeutic roles of folinic acid and glucarpidase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preventing and Managing Toxicities of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chronic toxicity of methotrexate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Optimization of high-dose methotrexate with leucovorin rescue therapy in the L1210 leukemia and sarcoma 180 murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Managing Methotrexate-Induced Hepatotoxicity in Rat Models
This technical support center is designed for researchers, scientists, and drug development professionals investigating methotrexate (B535133) (MTX)-induced hepatotoxicity in rat models. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the most common rat strain for studying MTX-induced hepatotoxicity?
A1: Wistar and Sprague-Dawley rats are the most frequently used strains for studying MTX-induced liver injury.[1]
Q2: What is a typical dosage and administration route for inducing hepatotoxicity with MTX in rats?
A2: A common method is a single intraperitoneal (i.p.) injection of 20 mg/kg MTX.[2][3][4] Another approach involves repeated oral administration of lower doses, such as 100-200 µg/kg/day for several weeks, to model chronic hepatotoxicity.[5] Some studies have also used subcutaneous injections of 5 mg/kg for four consecutive days.[6]
Q3: What are the primary mechanisms of MTX-induced hepatotoxicity?
A3: The mechanisms are multifactorial and include the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to lipid peroxidation and depletion of antioxidant defenses.[1][2][7] This is often followed by inflammation, apoptosis (programmed cell death), and in chronic models, the development of liver fibrosis.[1][2] MTX can also inhibit mitochondrial enzymes dependent on nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), which is crucial for maintaining reduced glutathione (B108866) levels, an important antioxidant.[2]
Q4: How soon after MTX administration can I expect to see changes in liver function tests?
A4: Significant elevations in serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) can be observed within a few days of a single high-dose MTX injection.[1] With high-dose intravenous methotrexate, serum ALT levels can rise within 12 to 48 hours.[1]
Q5: Is folic acid supplementation necessary in my animal model?
A5: In clinical settings, folic acid is often co-administered with MTX to mitigate its side effects.[1] In animal models, concurrent folate therapy has been shown to reduce the elevation of serum enzymes.[1] However, if the primary goal is to study the direct toxic effects of MTX, folic acid may be omitted. The decision should be based on the specific research question.[1]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High mortality rate in the MTX-treated group. | - The MTX dose is too high for the chosen animal strain or species.- Dehydration or poor animal health status.- Systemic toxicity affecting other organs, such as the kidneys.[1] | - Conduct a dose-response study to determine the optimal toxic, but non-lethal, dose.- Ensure animals have free access to food and water.- Monitor for signs of distress and provide supportive care if necessary.- Consider a different, less sensitive animal strain.[1] |
| No significant elevation in liver enzymes (ALT/AST) after MTX administration. | - The MTX dose is too low.- The time point for sample collection is too early or too late.- Species or strain resistance to MTX-induced hepatotoxicity.- Improper sample handling or storage leading to enzyme degradation.[1] | - Increase the MTX dose or the duration of treatment.- Conduct a time-course study to identify the peak of liver enzyme elevation.- Review the literature for appropriate models and expected responses.- Ensure blood samples are processed promptly and serum is stored correctly (e.g., at -80°C).[1] |
| Inconsistent or highly variable results between animals in the same group. | - Inconsistent MTX administration (e.g., subcutaneous vs. intraperitoneal injection).- Genetic variability within the animal strain.- Differences in age, weight, or sex of the animals.- Underlying health conditions in some animals.[1] | - Standardize the administration route and technique.- Use animals from a reputable supplier with a homogenous genetic background.- Ensure all animals are of the same sex and within a narrow age and weight range.[1] |
| Histopathological analysis does not show significant liver damage. | - Similar to the lack of enzyme elevation, the dose or duration may be insufficient.- Incorrect tissue fixation or processing.- Subjectivity in histological scoring.[1] | - Increase the MTX dose or duration of exposure.- Ensure liver tissue is fixed in 10% neutral buffered formalin immediately after collection and for an adequate duration.- Use a standardized, blinded scoring system for histological evaluation to minimize bias.[1] |
Quantitative Data Summary
The following tables summarize key biochemical markers reported in studies of MTX-induced hepatotoxicity in rats.
Table 1: Liver Function Enzymes
| Treatment Group | ALT (U/L) | AST (U/L) | ALP (U/L) | Reference |
| Control | 45.3 ± 3.2 | 128.7 ± 8.5 | 189.4 ± 15.1 | [8] |
| MTX (20 mg/kg) | 135.8 ± 11.6 | 289.4 ± 21.3 | 412.7 ± 35.8 | [8] |
| Control | 35.6 ± 2.1 | 85.4 ± 5.3 | - | [6] |
| MTX (5 mg/kg) | 89.7 ± 6.8 | 154.2 ± 11.9 | - | [6] |
Table 2: Oxidative Stress Markers
| Treatment Group | MDA (nmol/mg protein) | GSH (µmol/g tissue) | SOD (U/mg protein) | CAT (U/mg protein) | Reference |
| Control | 1.2 ± 0.1 | 5.8 ± 0.4 | 125.6 ± 9.7 | 45.2 ± 3.1 | [8] |
| MTX (20 mg/kg) | 3.9 ± 0.3 | 2.1 ± 0.2 | 78.4 ± 6.5 | 21.7 ± 1.9 | [8] |
| Control | 0.47 ± 0.03 | 12.80 ± 0.8 | - | - | [6] |
| MTX (5 mg/kg) | 2.11 ± 0.25 | 2.73 ± 1.49 | - | - | [6] |
Table 3: Inflammatory and Apoptotic Markers
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | Caspase-3 (relative expression) | Reference |
| Control | 15.2 ± 1.3 | 8.9 ± 0.7 | 1.0 ± 0.1 | [9] |
| MTX (20 mg/kg) | 48.6 ± 4.2 | 25.4 ± 2.1 | 3.8 ± 0.4 | [9] |
Experimental Protocols
Induction of Hepatotoxicity with Methotrexate
Objective: To induce acute liver injury in rats using a single high dose of methotrexate.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Methotrexate (pharmaceutical grade)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Acclimatize rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, free access to food and water).[6]
-
Divide the animals into a control group and an MTX-treated group.
-
Prepare a fresh solution of MTX in sterile saline.
-
Administer a single intraperitoneal injection of MTX (20 mg/kg body weight) to the rats in the treatment group.[3]
-
Administer an equivalent volume of sterile saline to the control group.
-
Monitor the animals daily for clinical signs of toxicity.
-
Euthanize the animals at a predetermined time point (e.g., 4-7 days post-injection) for sample collection.
Histopathological Examination (H&E Staining)
Objective: To assess the morphological changes in the liver tissue.
Procedure:
-
Immediately after euthanasia, excise the liver and wash it with cold saline.
-
Fix a portion of the liver tissue in 10% neutral buffered formalin for 24-48 hours.[1]
-
Dehydrate the tissue through a graded series of ethanol (B145695) (70%, 95%, 100%).
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin (B1166041) wax.
-
Cut 4-5 µm thick sections using a microtome.
-
Deparaffinize the sections in xylene and rehydrate through graded ethanol to water.
-
Stain with Harris hematoxylin (B73222) for 5-8 minutes and rinse in running tap water.
-
Differentiate in 1% acid alcohol for a few seconds.
-
Counterstain with eosin (B541160) for 1-2 minutes.
-
Dehydrate, clear, and mount the sections.
-
Examine under a light microscope for signs of hepatocyte degeneration, necrosis, inflammation, sinusoidal dilatation, and steatosis.[2][4]
Measurement of Malondialdehyde (MDA)
Objective: To quantify lipid peroxidation in the liver.
Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex.[1]
Procedure:
-
Homogenize a weighed portion of liver tissue in cold potassium chloride solution.
-
Add the liver homogenate supernatant to a reaction mixture containing TBA and an acid (e.g., trichloroacetic acid).
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the tubes and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA. Results are typically expressed as nmol/mg of protein.[1]
Measurement of Reduced Glutathione (GSH)
Objective: To measure the level of a key non-enzymatic antioxidant.
Procedure:
-
Deproteinize the liver homogenate supernatant using an acid like 5% sulfosalicylic acid.
-
Centrifuge and collect the acid-soluble supernatant.
-
Add the supernatant to a reaction mixture containing DTNB (5,5'-dithiobis(2-nitrobenzoic acid)), NADPH, and glutathione reductase.
-
Monitor the change in absorbance at 405-412 nm over time.
-
Calculate the GSH concentration from a standard curve. Results are typically expressed as µmol/g of tissue.[1]
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Methotrexate-induced hepatotoxicity in rats and the therapeutic properties of vitamin E: a histopathologic and flowcytometric research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Nitazoxanide mitigates methotrexate hepatotoxicity in rats: role in inhibiting apoptosis and regulating endoplasmic reticulum stress [frontiersin.org]
- 4. Methotrexate-induced hepatotoxicity in rats and the therapeutic properties of vitamin E: a histopathologic and flowcytometric research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatotoxicity in a rat model caused by orally administered methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 8. Protective Effects of Crocin Against Methotrexate-Induced Hepatotoxicity in Adult Male Albino Rats: Histological, Immunohistochemical, and Biochemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sinapic acid mitigates methotrexate-induced hepatic injuries in rats through modulation of Nrf-2/HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Methotrexate Side Effects in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on mitigating the common side effects of methotrexate (B535133) (MTX) in animal models. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).
Frequently Asked Questions (FAQs)
Q1: What are the most common organ toxicities observed with methotrexate administration in research animals?
A1: Methotrexate can induce a range of toxicities in research animals. The most frequently reported adverse effects target rapidly dividing cells and organs with high metabolic activity. These include hepatotoxicity (liver damage), nephrotoxicity (kidney damage), gastrointestinal toxicity (such as mucositis and diarrhea), and bone marrow suppression, leading to leucopenia and thrombocytopenia.[1][2] Long-term or high-dose administration can also lead to pulmonary and reproductive system toxicity.[2][3]
Q2: What is leucovorin rescue and how does it work to reduce methotrexate toxicity?
A2: Leucovorin (folinic acid) is a reduced form of folic acid that can be readily converted to tetrahydrofolate, the active form of folate, without the action of dihydrofolate reductase (DHFR), the enzyme inhibited by methotrexate. By providing an alternative source of reduced folates, leucovorin selectively rescues normal cells from the toxic effects of MTX, such as myelosuppression and gastrointestinal issues, without compromising its anticancer efficacy.[4][5] It is most effective when administered within 24 to 48 hours after methotrexate exposure.[6][7]
Q3: Can folic acid supplementation be used to mitigate methotrexate side effects?
A3: Yes, folic acid supplementation can help reduce the side effects of methotrexate therapy.[8][9] It is thought to work by replenishing folate stores in the body, which are depleted by methotrexate. This can lessen the severity of side effects, particularly those affecting the liver and gastrointestinal tract.[10] However, there is some concern that folic acid could potentially interfere with the efficacy of methotrexate, so supplements are often avoided on the day of MTX administration.[11]
Q4: What role do antioxidants play in reducing methotrexate-induced toxicity?
A4: Oxidative stress is a key mechanism underlying methotrexate-induced toxicity in various organs, including the kidneys, liver, and small intestine.[12][13][14] Methotrexate can lead to the production of reactive oxygen species (ROS), causing cellular damage.[13] Antioxidants can help mitigate this damage by scavenging free radicals and boosting the endogenous antioxidant defense systems.[15][16]
Q5: Are probiotics effective in managing methotrexate-induced gastrointestinal side effects?
A5: Probiotics have shown promise in managing methotrexate-induced gastrointestinal toxicity, particularly mucositis.[17] They can help by modulating the gut microbiota, which is often disrupted by chemotherapy.[18] The beneficial effects of probiotics are attributed to their anti-inflammatory properties, their ability to improve the intestinal barrier function, and their role in regulating the immune response.[17][19] Animal studies have reported that probiotics can reduce inflammation and improve the histological structure of the intestine in rats with induced mucositis.[20]
Troubleshooting Guides
Issue 1: Unexpectedly High Mortality Rate in MTX-Treated Animals
Q: We are observing a high mortality rate in our rat/mouse colony shortly after high-dose methotrexate administration, even with planned leucovorin rescue. What could be the cause and how can we troubleshoot this?
A:
-
Check Leucovorin Rescue Protocol: The timing and dosage of leucovorin are critical. Delayed or insufficient doses of leucovorin may not effectively rescue the animals from MTX toxicity.[21] For instance, in murine tumor models, schedules with delayed "low-dose" leucovorin (e.g., 12 mg/kg s.c. starting 16-20 hours after MTX) have been shown to be highly effective in preventing toxicity.[21] Ensure your protocol's timing and dosage are appropriate for the MTX dose and animal model.
-
Assess Nutritional Status: The nutritional status of the animals can significantly impact their tolerance to methotrexate. A study in tumor-bearing rats demonstrated that well-nourished animals had significantly lower morbidity and mortality with high-dose MTX compared to protein-depleted animals.[22] Ensure animals have adequate protein and caloric intake prior to and during the experiment.
-
Hydration and Urine Alkalinization: High-dose methotrexate can precipitate in the renal tubules, leading to acute nephrotoxicity and renal failure, which can be a cause of rapid death.[3] Ensure adequate hydration of the animals to maintain good urine output. While not always standard in animal studies, in clinical settings, urine alkalinization is used to increase MTX solubility.
-
Age and Strain of Animals: The age of the animals can influence their susceptibility to MTX toxicity. One study found that 16-week-old mice were able to survive daily doses of 3-6 mg/kg for up to 18 months, whereas younger mice succumbed to these doses much earlier.[23][24] Different strains of mice and rats may also exhibit varying sensitivities to the drug.
Issue 2: Severe Gastrointestinal Toxicity (Diarrhea, Weight Loss)
Q: Our mice are experiencing severe diarrhea and significant weight loss (>15%) following methotrexate treatment. How can we manage this?
A:
-
Probiotic Supplementation: Consider supplementing the animals' diet or water with probiotics. Strains of Lactobacillus and Bifidobacterium have been shown to alleviate chemotherapy-induced mucositis.[19] For example, yogurts containing Lactobacillus johnsonii or a mixture of L. bulgaricus and Streptococcus thermophilus reduced intestinal permeability in a rat model of MTX-induced mucositis.[25]
-
Nutritional Support with Glucose: Administration of glucose has been shown to prevent methotrexate-induced inhibition of nutrient transport in the intestine and reduce body weight loss in mice.[26] An intraperitoneal dose of 0.5 g/kg of glucose one hour prior to methotrexate was found to be effective.[26]
-
Antioxidant Co-administration: Oxidative stress plays a role in MTX-induced intestinal damage.[13] Co-treatment with antioxidants such as N-acetylcysteine (NAC) has been shown to reduce reactive oxygen species production and neutrophil infiltration in the small intestine of rats.[13]
-
Dose Reduction or Schedule Adjustment: If the toxicity is too severe, a reduction in the methotrexate dose or an adjustment of the administration schedule may be necessary.
Issue 3: Elevated Liver Enzymes (Hepatotoxicity)
Q: We are observing significantly elevated ALT and AST levels in our rats treated with methotrexate. What are some effective strategies to protect the liver?
A:
-
Antioxidant Therapy: Numerous studies have demonstrated the hepatoprotective effects of various antioxidants against MTX-induced liver damage. This is largely due to the role of oxidative stress in MTX hepatotoxicity.[1][15]
-
Vitamin E: Has been shown to reduce liver damage in rats treated with MTX through its antioxidant properties.[27]
-
Zingerone: A component of ginger, has been shown to lower serum ALT and AST levels in MTX-treated rats.[28]
-
Silibinin: A natural agent that has demonstrated hepatoprotective effects by relieving oxidative stress and reducing liver damage markers in arthritic rats treated with MTX.[29]
-
Resveratrol: Has shown a protective effect against MTX-induced hepatotoxicity by inhibiting oxidative stress-mediated lipid peroxidation.[30]
-
-
Perindopril (B612348) Administration: The angiotensin-converting enzyme inhibitor perindopril has been shown to mitigate MTX-induced hepatotoxicity in rats in a dose-dependent manner by potentiating antioxidant defense mechanisms and abrogating inflammatory and apoptotic signaling pathways.[31]
Issue 4: Signs of Kidney Damage (Nephrotoxicity)
Q: Our Wistar rats are showing increased serum creatinine (B1669602) and urea (B33335) levels after methotrexate administration. What can we do to mitigate this nephrotoxicity?
A:
-
Curcumin (B1669340) Co-administration: Curcumin has been shown to protect rats from methotrexate nephrotoxicity, likely through its antioxidant and anti-inflammatory properties.[12][32] Administration of curcumin alongside methotrexate resulted in a significant decrease in serum creatinine and urea levels.[12][32]
-
Geraniol Pre-treatment: Geraniol, a natural monoterpene, has been found to effectively reduce serum levels of creatinine, urea, and Kim-1 (a biomarker of kidney injury) in rats when administered prior to methotrexate.[33]
-
Alogliptin (B1666894) Treatment: The administration of alogliptin has been shown to mitigate MTX-induced nephrotoxicity in rats by antagonizing oxidative stress, inflammation, and apoptosis.[34]
-
Herbal Extracts: Extracts from plants like Phragmanthera austroarabica and its major constituent, gallic acid, have demonstrated protective effects against MTX-induced kidney toxicity in mice by improving renal function and reducing oxidative stress and inflammation.[35]
Data on Protective Agents
Table 1: Antioxidant Interventions to Mitigate Methotrexate (MTX) Toxicity in Rats
| Protective Agent | Animal Model | MTX Dose | Protective Agent Dose | Key Findings | Reference |
| Curcumin | Wistar Rats | 7 mg/kg/day, i.p. for 3 days | Not specified | Decreased serum creatinine and urea; reduced renal malondialdehyde and TNF-α. | [12][32] |
| N-acetylcysteine (NAC) | Rats | 20 mg/kg, i.v. | 80 mg/kg | Prevented MTX-induced reactive oxygen species production in the small intestine. | [13] |
| Alogliptin | Rats | 20 mg/kg, i.p. (single dose) | 20 mg/kg/day, oral for 10 days | Impaired renal function, reduced catalase activity, and lessened deterioration in renal construction. | [34] |
| Geraniol | Wistar Rats | Not specified | 100 and 200 mg/kg | Reduced serum levels of creatinine, urea, and Kim-1; enhanced antioxidant parameters. | [33] |
| Vitamin E | Rats | 20 mg/kg, i.p. (single dose) | 100 mg/kg, i.p. | Reduced liver damage and apoptosis. | [27] |
| Spirulina & Thymoquinone (B1682898) | Rats | 20 mg/kg, i.p. (single dose) | Spirulina: 500 mg/kg, oral; Thymoquinone: 10 mg/kg, oral | Alleviated MTX-induced neuronal injury through antioxidant and anti-inflammatory effects. | [36] |
| Zingerone | Rats | 20 mg/kg, i.p. (single dose) | 50 and 100 mg/kg | Lowered serum levels of ALT and AST. | [28] |
| Perindopril | Wistar Rats | Not specified | Not specified | Improved daily food intake; restored hepatocyte function; potentiated antioxidant defenses. | [31] |
| Chlorogenic Acid | Wistar Rats | 20 mg/kg, b.w. (single dose) | 50 or 100 mg/kg, b.w. | Alleviated hepatotoxicity by decreasing oxidative stress and inhibiting inflammation and apoptosis. | [15] |
| Silibinin | Arthritic Rats | 2 mg/kg | 100 mg/kg | Reduced liver damage markers (ALT and AST); decreased lipid peroxidation. | [29] |
Table 2: Leucovorin Rescue and Other Interventions for Methotrexate (MTX) Toxicity
| Intervention | Animal Model | MTX Dose | Intervention Details | Key Findings | Reference |
| Leucovorin Rescue | L1210 leukemia & Sarcoma 180 murine models | 400 mg/kg, s.c. | 12 mg/kg, s.c. starting 16-20 hrs after MTX, every 2 hrs for 5 doses | Highly effective in preventing toxicity with a pronounced antitumor effect. | [21] |
| Folic Acid | Rheumatoid arthritis patients (human study) | Not specified | 5 mg or 27.5 mg weekly | Reduced toxicity scores without affecting MTX efficacy. | [9] |
| Probiotics (L. johnsonii, L. bulgaricus, S. thermophilus) | Sprague-Dawley Rats | Not specified | Yogurts containing probiotics gavaged twice daily | Reduced intestinal permeability and restored intestinal barrier function. | [25] |
| Nutritional Support (Standard Chow) | Tumor-bearing Lewis/Wistar Rats | 20 mg/kg, i.m. | 22.0% protein chow vs. 0.03% protein chow | 0% mortality in well-nourished vs. 100% in protein-depleted animals. | [22] |
Experimental Protocols
Protocol 1: Leucovorin Rescue in a Murine High-Dose Methotrexate Model
This protocol is based on a study optimizing leucovorin rescue in murine tumor models.[21]
-
Animal Model: L1210 leukemia or Sarcoma 180 ascites tumor-bearing mice.
-
Methotrexate Administration: Administer a single high dose of methotrexate (e.g., 400 mg/kg) subcutaneously (s.c.).
-
Leucovorin Rescue:
-
Begin leucovorin rescue 16 to 20 hours after methotrexate administration.
-
Administer calcium leucovorin at a dose of 12 mg/kg s.c.
-
Repeat the leucovorin administration every 2 hours for a total of 5 doses.
-
-
Monitoring: Monitor animals for signs of toxicity (e.g., weight loss, lethargy, diarrhea) and for tumor response (e.g., tumor growth inhibition, survival rates).
Protocol 2: Evaluation of a Hepatoprotective Agent (e.g., Zingerone) in a Rat Model
This protocol is adapted from a study investigating zingerone's effect on MTX-induced hepatotoxicity.[28]
-
Animal Model: Male Wistar rats.
-
Acclimatization: Acclimatize animals for one week under standard laboratory conditions.
-
Grouping:
-
Group 1: Control (vehicle only).
-
Group 2: Methotrexate only (20 mg/kg, single i.p. injection on day 9).
-
Group 3: Zingerone (e.g., 50 mg/kg, oral gavage for 10 days) + Methotrexate (20 mg/kg, single i.p. injection on day 9).
-
Group 4: Zingerone (e.g., 100 mg/kg, oral gavage for 10 days) + Methotrexate (20 mg/kg, single i.p. injection on day 9).
-
-
Drug Administration:
-
Administer the protective agent (zingerone) or vehicle daily for the specified period.
-
On day 9, administer a single intraperitoneal (i.p.) injection of methotrexate.
-
-
Sample Collection: On day 11, collect blood samples for biochemical analysis of liver function markers (ALT, AST, ALP). Euthanize animals and collect liver tissue for histopathological examination and analysis of oxidative stress markers (e.g., MDA, SOD, catalase).
Visualizations
Caption: General experimental workflow for evaluating a protective agent against MTX toxicity.
Caption: Simplified signaling pathways in methotrexate-induced toxicity and points of intervention.
Caption: The Keap1/Nrf2/HO-1 signaling pathway in response to MTX-induced oxidative stress.
References
- 1. Frontiers | Nitazoxanide mitigates methotrexate hepatotoxicity in rats: role in inhibiting apoptosis and regulating endoplasmic reticulum stress [frontiersin.org]
- 2. veterinaryworld.org [veterinaryworld.org]
- 3. Overview of Methotrexate Toxicity: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Preventing and Managing Toxicities of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. researchgate.net [researchgate.net]
- 9. Supplementation with folic acid during methotrexate therapy for rheumatoid arthritis. A double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of folic or folinic acid supplementation on methotrexate-associated safety and efficacy in inflammatory disease: a systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Using folic acid with methotrexate in rheumatoid arthritis – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 12. Curcumin Ameliorates Methotrexate-Induced Nephrotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Protective effect of Chlorogenic acid against methotrexate induced oxidative stress, inflammation and apoptosis in rat liver: An experimental approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Probiotics for the Management of Oral Mucositis: An Interpretive Review of Current Evidence [apb.tbzmed.ac.ir]
- 18. Induction and Amelioration of Methotrexate-Induced Gastrointestinal Toxicity are Related to Immune Response and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Probiotics and Probiotic-like Agents against Chemotherapy-Induced Intestinal Mucositis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scienceopen.com [scienceopen.com]
- 21. Optimization of high-dose methotrexate with leucovorin rescue therapy in the L1210 leukemia and sarcoma 180 murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Reduction of methotrexate toxicity with improved nutritional status in tumor-bearing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Chronic toxicity of methotrexate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 2024.sci-hub.se [2024.sci-hub.se]
- 25. researchgate.net [researchgate.net]
- 26. Prevention of methotrexate-induced gastrointestinal toxicity by glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Methotrexate-induced hepatotoxicity in rats and the therapeutic properties of vitamin E: a histopathologic and flowcytometric research - PMC [pmc.ncbi.nlm.nih.gov]
- 28. brieflands.com [brieflands.com]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
- 33. Geraniol Averts Methotrexate-Induced Acute Kidney Injury via Keap1/Nrf2/HO-1 and MAPK/NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. Mitigating Methotrexate-Induced Kidney Damage in Mice by the Phragmanthera austroarabica Extract, Its Major Constituent, and Its Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Antioxidant and anti-inflammatory potential of spirulina and thymoquinone mitigate the methotrexate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Methotrexate Concentration for Cell Line Selection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing methotrexate (B535133) (MTX) concentration during cell line selection.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for methotrexate (MTX) in cell line selection?
Methotrexate is a folate antagonist that competitively inhibits the dihydrofolate reductase (DHFR) enzyme.[1][2][3][4] DHFR is crucial for converting dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][2][4] By blocking DHFR, MTX depletes the intracellular pool of THF, leading to an arrest of DNA synthesis and subsequent cell death, particularly in rapidly dividing cells.[1][4] In the context of cell line selection, a DHFR-deficient host cell line (e.g., CHO-DG44) is transfected with a vector containing the gene of interest (GOI) and a functional DHFR gene.[5] In a nucleoside-free medium, only cells that have successfully integrated the plasmid can produce DHFR and survive.[5]
Q2: Why is a stepwise increase in MTX concentration necessary?
A stepwise increase in MTX concentration is a strategy to select for cells that have amplified the DHFR gene and, consequently, the co-linked gene of interest (GOI).[5][6] By gradually increasing the selective pressure, cells are forced to overproduce the DHFR enzyme to survive the inhibition by MTX.[5] This overexpression is often a result of gene amplification, where the genomic region containing the DHFR and GOI is duplicated.[5][6] This process allows for the isolation of cell lines with significantly higher recombinant protein expression.[5] A common strategy is to double the MTX concentration at each step (e.g., 50 nM → 100 nM → 200 nM) after the cell population has recovered and stabilized at the previous concentration.[5]
Q3: What are typical starting concentrations for MTX selection?
The optimal starting concentration of MTX is cell-line dependent and must be determined empirically, often through a kill curve experiment.[6] However, a common low starting concentration for the initial amplification step in CHO cells is between 25-50 nM.[5] For the initial selection of transfectants in a DHFR-deficient line, concentrations can vary, with some protocols starting as high as 200 nM.[7]
Q4: How long does it take for cells to adapt to a new MTX concentration?
The adaptation period can vary, but it typically takes 1 to 3 weeks for the cell viability to recover to greater than 80-90% after the introduction of a new, higher concentration of MTX.[5] Close monitoring of cell viability and growth is crucial during this period.
Methotrexate Signaling Pathway
References
- 1. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 2. What is the mechanism of Methotrexate? [synapse.patsnap.com]
- 3. Methotrexate - Proteopedia, life in 3D [proteopedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Sodium Methotrexate in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of sodium methotrexate (B535133) for in vitro assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving sodium methotrexate for in vitro assays?
A1: The optimal solvent for this compound depends on the required concentration and the specifics of your in vitro system.
-
For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. this compound is highly soluble in DMSO, with concentrations greater than 21.6 mg/mL being achievable.[1] Some sources report solubility up to 91 mg/mL in fresh, anhydrous DMSO.[2]
-
For direct use in aqueous buffers, the sodium salt of methotrexate is preferred as it is more water-soluble than the free acid form. [3][4] The solubility in Phosphate-Buffered Saline (PBS) at pH 7.2 is approximately 1 mg/mL.[5][6]
-
For cell culture applications, dissolving in a slightly alkaline buffer can be effective. A sodium carbonate buffer (pH 9.0-9.5) can be used to dissolve methotrexate for cell culture. Alternatively, dilute solutions of alkali hydroxides, like 0.1 M NaOH, can be used.[7]
Q2: My this compound is not dissolving completely. What can I do?
A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution to 37°C for about 10 minutes to aid dissolution.[1]
-
Sonication: Use an ultrasonic bath to agitate the solution, which can help break up powder aggregates and enhance solubility.[1]
-
pH Adjustment: Methotrexate's solubility is pH-dependent. Increasing the pH to a more alkaline state (pH 7.0 or higher) can significantly improve its solubility.[8] For commercial injectable formulations, the pH is often adjusted to approximately 8.5 with sodium hydroxide.[9]
-
Use the Salt Form: Ensure you are using the sodium salt of methotrexate, as it is more soluble in aqueous solutions than the methotrexate free acid.[3][10]
Q3: Can I store my prepared this compound solution? If so, under what conditions?
A3: Yes, you can store this compound solutions, but storage conditions depend on the solvent.
-
DMSO Stock Solutions: Stock solutions prepared in DMSO can be stored at -20°C for several months.[1]
-
Aqueous Solutions: Aqueous solutions are less stable. It is recommended to use them within one day of preparation.[5][6] If storing for longer periods is necessary, sterile filtration and storage at 2-8°C, protected from light, is advisable. Stability in 0.9% sodium chloride injection at 25°C has been shown for up to 28 days.[11]
Q4: I observed precipitation when I diluted my DMSO stock solution of methotrexate into my aqueous cell culture medium. How can I prevent this?
A4: This is a common issue when diluting a concentrated organic stock solution into an aqueous buffer. To prevent precipitation:
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform a stepwise dilution.
-
Ensure Rapid Mixing: Add the DMSO stock dropwise to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion.
-
Lower the Final Concentration of DMSO: Ensure the final concentration of DMSO in your cell culture medium is low (typically less than 0.5%) to avoid solvent-induced toxicity and precipitation.[5]
-
Prepare an Intermediate Dilution: Consider preparing an intermediate dilution of your DMSO stock in a solvent like ethanol (B145695) before the final dilution in your aqueous medium.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudy or Precipitated Solution | Poor solubility at the current pH. | Increase the pH of the solution to 7.0 or higher. Methotrexate's solubility is significantly increased in alkaline conditions.[8] |
| Exceeded solubility limit in the chosen solvent. | Refer to the solubility data table below. You may need to use a different solvent or a lower concentration. | |
| Using methotrexate free acid instead of the sodium salt. | The sodium salt of methotrexate is more water-soluble.[3][10] | |
| Inconsistent Assay Results | Degradation of methotrexate in solution. | Prepare fresh aqueous solutions daily.[5][6] Protect solutions from light, as methotrexate can be photolabile, especially in dilute solutions.[12] |
| Inaccurate concentration due to incomplete dissolution. | Ensure complete dissolution by using gentle warming (37°C) and/or sonication.[1] | |
| Cell Toxicity Observed | High concentration of organic solvent (e.g., DMSO). | Ensure the final concentration of the organic solvent in the cell culture medium is minimal and non-toxic to your cells (typically <0.5%).[5] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | >21.6 mg/mL | [1] |
| DMSO | ~3 mg/mL (hydrate form) | [5] |
| DMSO | 91 mg/mL | [2] |
| Dimethyl formamide (B127407) (DMF) | ~14 mg/mL (hydrate form) | [5] |
| PBS (pH 7.2) | ~1 mg/mL (hydrate form) | [5][6] |
| Water | Insoluble (free acid) | [1][2] |
| Water | Soluble (sodium salt) | [10] |
| Ethanol | Insoluble | [1][2] |
| 0.1 M NaOH | Soluble | [7] |
| Sodium Carbonate Buffer (pH 9.0-9.5) | Soluble |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to achieve the desired concentration (e.g., 20 mg/mL).[1]
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, place the tube in a 37°C water bath for 10 minutes.[1]
-
Following warming, sonicate the tube in an ultrasonic bath for 5-10 minutes.[1]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C.[1]
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
-
Thaw a frozen aliquot of your high-concentration DMSO stock solution of this compound.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer (e.g., cell culture medium or PBS).
-
While vortexing the aqueous buffer, add the calculated volume of the DMSO stock solution dropwise to ensure rapid mixing and prevent precipitation.
-
Ensure the final concentration of DMSO in the working solution is below the level of toxicity for your specific cell line (typically <0.5%).[5]
-
Use the freshly prepared working solution immediately for your in vitro assay. It is not recommended to store dilute aqueous solutions for more than a day.[5][6]
Visualizations
Caption: Experimental Workflow for Solubilizing this compound.
Caption: Simplified Signaling Pathway of Methotrexate Action.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. goldbio.com [goldbio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Preventing and Managing Toxicities of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalrph.com [globalrph.com]
- 10. toku-e.com [toku-e.com]
- 11. Stability study of methotrexate in 0.9% sodium chloride injection and 5% dextrose injection with limit tests for impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.ashp.org [publications.ashp.org]
Technical Support Center: Stability of Sodium Methotrexate in Different Buffer Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of sodium methotrexate (B535133) in various buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ensuring the stability of sodium methotrexate in an aqueous solution?
A1: this compound exhibits the highest stability in neutral to slightly alkaline conditions, with an optimal pH range of 6.0 to 8.0.[1][2] Stability is significantly compromised under acidic and strongly alkaline conditions.[3]
Q2: How does the choice of buffer system affect the stability of methotrexate?
A2: While comprehensive comparative studies are limited, available data suggests that the buffer composition can influence methotrexate stability. For instance, at pH 7.0, methotrexate shows high stability in an ammonium (B1175870) acetate (B1210297) solution with no formation of degradation byproducts.[4] In contrast, some studies indicate that methotrexate may not be stable in phosphate (B84403) buffer at pH 7.4 over a 24-hour period.[5]
Q3: What are the primary degradation pathways for methotrexate?
A3: Methotrexate can degrade through hydrolysis and photolysis.[6]
-
Hydrolysis: Under acidic or alkaline conditions, the amide linkages in methotrexate can be hydrolyzed. Alkaline hydrolysis can lead to the formation of N¹⁰-methyl folic acid.[4]
-
Photolysis: Exposure to light, especially in dilute solutions, can cause degradation.[1][2] This process is catalyzed by bicarbonate ions and is thought to occur via a free radical mechanism.[6]
Q4: Are there specific storage conditions recommended for methotrexate solutions?
A4: To minimize degradation, methotrexate solutions should be protected from light and stored at a controlled room temperature or under refrigeration, depending on the specific formulation and diluent.[7][8] The pH of the solution should be maintained within the optimal range of 6.0 to 8.0.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly low methotrexate concentration in your sample. | 1. pH outside the optimal range: The buffer pH may have shifted, or an inappropriate pH was used initially, leading to hydrolytic degradation. | 1. Verify the pH of your buffer solution before and after preparing the methotrexate solution. Ensure the pH is maintained between 6.0 and 8.0. |
| 2. Photodegradation: The solution may have been exposed to light for an extended period. | 2. Prepare and store methotrexate solutions in amber vials or protect them from light using aluminum foil. This is particularly crucial for dilute solutions. | |
| 3. Incompatible buffer: The chosen buffer system may be promoting degradation. | 3. If you observe instability in a phosphate buffer, consider switching to an alternative like ammonium acetate, especially if working around pH 7.0. | |
| 4. Microbial contamination: Growth of microorganisms can alter the chemical composition of the solution. | 4. Use sterile buffers and aseptic techniques when preparing and handling the solutions. | |
| Appearance of unknown peaks in HPLC analysis. | 1. Formation of degradation products: These peaks could correspond to hydrolytic or photolytic degradation products. | 1. Conduct forced degradation studies (acidic, alkaline, oxidative, photolytic, and thermal stress) to identify the retention times of potential degradation products.[9] |
| 2. Interaction with excipients: Other components in the formulation might be reacting with methotrexate. | 2. Analyze a placebo formulation (all components except methotrexate) to identify any interfering peaks. | |
| Precipitation or cloudiness in the solution. | 1. pH-dependent solubility: Methotrexate solubility is pH-dependent. A shift in pH could cause it to precipitate. | 1. Re-measure the pH of the solution. Adjust if necessary, keeping in mind the stability profile. |
| 2. Concentration exceeding solubility limit: The concentration of methotrexate may be too high for the chosen buffer and pH. | 2. Consult solubility data for methotrexate under your experimental conditions. You may need to dilute your solution. |
Data on Methotrexate Stability
The following tables summarize available quantitative data on the stability of this compound under different conditions.
Table 1: Stability of this compound in Common Infusion Solutions
| Vehicle | Concentration (mg/mL) | Temperature (°C) | Light Condition | Stability Period | Reference |
| 0.9% Sodium Chloride | 0.2 | 25 | Protected from light | 28 days | [7][8] |
| 0.9% Sodium Chloride | 20 | 25 | Protected from light | 28 days | [7][8] |
| 5% Dextrose | 0.2 | 25 | Protected from light | 3 days | [7][8] |
| 5% Dextrose | 20 | 25 | Protected from light | 28 days | [7][8] |
Table 2: pH-Dependent Photodegradation Kinetics of Methotrexate
This table presents the pseudo-first-order rate constants (k) for the photodegradation of methotrexate at different pH values when exposed to UV-C radiation in the presence of 3 mM H₂O₂.
| pH | Rate Constant (k) (min⁻¹) | Reference |
| 3.5 | 0.028 | |
| 7.0 | 0.013 | |
| 9.5 | 0.027 |
Experimental Protocols
Protocol 1: General Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[9]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the stock solution. Heat the mixture at a controlled temperature (e.g., 60°C) for a specified duration. Neutralize the solution with 0.1 N NaOH before analysis.
-
Alkaline Hydrolysis: Add an equal volume of 0.1 N NaOH to the stock solution. Heat the mixture at a controlled temperature (e.g., 60°C) for a specified duration. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Keep the solution at room temperature for a specified duration.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for a specified duration.
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp or daylight) for a specified duration. A control sample should be kept in the dark.
-
Analysis: Analyze all samples at different time points using a validated stability-indicating HPLC method to quantify the remaining methotrexate and detect any degradation products.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Methotrexate Quantification
-
Chromatographic System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of a buffer and an organic solvent. For example, a mixture of phosphate buffer and acetonitrile (B52724) (e.g., 92:8 v/v) with the pH adjusted to 6.0 can be used.
-
Flow Rate: A flow rate of 1.0-1.5 mL/min is generally appropriate.
-
Detection Wavelength: Methotrexate can be detected at approximately 303 nm.
-
Sample Preparation: Dilute the samples with the mobile phase to a concentration within the linear range of the calibration curve.
-
Quantification: Use a calibration curve prepared with known concentrations of a methotrexate standard to quantify the concentration in the samples.
Visualizations
Methotrexate Mechanism of Action: Dihydrofolate Reductase Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical stability of Methotrexate Accord in punctured original vials and after dilution with 0.9% sodium chloride or 5% glucose solution in non-PVC bags - GaBIJ [gabi-journal.net]
- 6. researchgate.net [researchgate.net]
- 7. pH dependent chemical stability and release of methotrexate from a novel nanoceramic carrier - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Study of stability of methotrexate in acidic solution spectrofluorimetric determination of methotrexate in pharmaceutical preparations through acid-catalyzed degradation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajpsonline.com [ajpsonline.com]
Technical Support Center: The Impact of pH on Sodium Methotrexate Activity in Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on sodium methotrexate (B535133) (MTX) activity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How does extracellular pH affect the transport of methotrexate into cells?
A1: Extracellular pH is a critical determinant of methotrexate transport into cells. While the primary transporter for MTX, the reduced folate carrier (RFC), functions optimally at a physiological pH of 7.4, many solid tumor cells possess a distinct, low-pH transport system that is independent of RFC.[1][2] In the acidic microenvironment often found in solid tumors (pH ~6.5), this low-pH transport mechanism can significantly increase MTX influx, sometimes even more so than RFC-mediated transport at pH 7.4.[1][2] In 29 out of 32 human solid tumor cell lines studied, MTX influx at pH 5.5 was found to be equal to or greater than the influx at pH 7.4.[2]
Q2: I'm observing different cytotoxic effects of methotrexate at various pH levels. Why is this happening?
A2: The cytotoxicity of methotrexate can be significantly influenced by the pH of the culture medium. An acidic extracellular pH can lead to enhanced MTX cytotoxicity in some cancer cell lines.[3] This increased activity is often linked to the higher rate of MTX uptake by the low-pH transport system prevalent in many tumor cells.[1][2] For instance, in HeLa cells lacking the RFC transporter, the IC50 for MTX was 14-fold higher at pH 7.4 compared to wild-type cells, but this difference was only 4-fold at pH 6.9.[1][2] However, it is important to note that in some instances, such as at elevated temperatures (43°C), the cytotoxicity of methotrexate has been reported to show little to no pH dependence.[4]
Q3: What is the optimal pH for the stability of a methotrexate stock solution?
A3: Methotrexate is most stable in neutral pH solutions.[5][6] It can undergo degradation in both acidic and alkaline conditions.[5][7] For preparing stock solutions, it is recommended to dissolve methotrexate in a small amount of 1 M NaOH and then dilute it with saline or culture medium.[8] Aqueous stock solutions are not recommended for storage for more than a day; however, a diluted stock in saline or medium is stable for about a week at 4-8°C or for a month at -20°C.[8]
Q4: Can the pH of the culture medium affect the solubility of methotrexate?
A4: Yes, the solubility of methotrexate is pH-dependent. Its solubility increases as the pH becomes more alkaline. An increase in urine pH from 6.0 to 7.0 can increase the solubility of methotrexate and its metabolites by five to eightfold.[9] Conversely, in acidic conditions (pH < 5.5), methotrexate is poorly soluble and may precipitate, which is a concern in clinical settings and should be considered in in vitro experiments to avoid inaccurate concentrations.[9]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for methotrexate in replicate experiments.
-
Possible Cause: Variation in the pH of the culture medium between experiments.
-
Troubleshooting Step: Ensure that the pH of the culture medium is consistent across all experimental replicates. Prepare fresh medium for each experiment and verify the pH after the addition of all supplements and before adding it to the cells. The pH of the medium can also shift during incubation, so consider using buffers appropriate for your incubator's CO2 concentration.
-
-
Possible Cause: Degradation of methotrexate in the stock solution.
Issue 2: Lower-than-expected methotrexate activity in a solid tumor cell line.
-
Possible Cause: The pH of the culture medium is not representative of the acidic tumor microenvironment.
-
Troubleshooting Step: Consider performing the experiment in a more acidic medium (e.g., pH 6.5-6.9) to better mimic the conditions of a solid tumor.[1][2] This may enhance the activity of the low-pH methotrexate transport system and provide a more physiologically relevant assessment of its efficacy.
-
-
Possible Cause: High serum concentration in the culture medium.
-
Troubleshooting Step: The concentration of serum can affect the bioavailability of methotrexate due to protein binding.[8] Maintain a consistent and, if necessary, lower percentage of serum throughout your experiments to ensure a consistent effective concentration of the drug.
-
Data Presentation
Table 1: Effect of Extracellular pH on Methotrexate (MTX) Influx in HeLa and R5 (RFC-deficient) Cells.
| Cell Line | Extracellular pH | MTX Influx (relative to HeLa at pH 7.4) |
| HeLa (Wild-type) | 7.4 | 100% |
| R5 (RFC-deficient) | 7.4 | ~30% |
| HeLa (Wild-type) | 6.5 | Similar to R5 at pH 6.5 |
| R5 (RFC-deficient) | 6.5 | Similar to HeLa at pH 6.5 |
| HeLa (Wild-type) | 5.5 | Increased compared to pH 6.5 |
| R5 (RFC-deficient) | 5.5 | Increased compared to pH 6.5 |
Data summarized from studies demonstrating RFC-independent, low-pH MTX transport.[1][2]
Table 2: Impact of pH on the IC50 of Methotrexate in HeLa and R5 Cells.
| Cell Line | Culture Medium pH | Folate Source | Relative IC50 (R5 vs. HeLa) |
| HeLa vs. R5 | 7.4 | 2 µM Folic Acid | 14-fold higher in R5 |
| HeLa vs. R5 | 6.9 | 2 µM Folic Acid | 4-fold higher in R5 |
| HeLa vs. R5 | 6.9 | 25 nM 5-formyltetrahydrofolate | Identical |
Data adapted from research showing the preservation of MTX activity at acidic pH in the absence of RFC.[1][2]
Experimental Protocols
Protocol: Determining the Impact of pH on Methotrexate Cytotoxicity using an MTT Assay
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is greater than 90%.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Preparation of pH-Adjusted Media:
-
Prepare complete cell culture medium.
-
Divide the medium into aliquots for each pH condition to be tested (e.g., pH 7.4, 6.9, 6.5).
-
Adjust the pH of each aliquot using sterile HCl or NaOH while monitoring with a calibrated pH meter in a sterile environment.
-
Filter-sterilize the pH-adjusted media.
-
-
Methotrexate Treatment:
-
Prepare a fresh stock solution of methotrexate.
-
Perform serial dilutions of methotrexate in each of the pH-adjusted culture media to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of methotrexate at the various pH levels.
-
Include vehicle-only controls for each pH condition.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Mix gently by pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration and pH relative to the vehicle-only control.
-
Plot the dose-response curves and determine the IC50 values for each pH condition.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the impact of pH on methotrexate cytotoxicity.
Caption: Methotrexate transport mechanisms at different extracellular pH levels.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A prominent low-pH methotrexate transport activity in human solid tumors: contribution to the preservation of methotrexate pharmacologic activity in HeLa cells lacking the reduced folate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of extracellular pH on the cytotoxicity, cellular accumulation, and DNA interaction of novel pH-sensitive 2-aminoalcoholatoplatinum(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pH and elevated temperatures on the cytotoxicity of some chemotherapeutic agents on Chinese hamster cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pH dependent chemical stability and release of methotrexate from a novel nanoceramic carrier - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Study of stability of methotrexate in acidic solution spectrofluorimetric determination of methotrexate in pharmaceutical preparations through acid-catalyzed degradation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Preventing and Managing Toxicities of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methotrexate Stability in Laboratory Solutions
Welcome to the technical support center for methotrexate (B535133). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of methotrexate in laboratory solutions. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause methotrexate degradation in aqueous solutions?
A1: The main factors contributing to methotrexate degradation are exposure to light, inappropriate pH levels, and high temperatures.[1][2] Photodegradation, in particular, is a significant issue, leading to the cleavage of the molecule and a reduction in its potency.[2][3][4] Methotrexate is most stable in solutions with a pH between 6.0 and 8.0.[5][6]
Q2: How should I prepare and store my methotrexate stock solutions to ensure stability?
A2: To ensure the stability of your methotrexate stock solutions, it is crucial to protect them from light.[7][8][9][10] Prepare stock solutions in a suitable solvent such as 0.9% sodium chloride injection or 5% dextrose injection.[11] For short-term storage, solutions can be kept at room temperature (15-25°C).[7] For long-term storage, it is recommended to store aliquots at -20°C.[12] Avoid repeated freeze-thaw cycles as this can degrade the analyte.[4]
Q3: My in vitro experimental results with methotrexate are inconsistent. What could be the cause?
A3: Inconsistent results in in vitro assays can stem from several factors related to methotrexate stability and the experimental setup. One common cause is the degradation of methotrexate in the cell culture medium due to light exposure.[4] Additionally, the composition of the medium itself, such as the presence of thymidine (B127349) and hypoxanthine (B114508), can allow cells to bypass the metabolic block induced by methotrexate, masking its true cytotoxic effect.[4] The concentration of folic acid in the medium can also compete with methotrexate, altering its efficacy.[4]
Q4: I am quantifying methotrexate in biological samples (e.g., plasma, serum) and my measurements are not reproducible. What are the potential issues?
A4: Reproducibility issues in quantifying methotrexate from biological samples often relate to sample handling and the analytical method used. It is critical to protect samples from light during collection, processing, and storage.[4][8] The choice of analytical technique is also important; for instance, some immunoassays may show cross-reactivity with methotrexate metabolites like 4-[[2,4 – diamino-6-(pteridinyl) methyl] – methylamino] – benzoic acid (DAMPA), leading to inaccurate readings.[4] High-performance liquid chromatography (HPLC) is a more specific method for quantification.[13][14]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Shifting Retention Times in HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Inconsistent mobile phase composition or pH | Prepare fresh mobile phase daily and ensure accurate pH measurement. Use a column oven to maintain a stable temperature.[4] |
| Column contamination | Use a guard column to protect the analytical column. Filter all samples and mobile phases through a 0.2 µm filter.[4] |
| Degraded sample | Ensure samples were protected from light and stored at the correct temperature. Prepare fresh dilutions from a protected stock solution. |
Issue 2: Low or No Cytotoxicity Observed in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Methotrexate degradation | Prepare fresh methotrexate dilutions in media immediately before use. Minimize light exposure to the treatment media. |
| Media composition | Use a cell culture medium with low levels of folic acid, thymidine, and hypoxanthine when assessing methotrexate cytotoxicity. |
| Cell health and density | Ensure cells are in the logarithmic growth phase and use a consistent seeding density for your experiments.[4] |
Quantitative Data Summary
Table 1: Stability of Methotrexate in Different Intravenous Solutions
| Concentration | Diluent | Storage Temperature | Stability Period |
| 0.2 mg/mL | 0.9% Sodium Chloride | 25°C (protected from light) | 28 days[11] |
| 20 mg/mL | 0.9% Sodium Chloride | 25°C (protected from light) | 28 days[11] |
| 0.2 mg/mL | 5% Dextrose | 25°C (protected from light) | 3 days[11][15] |
| 20 mg/mL | 5% Dextrose | 25°C (protected from light) | 28 days[11][15] |
Table 2: Stability of Methotrexate in Biological Samples
| Sample Type | Storage Temperature | Stability Period |
| Whole Blood | Room Temperature | 2 days[16][17] |
| Whole Blood | 4°C | 6 days[16][17] |
| Plasma | Room Temperature, 4°C, or -20°C | At least 6 days (loss <17%)[16] |
| Serum | Frozen | 26 weeks[8] |
Experimental Protocols
Protocol 1: Preparation of a Standard Methotrexate Solution for In Vitro Assays
-
Weighing: Accurately weigh the required amount of methotrexate powder in a light-protected environment (e.g., under amber lighting).
-
Dissolution: Dissolve the methotrexate powder in a small volume of 0.1 N NaOH.[18]
-
Dilution: Further dilute the solution to the desired stock concentration (e.g., 10 mM) using an appropriate sterile, preservative-free medium such as 0.9% Sodium Chloride Injection, USP, or 5% Dextrose Solution, USP.[9]
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting container (e.g., an amber vial).
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Methotrexate Quantification
This protocol is a general guideline and may need optimization based on the specific HPLC system and column used.
-
Sample Preparation:
-
For plasma or serum samples, perform a protein precipitation step. A common method is to add three volumes of cold acetonitrile (B52724) or methanol (B129727) to one volume of the sample, vortex, and centrifuge to pellet the precipitated proteins.[18]
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used (e.g., 150 mm x 4.6 mm, 5 µm).[13]
-
Mobile Phase: A typical mobile phase consists of a phosphate (B84403) buffer (e.g., 50 µmol/mL at pH 5.3) and acetonitrile (e.g., 9:1, v/v).[13]
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.
-
Detection: UV detection is frequently performed in the range of 302–400 nm.[13][14]
-
-
Analysis:
-
Inject a known volume of the prepared sample or standard onto the HPLC system.
-
Quantify the methotrexate concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of methotrexate.
-
Visualizations
Caption: Factors leading to methotrexate degradation.
Caption: Troubleshooting inconsistent in vitro results.
References
- 1. Instability kinetic evaluation of methotrexate in physiologic pH and temperature condition [tips.sums.ac.ir]
- 2. Thermal and photolytic decomposition of methotrexate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. publications.ashp.org [publications.ashp.org]
- 7. METHOTREXATE, VIALS (methotrexate, vials) 11 Storage, Stability and Disposal | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 8. Methotrexate - UChicago Medicine Medical Laboratories [uchicagomedlabs.testcatalog.org]
- 9. globalrph.com [globalrph.com]
- 10. pfizermedical.com [pfizermedical.com]
- 11. Stability study of methotrexate in 0.9% sodium chloride injection and 5% dextrose injection with limit tests for impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. In vitro stability study of methotrexate in blood and plasma samples for routine monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Methotrexate's Anti-Inflammatory Effect In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methotrexate's (MTX) in vivo anti-inflammatory performance against other common disease-modifying antirheumatic drugs (DMARDs). It includes supporting experimental data from preclinical animal models of rheumatoid arthritis (RA), detailed experimental methodologies, and visualizations of key biological pathways and workflows.
Comparative Efficacy of Anti-Inflammatory Agents in Rodent Arthritis Models
The following table summarizes the quantitative data on the efficacy of Methotrexate (B535133) and alternative drugs in reducing key inflammatory markers in Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) models.
| Compound | Model | Animal | Dosage | Reduction in Paw Swelling/Volume | Reduction in Arthritis Score | Reference |
| Methotrexate | Collagen-Induced Arthritis (CIA) | Rats | 0.3 mg/kg/2 days | Modest but significant (16% max reduction) | Not explicitly quantified | [1] |
| Methotrexate | Collagen-Induced Arthritis (CIA) | Rats | 1.5 mg/kg (orally) | - | Significant reduction in inflammatory cell infiltration, cartilage and bone erosion | [2][3] |
| Neoandrographolide | Adjuvant-Induced Arthritis (AIA) | Mice | 50 mg/kg | Significant reduction in ankle joint diameter from ~4.5 mm to ~3.5 mm by day 37 | Significant reduction from a score of 4.0 to ~2.0 by day 19 | [1] |
| Leflunomide (B1674699) | - | - | - | Comparable efficacy to Methotrexate in clinical and radiographic assessments | Comparable efficacy to Methotrexate | [4][5][6][7] |
| Sulfasalazine (B1682708) | - | - | - | Similar long-term clinical outcome to Methotrexate | Similar long-term clinical outcome to Methotrexate | [8] |
Note: Direct head-to-head quantitative comparisons of these drugs in the same in vivo studies are limited in publicly available literature. The data presented is a synthesis from multiple sources.
Key In Vivo Experimental Models
The most common and well-established animal models for evaluating the efficacy of anti-arthritic drugs are the Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) models.[9][10]
Collagen-Induced Arthritis (CIA)
The CIA model is widely used as it shares immunological and pathological characteristics with human rheumatoid arthritis.[11][12] It is particularly useful for studying the roles of T and B cells in the autoimmune response.
Adjuvant-Induced Arthritis (AIA)
The AIA model is a well-established model of polyarthritis used for the preclinical screening of anti-arthritic drugs.[13] It is T-cell mediated and is valuable for investigating the mechanisms of inflammation and bone resorption.[14][15]
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Collagen-Induced Arthritis (CIA) in Mice
Materials:
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles
Procedure:
-
Primary Immunization (Day 0):
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen in IFA.
-
Inject 0.1 ml of the emulsion subcutaneously at a different site near the base of the tail.[12]
-
-
Disease Monitoring:
Adjuvant-Induced Arthritis (AIA) in Rats
Materials:
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
Lewis rats (or other susceptible strains)
-
Syringes and needles
Procedure:
-
Induction (Day 0):
-
Inject 100 µL of CFA into the base of the tail.[13]
-
-
Disease Monitoring:
Assessment of Paw Edema
Paw edema is a primary indicator of inflammation in these models.
Procedure:
-
Measure the volume of the hind paw using a digital plethysmometer before and at various time points after disease induction.[19][20][21][22]
-
The difference in volume represents the extent of edema.
Histological Scoring of Joint Inflammation
Histopathological analysis provides a detailed assessment of joint damage.
Procedure:
-
At the end of the study, euthanize the animals and collect the ankle and knee joints.
-
Fix, decalcify, and embed the joints in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to visualize inflammation, pannus formation, and bone erosion.[10][24]
-
Score the sections for inflammation, cartilage damage, and bone resorption using a standardized scoring system (e.g., 0-5 scale).[24][25]
Cytokine Quantification by ELISA
Measuring cytokine levels in the serum or joint tissue helps to understand the mechanism of action of the tested drugs.
Procedure:
-
Collect blood samples via cardiac puncture or from the tail vein at specified time points.
-
Alternatively, homogenize joint tissue to extract proteins.[26]
-
Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[26][27][28]
Visualizing the Mechanisms and Workflow
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory action of Methotrexate and a general representation of inflammatory signaling in arthritis.
Caption: Key mechanisms of action for Methotrexate in RA.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of methotrexate on collagen-induced arthritis in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methotrexate versus leflunomide in rheumatoid arthritis: what is new in 2011? [vivo.weill.cornell.edu]
- 5. Comparative assessment of leflunomide and methotrexate for the treatment of rheumatoid arthritis, by dynamic enhanced magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leflunomide versus methotrexate: a comparison of the European and American experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leflunomide vs. Methotrexate: What to Know About Each [healthline.com]
- 8. Comparing the long-term clinical outcome of treatment with methotrexate or sulfasalazine prescribed as the first disease-modifying antirheumatic drug in patients with inflammatory polyarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. ard.bmj.com [ard.bmj.com]
- 11. chondrex.com [chondrex.com]
- 12. en.bio-protocol.org [en.bio-protocol.org]
- 13. inotiv.com [inotiv.com]
- 14. One moment, please... [chondrex.com]
- 15. maokangbio.com [maokangbio.com]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 18. turkishimmunology.org [turkishimmunology.org]
- 19. An accurate and simple method for measurement of paw edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rat paw edema method: Significance and symbolism [wisdomlib.org]
- 23. Establishment of a Rat Adjuvant Arthritis-Interstitial Lung Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. inotiv.com [inotiv.com]
- 25. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
- 26. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Novel Method of Monitoring Trace Cytokines and Activated STAT Molecules in the Paws of Arthritic Mice using Multiplex Bead Technology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Apoptosis by Flow Cytometry: Methotrexate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sodium methotrexate (B535133) and other commonly used chemotherapy agents—doxorubicin, etoposide (B1684455), and cisplatin (B142131)—as well as the protein kinase inhibitor staurosporine, in their capacity to induce apoptosis. The comparative data presented herein is based on flow cytometry analysis, a cornerstone technique for the quantitative assessment of programmed cell death. Detailed experimental protocols and signaling pathway diagrams are provided to support researchers in designing and interpreting their apoptosis assays.
Quantitative Analysis of Apoptosis Induction
The efficacy of various compounds in inducing apoptosis can be quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late-stage apoptosis or necrosis. The following tables summarize representative quantitative data from studies utilizing these markers to assess apoptosis in different cell lines upon treatment with methotrexate and its alternatives.
Table 1: Methotrexate-Induced Apoptosis
| Cell Line | Concentration (µM) | Incubation Time (h) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Jurkat | 1 | 24 | 15.6 | 8.3 | 23.9 |
| MCF7 | 10 | 48 | 25.8 | 14.1 | 39.9[1] |
| A549 | 5 | 48 | 12.4 | 6.7 | 19.1 |
Table 2: Doxorubicin-Induced Apoptosis
| Cell Line | Concentration (µM) | Incubation Time (h) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| MDA-MB-231 | 0.5 | 48 | 21.7 | 15.3 | 37.0[1] |
| U2OS | 1 | 24 | 18.9 | 10.2 | 29.1[2] |
| Jurkat | 0.1 | 24 | 14.5 | 7.8 | 22.3 |
Table 3: Etoposide-Induced Apoptosis
| Cell Line | Concentration (µM) | Incubation Time (h) | Sub-G1 (Apoptotic) Cells (%) |
| MEFs | 1.5 | 18 | ~22[3] |
| MEFs | 15 | 18 | ~60[3] |
| U937 | 10 | 30 | >95 (apoptotic bodies)[4] |
Table 4: Cisplatin-Induced Apoptosis
| Cell Line | Concentration (µM) | Incubation Time (h) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| HRE | 12.5 | 24 | ~15 | ~5 | ~20[5] |
| PC9 | 20 | 72 | 23.1 | 11.5 | 34.6[6] |
| L1210 | 100 | 10 | Extensive apoptosis observed | - | -[7][8] |
Table 5: Staurosporine-Induced Apoptosis
| Cell Line | Concentration (µM) | Incubation Time (h) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Jurkat | 1 | 6 | 35.2 | 15.8 | 51.0[9] |
| U-937 | 1 | 24 | - | - | 38.0[10] |
| KG-1 | 1 | 6 | - | - | ~50[11] |
Experimental Protocols
A standardized protocol for the assessment of apoptosis by flow cytometry using Annexin V and Propidium Iodide is crucial for obtaining reliable and comparable data.
Protocol: Annexin V and Propidium Iodide Staining for Flow Cytometry
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Methotrexate, Doxorubicin, etc.)
-
Phosphate-Buffered Saline (PBS), cold
-
1X Annexin V Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)[12]
-
Annexin V conjugated to a fluorochrome (e.g., FITC, PE, APC)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows them to reach approximately 70-80% confluency at the time of harvest. Allow cells to attach overnight. Treat cells with the desired concentrations of the apoptosis-inducing agent for the specified duration. Include an untreated control group.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA. Combine all cells from a single well.
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-fluorochrome conjugate and 5 µL of PI staining solution.[1] Gently vortex the cells.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[1]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[1]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[1] Use appropriate controls (unstained cells, cells stained with only Annexin V, and cells stained with only PI) to set up compensation and gates.
Signaling Pathways and Experimental Workflow
The induction of apoptosis by these compounds involves distinct signaling cascades. Understanding these pathways is essential for a comprehensive analysis of the experimental results.
Methotrexate-Induced Apoptosis Pathway
Methotrexate primarily inhibits dihydrofolate reductase (DHFR), leading to a depletion of tetrahydrofolate. This disrupts nucleotide synthesis, causing an accumulation of reactive oxygen species (ROS) and activation of the JNK signaling pathway, ultimately leading to apoptosis.[1]
Caption: Signaling pathway of Methotrexate-induced apoptosis.
Alternative Apoptosis-Inducing Agents: Signaling Pathways
Doxorubicin, etoposide, and cisplatin primarily induce apoptosis by causing DNA damage, which activates intrinsic and extrinsic apoptotic pathways. Staurosporine, a broad-spectrum kinase inhibitor, disrupts multiple signaling pathways to trigger apoptosis.
Caption: Apoptosis signaling pathways for alternative agents.
General Experimental Workflow
The logical flow of an experiment to confirm drug-induced apoptosis using flow cytometry is outlined below.
Caption: General workflow for apoptosis detection by flow cytometry.
References
- 1. benchchem.com [benchchem.com]
- 2. e-century.us [e-century.us]
- 3. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 7. The role of apoptosis in cell killing by cisplatin: a flow cytometric study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of apoptosis in cell killing by cisplatin: a flow cytometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Sodium Methotrexate as a DHFR Inhibitor: An In Vitro Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of sodium methotrexate's performance as a Dihydrofolate Reductase (DHFR) inhibitor against other known antagonists. The experimental data and detailed protocols herein offer a comprehensive resource for evaluating its efficacy.
Methotrexate (B535133), a folate antagonist, is a cornerstone in chemotherapy and immunosuppressive therapy.[1] Its primary mechanism of action is the potent competitive inhibition of Dihydrofolate Reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and certain amino acids.[2][3] By binding to the active site of DHFR with an affinity approximately 1,000 times greater than the natural substrate, dihydrofolate (DHF), methotrexate effectively blocks the production of tetrahydrofolate (THF).[4][5][6] This blockade halts the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like those found in cancerous tumors.[1][4]
Quantitative Performance Analysis: A Comparative Look at DHFR Inhibitors
The inhibitory potency of methotrexate and its counterparts is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A lower value for these parameters indicates greater potency. The following tables summarize the in vitro inhibitory activities of methotrexate and other prominent DHFR inhibitors.
Table 1: Comparative Inhibitory Activity (IC50) of DHFR Inhibitors
| Compound | Cell Line/Enzyme | Median IC50 (nM) | Reference |
| Talotrexin | Pediatric Leukemia and Lymphoma | 7 | [2] |
| Aminopterin | Pediatric Leukemia and Lymphoma | 17 | [2] |
| Methotrexate | Pediatric Leukemia and Lymphoma | 78 | [2] |
| Pemetrexed | Pediatric Leukemia and Lymphoma | 155 | [2] |
| Methotrexate | Human DHFR (enzymatic assay) | 120 ± 70 | [7] |
| Methotrexate | AGS cancer cells | 6.05 ± 0.81 | [4] |
| Methotrexate | HCT-116 cancer cells | 13.56 ± 3.76 | [4] |
| Methotrexate | Daoy cancer cells | 95 | [4][8] |
| Methotrexate | Saos-2 cancer cells | 35 | [4][8] |
Table 2: Comparative Inhibitory Constant (Ki) Against Human DHFR
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Reference |
| Aminopterin | Human recombinant DHFR | 3.7 pM | [2] |
| Methotrexate | Human DHFR | 1.2 nM | [4] |
| Pemetrexed (pentaglutamate) | DHFR | 7.2 nM | [2] |
| Methotrexate | Human DHFR | 26 nM - 45 nM | [2][9] |
| Pralatrexate | DHFR | 45 nM | [2] |
Visualizing the Mechanism: DHFR Inhibition Pathway
The following diagram illustrates the mechanism of action of methotrexate in the folate metabolism pathway.
Experimental Protocols: In Vitro DHFR Inhibition Assay
A standard method for determining the in vitro inhibitory potency of compounds against DHFR is the spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[4]
A. Reagents and Buffers
-
DHFR Assay Buffer (1X): 50 mM Potassium Phosphate buffer, pH 7.5.[4]
-
DHFR Enzyme: Purified recombinant human or bacterial DHFR enzyme.[2]
-
Substrate Solution: 10 mM Dihydrofolic acid (DHF) stock solution, prepared fresh.[4]
-
Cofactor Solution: 10 mM NADPH stock solution.[4]
-
Inhibitor Solution: this compound stock solution (e.g., 10 mM in DMSO), serially diluted to desired concentrations.[4]
B. Procedure
-
Assay Setup: In a 96-well UV-transparent microplate, add the assay buffer, NADPH, and the DHFR enzyme to each well.[2]
-
Inhibitor Addition: Add varying concentrations of the this compound solution or other test inhibitors to the respective wells. Include control wells containing the vehicle (e.g., DMSO) but no inhibitor.[2][4]
-
Pre-incubation: Pre-incubate the mixture for 10-15 minutes at room temperature.[4]
-
Initiation of Reaction: Start the enzymatic reaction by adding the DHF substrate to all wells.[2]
-
Data Acquisition: Immediately begin kinetic measurements of absorbance at 340 nm using a microplate spectrophotometer, recording every 15-30 seconds for 5-20 minutes at 25°C.[4]
-
Data Analysis: Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve. The percent inhibition is then plotted against the logarithm of the inhibitor concentration to determine the IC50 value.[4]
Visualizing the Workflow: DHFR Inhibition Assay
The following diagram outlines the experimental workflow for determining the inhibitory effect of this compound on DHFR activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are Methotrexate inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. Methotrexate - Proteopedia, life in 3D [proteopedia.org]
- 7. researchgate.net [researchgate.net]
- 8. DHFR-mediated effects of methotrexate in medulloblastoma and osteosarcoma cells: The same outcome of treatment with different doses in sensitive cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validating Methotrexate Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methotrexate (B535133) (MTX), a cornerstone in the treatment of cancer and autoimmune diseases, primarily exerts its therapeutic effects by inhibiting dihydrofolate reductase (DHFR). Validating that MTX effectively engages with its target, DHFR, within a cellular context is a critical step in both preclinical research and clinical studies. This guide provides an objective comparison of key methodologies for assessing MTX target engagement in cells, supported by experimental data and detailed protocols.
Comparison of Target Engagement Methodologies
Several techniques are available to confirm the interaction between methotrexate and DHFR in a cellular environment. The three primary methods discussed here are the Dihydrofolate Reductase (DHFR) Enzyme Activity Assay, the Cellular Thermal Shift Assay (CETSA), and the Drug Affinity Responsive Target Stability (DARTS) assay. Each method offers distinct advantages and limitations.
| Method | Principle | Key Advantages | Key Limitations | Typical Quantitative Readout |
| DHFR Enzyme Activity Assay | Measures the enzymatic activity of DHFR in the presence of methotrexate. Inhibition of the enzyme's ability to convert dihydrofolate (DHF) to tetrahydrofolate (THF) is quantified. | Direct, quantitative measure of target inhibition. High-throughput formats are available. Well-established and widely used. | Requires cell lysis, which disrupts the native cellular environment. Does not confirm direct binding in intact cells. | IC50 (Half-maximal inhibitory concentration) |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[1][2] | Confirms target engagement in intact, live cells, providing a more physiologically relevant assessment.[1][2] Label-free and does not require modification of the compound.[1][2] | Not all ligand binding events result in a significant thermal shift. Can be lower throughput compared to enzyme assays. | ΔTm (Change in melting temperature) |
| Drug Affinity Responsive Target Stability (DARTS) | Relies on the concept that ligand binding can protect the target protein from proteolysis.[3][4] | Label-free and uses the native, unmodified small molecule.[3][4] Can be performed with complex protein lysates.[3][4] | The degree of protease protection can be subtle and requires careful optimization. May not be suitable for all protein-ligand interactions. | Percentage of protein protected from degradation |
Quantitative Data Presentation
The following table summarizes the inhibitory potency of methotrexate against DHFR in various cancer cell lines, as determined by enzyme activity assays.
| Cell Line | IC50 of Methotrexate (nM) | Reference |
| HCT-116 | 13.56 ± 3.76 | [5] |
| Daoy | 95 | [5] |
| Saos-2 | 35 | [5] |
| A549 | 13 | [5] |
| AGS | 6.05 ± 0.81 | |
| NCI-H23 | 38.25 ± 4.91 | |
| MCF-7 | 114.31 ± 5.34 |
Note: Quantitative data for CETSA (ΔTm) and DARTS (% protection) for methotrexate are not as readily available in the literature as IC50 values. The magnitude of the thermal shift in CETSA and the degree of protease protection in DARTS are dependent on the specific experimental conditions and cell type used.
Experimental Protocols
DHFR Enzyme Activity Assay
This protocol describes a spectrophotometric assay to measure DHFR activity and its inhibition by methotrexate.[1][2][5]
Materials:
-
DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Purified DHFR enzyme or cell lysate
-
Dihydrofolic acid (DHF) solution
-
NADPH solution
-
Methotrexate solution
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHF, NADPH, and methotrexate.
-
Reaction Setup: In each well of the plate, add the DHFR assay buffer, NADPH solution, and the DHFR enzyme or cell lysate.
-
Inhibitor Addition: Add serial dilutions of methotrexate to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Start the reaction by adding the DHF solution to all wells.
-
Kinetic Reading: Immediately measure the decrease in absorbance at 340 nm over time as NADPH is consumed.
-
Data Analysis: Calculate the rate of reaction for each concentration of methotrexate. Plot the percentage of inhibition against the methotrexate concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general workflow for performing a CETSA experiment to validate methotrexate target engagement.[6]
Materials:
-
Cultured cells
-
Methotrexate solution
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-DHFR antibody
Procedure:
-
Cell Treatment: Treat cultured cells with methotrexate or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures in a thermal cycler for a set duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blotting: Analyze the levels of soluble DHFR in each sample by SDS-PAGE and Western blotting using an anti-DHFR antibody.
-
Data Analysis: Quantify the band intensities and plot the amount of soluble DHFR as a function of temperature. A shift in the melting curve to a higher temperature in the methotrexate-treated samples indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS)
This protocol provides a general procedure for the DARTS assay to assess methotrexate-DHFR interaction.[3][4]
Materials:
-
Cell lysate
-
Methotrexate solution
-
Protease (e.g., pronase, thermolysin)
-
Protease inhibitor cocktail
-
SDS-PAGE and Western blot reagents
-
Anti-DHFR antibody
Procedure:
-
Lysate Preparation: Prepare a cell lysate in a buffer without detergents that could denature proteins.
-
Drug Incubation: Incubate aliquots of the cell lysate with varying concentrations of methotrexate or a vehicle control.
-
Limited Proteolysis: Add a protease to each lysate and incubate for a specific time to allow for partial digestion.
-
Stopping the Reaction: Stop the proteolysis by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
Western Blotting: Analyze the samples by SDS-PAGE and Western blotting using an anti-DHFR antibody.
-
Data Analysis: Compare the band intensity of full-length DHFR in the methotrexate-treated samples to the vehicle control. Increased band intensity in the presence of methotrexate indicates that it protected DHFR from proteolytic degradation, confirming target engagement.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Methotrexate's primary mechanism of action: inhibition of DHFR.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. The mechanism of action of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
A Head-to-Head Battle in Lung Cancer Xenografts: Pemetrexed vs. Sodium Methotrexate
In the landscape of non-small cell lung cancer (NSCLC) treatment, both pemetrexed (B1662193) and sodium methotrexate (B535133) function as antifolate agents, disrupting the metabolic pathways essential for cancer cell proliferation. While belonging to the same drug class, their distinct mechanisms of action and resulting efficacies in preclinical models warrant a detailed comparison for researchers and drug development professionals. This guide provides an objective analysis of their performance in lung cancer xenograft models, supported by available experimental data.
Mechanism of Action: A Tale of Two Antifolates
Sodium Methotrexate , a classical antifolate, primarily exerts its cytotoxic effects by competitively inhibiting dihydrofolate reductase (DHFR).[1][2] This enzyme is crucial for reducing dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purine (B94841) nucleotides and thymidylate, which are essential building blocks for DNA and RNA.[1][3] By blocking DHFR, methotrexate leads to a depletion of these vital components, thereby arresting cell division.[3]
Pemetrexed , on the other hand, is a multi-targeted antifolate.[4][5] Its primary target is thymidylate synthase (TS), another critical enzyme in the DNA synthesis pathway.[4][6] Additionally, pemetrexed and its polyglutamated forms inhibit DHFR and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), an enzyme involved in the de novo purine synthesis pathway.[4][5] This broader range of targets theoretically offers a more comprehensive blockade of nucleotide synthesis.
The different primary targets and the multi-targeted nature of pemetrexed suggest that the mechanisms of acquired resistance to these two drugs are likely distinct.[7] This raises the possibility that tumors resistant to methotrexate might still be sensitive to pemetrexed, and vice versa.[7]
Comparative Efficacy in NSCLC Xenograft Models
A direct comparison of pemetrexed and methotrexate in human NSCLC xenograft models reveals model-dependent activity and highlights differences in their antitumor efficacy. A key study investigated their effects in two different NSCLC xenograft models: MV522 and NCI-H460.
| Drug | Dose | Xenograft Model | Tumor Growth Inhibition (TGI) | Reference |
| Pemetrexed | 150 mg/kg | NCI-H460 | Inactive | [8] |
| Methotrexate | 1 mg/kg | NCI-H460 | Active (TGI not specified) | [8] |
| 2 mg/kg | NCI-H460 | Active (TGI not specified) | [8] | |
| Pemetrexed | Not specified | MV522 | Active (Specific TGI not provided) | [8] |
| Methotrexate | Not specified | MV522 | Active (Specific TGI not provided) | [8] |
Note: In the referenced study, pralatrexate (B1268) showed superior TGI compared to both methotrexate and pemetrexed in both models.[8]
These findings suggest that the antitumor activity of both pemetrexed and methotrexate can vary significantly depending on the specific genetic and molecular characteristics of the lung cancer xenograft model.[8]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of xenograft studies. Below is a summarized protocol based on common practices for evaluating antifolate efficacy in lung cancer xenograft models.
General Xenograft Study Protocol
Cell Lines:
-
Human non-small cell lung cancer cell lines (e.g., NCI-H460, MV522, A549, HCC827) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[8][9][10]
Animal Models:
-
Immunocompromised mice, such as athymic nude mice, are typically used to prevent rejection of the human tumor xenografts.
Tumor Implantation:
-
A suspension of cultured lung cancer cells is injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³) before the initiation of treatment.
Drug Administration:
-
Pemetrexed: Typically administered intraperitoneally (i.p.) at doses ranging from 100 to 300 mg/kg, often on a daily or intermittent schedule.[8]
-
This compound: Administered i.p. at lower doses, for example, 1 to 2 mg/kg, on a defined schedule.[8]
-
A control group receives a vehicle solution.
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Tumor volume is measured regularly using calipers. TGI is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Survival: In some studies, the endpoint may be the time it takes for the tumors to reach a specific size or the overall survival of the animals.
Visualizing the Mechanisms
To better understand the distinct and overlapping targets of this compound and pemetrexed, the following diagrams illustrate their points of intervention in the folate metabolism pathway.
Caption: Inhibition of folate metabolism by methotrexate and pemetrexed.
References
- 1. Sequence-dependent synergistic effect of aumolertinib-pemetrexed combined therapy on EGFR-mutant non-small-cell lung carcinoma with pre-clinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic inhibition of mTOR antagonizes the cytotoxic activity of pemetrexed in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. Frontiers | Additive Antiproliferative and Antiangiogenic Effects of Metformin and Pemetrexed in a Non-Small-Cell Lung Cancer Xenograft Model [frontiersin.org]
- 6. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Pemetrexed sensitizes human lung cancer cells to cytotoxic immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Methotrexate and Newer Antifolates in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the classical antifolate, methotrexate (B535133), with that of newer generations of antifolate drugs. It is designed to be an objective resource, presenting supporting experimental data from preclinical and clinical studies to inform research and drug development efforts. The information is organized to facilitate a clear understanding of the distinct mechanisms of action, comparative potencies, and clinical activities of these critical chemotherapeutic agents.
Introduction to Antifolate Therapy
Folate antagonists have been a cornerstone of cancer chemotherapy for decades, primarily through the action of Methotrexate (MTX).[1] By competitively inhibiting dihydrofolate reductase (DHFR), MTX disrupts the synthesis of purines and thymidylate, which are essential for DNA replication and cell division.[1] However, the development of resistance to MTX and its associated toxicities have driven the search for novel folate antagonists with improved efficacy and safety profiles.[1] This guide benchmarks MTX against newer agents such as pemetrexed, pralatrexate (B1268), nolatrexed (B128640), and lometrexol (B1675047).
Mechanisms of Action: A Tale of Different Targets
While all antifolates interfere with folate metabolism, their specific targets and downstream effects can vary significantly. These differences in their mechanisms of action can lead to distinct clinical profiles and activities against various tumor types.
-
Methotrexate (MTX) primarily and potently inhibits dihydrofolate reductase (DHFR), leading to a depletion of tetrahydrofolate (THF) cofactors.[1][2] This indirectly halts the synthesis of thymidylate and purines.[1]
-
Pemetrexed , a multi-targeted antifolate, inhibits not only DHFR but also thymidylate synthase (TS) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[1][2] This broader spectrum of activity may contribute to its efficacy in a wider range of tumors.[1]
-
Pralatrexate is a potent inhibitor of DHFR and is designed to have a higher affinity for the reduced folate carrier (RFC-1) and folylpolyglutamate synthetase (FPGS) compared to MTX.[1][3] This results in enhanced cellular uptake and intracellular retention, leading to more potent inhibition of DNA synthesis.[1]
-
Nolatrexed is another antifolate agent that has been compared with methotrexate in clinical trials.[4]
-
Lometrexol is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), which catalyzes a crucial early step in the de novo purine (B94841) synthesis pathway.[5] This allows lometrexol to bypass common resistance mechanisms that affect methotrexate.[5]
Below is a diagram illustrating the points of inhibition for these antifolates within the folate synthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Result of two randomized trials comparing nolatrexed (Thymitaq) versus methotrexate in patients with recurrent head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Sodium Methotrexate
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of sodium methotrexate's performance against other therapeutic alternatives, supported by experimental data.
Core Mechanism of Action
Methotrexate (B535133) (MTX), a cornerstone therapy for several inflammatory diseases, exerts its effects through multiple mechanisms. Primarily, as a folate analog, it competitively inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of DNA, RNA, and proteins. This inhibition leads to the suppression of immune cell proliferation.[1][2][3] However, at the low doses used in inflammatory conditions, its anti-inflammatory and immunomodulatory effects are largely attributed to the promotion of adenosine (B11128) release.[1][4]
Once inside the cell, methotrexate is converted into its active form, methotrexate polyglutamates (MTX-PGs).[1] MTX-PGs inhibit 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase, leading to an intracellular accumulation of AICAR.[1] This, in turn, inhibits adenosine deaminase, resulting in increased intracellular and extracellular levels of adenosine.[1][4] Adenosine then binds to its receptors on the surface of various immune cells, triggering a cascade of anti-inflammatory signals.[1][4] Additionally, methotrexate has been shown to modulate key inflammatory signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and Nuclear Factor-κB (NF-κB) pathways.[1][2][3]
Comparative Efficacy: Oral vs. Subcutaneous Administration
The route of administration significantly impacts the bioavailability and, consequently, the efficacy of methotrexate. Subcutaneous injection provides higher and more consistent bioavailability compared to oral administration, particularly at doses of 15 mg/week and higher.[5][6] Oral methotrexate absorption can be variable and may plateau at higher doses.[5][6]
Data Summary: Bioavailability of Oral vs. Subcutaneous Methotrexate
| Study | Dose | Route | Mean Bioavailability (%) | Range (%) | p-value |
| Hoekstra et al. (2004)[7][8] | ≥ 25 mg/week | Oral | 64 | 21 - 96 | < 0.001 |
| Subcutaneous | 100 (reference) | ||||
| Anonymous (2025)[5] | Various | Oral | 85 | 0.002 | |
| Subcutaneous | 97 | ||||
| Feagan et al. (1998)[9] | 15-25 mg | Oral | 73 | < 0.01 | |
| Subcutaneous | 100 (reference) |
Experimental Protocol: Crossover Bioavailability Study
A common design to compare oral and subcutaneous bioavailability is a crossover study.[5][7]
Methodology:
-
Patient Selection: Patients with a stable diagnosis (e.g., rheumatoid arthritis) on a consistent dose of methotrexate are recruited.[7]
-
Study Design: A randomized, two-period crossover design is employed. Patients are randomly assigned to one of two treatment sequences: oral followed by subcutaneous administration, or vice versa.[7]
-
Dosing: Each patient receives the same dose of methotrexate via both routes of administration, separated by a washout period (typically 1-2 weeks) to ensure complete drug elimination from the previous period.[7]
-
Pharmacokinetic Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).[5]
-
Analysis: Methotrexate concentrations in the blood are measured, and pharmacokinetic parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) are calculated.[5] Relative bioavailability of the oral formulation is determined by comparing its AUC to that of the subcutaneous administration.[5]
Methotrexate Polyglutamates as a Biomarker
The concentration of methotrexate polyglutamates (MTX-PGs) in red blood cells has emerged as a valuable biomarker for monitoring methotrexate therapy. Higher levels of MTX-PGs are associated with greater therapeutic efficacy but also an increased risk of adverse effects, particularly hepatotoxicity.[10][11][12]
Data Summary: MTX-PG Concentrations and Clinical Outcomes
| Study | Patient Population | Key Finding |
| MIRACLE Trial[10][12] | Rheumatoid Arthritis | Higher total MTX-PGs concentration was associated with higher efficacy and lower safety (hepatotoxicity). |
| Chikura, et al. (2017)[11] | Rheumatoid Arthritis | Optimal total MTX-PG concentrations for maximizing efficacy while minimizing toxicity were suggested to be between 83 and 105 nmol/L. |
| Arkin, et al. (2014)[13] | Pediatric Inflammatory Skin Diseases | Mean maximum MTX-PG levels were significantly higher in responders (31.5 nmol/L) compared to non-responders (18.1 nmol/L). |
| Calasan, et al. (2022)[14] | Inflammatory Arthritis, Colitis, Dermatitis | A meta-analysis showed higher MTX-PG concentrations were associated with lower disease activity in rheumatoid arthritis, juvenile idiopathic arthritis, and psoriasis. |
Experimental Protocol: Measuring MTX-PGs
Methodology:
-
Sample Collection: Whole blood samples are collected from patients undergoing methotrexate therapy.
-
Erythrocyte Isolation: Red blood cells are separated from the plasma and other cellular components through centrifugation.
-
Cell Lysis and Protein Precipitation: The isolated erythrocytes are lysed to release their intracellular contents, including MTX-PGs. Proteins are then precipitated and removed.
-
Quantification: The concentrations of different MTX-PGs (MTX-PG1 to MTX-PG5) in the lysate are measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][12]
-
Data Analysis: The total MTX-PG concentration is calculated and correlated with clinical efficacy measures (e.g., Disease Activity Score 28 [DAS28]) and safety parameters (e.g., liver enzyme levels).[10][11]
Comparative Efficacy: Methotrexate vs. Other DMARDs
Methotrexate vs. Leflunomide (B1674699) for Rheumatoid Arthritis
A meta-analysis of studies comparing methotrexate and leflunomide as first-line disease-modifying antirheumatic drugs (DMARDs) in rheumatoid arthritis (RA) found comparable efficacy.[15][16]
Data Summary: Methotrexate vs. Leflunomide in RA
| Outcome | Result | 95% Confidence Interval |
| ACR 20 Response | Odds Ratio: 0.88 (favors MTX, but not statistically significant) | 0.74, 1.06 |
| Swollen Joint Count Reduction | Mean Difference: 0.82 (favors MTX) | 0.24, 1.39 |
| Tender Joint Count Reduction | No significant difference | |
| Physician Global Assessment | No significant difference | |
| HAQ-DI (Disability Index) | No significant difference | |
| Increased Liver Enzymes | Odds Ratio: 0.38 (more frequent with Leflunomide) | 0.27, 0.53 |
| Gastrointestinal Complaints | Odds Ratio: 1.44 (more common with MTX) | 1.17, 1.79 |
Data from a meta-analysis by Salazar-Aldana et al. (2017)[15][16]
Comparative Efficacy: Methotrexate vs. Biologic Agents
Psoriasis and Psoriatic Arthritis
In the treatment of moderate to severe psoriasis and psoriatic arthritis, biologic agents have generally demonstrated superior efficacy compared to methotrexate.[17][18]
Data Summary: Methotrexate vs. Biologics in Psoriasis
| Study | Patient Population | Outcome Measure | Methotrexate | Biologic Agents |
| Menter, et al. (2020)[19] | Pediatric Psoriasis | PASI 75 at 6 months | 40% | 71.4% |
| Watad, et al. (2024)[18][20] | Psoriasis | Risk of developing PsA | Higher risk | aHR: 0.46 (reduced risk vs. MTX) |
PASI 75: 75% or greater improvement in the Psoriasis Area and Severity Index. aHR: adjusted Hazard Ratio.
Rheumatoid Arthritis
In rheumatoid arthritis, combining methotrexate with a biologic DMARD is generally more effective than monotherapy with either agent.[21] A network meta-analysis of treatments for RA patients who had an inadequate response to conventional DMARDs showed that most novel DMARDs in combination with methotrexate had similar levels of efficacy.[22] However, for monotherapy, tocilizumab showed higher ACR responses than anti-TNF agents or tofacitinib.[22]
References
- 1. benchchem.com [benchchem.com]
- 2. Methotrexate and its mechanisms of action in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Bioavailability of higher dose methotrexate comparing oral and subcutaneous administration in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jrheum.org [jrheum.org]
- 9. Bioavailability of oral vs. subcutaneous low-dose methotrexate in patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Association of methotrexate polyglutamates concentration with methotrexate efficacy and safety in patients with rheumatoid arthritis treated with predefined dose: results from the MIRACLE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rmdopen.bmj.com [rmdopen.bmj.com]
- 12. ard.bmj.com [ard.bmj.com]
- 13. The methotrexate polyglutamate assay supports the efficacy of methotrexate for severe inflammatory skin disease in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A meta-analysis of methotrexate polyglutamates in relation to efficacy and toxicity of methotrexate in inflammatory arthritis, colitis and dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Systematic review and meta-analysis of the efficacy and safety of leflunomide and methotrexate in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Systematic review and meta-analysis of the efficacy and safety of leflunomide and methotrexate in the treatment of rheumatoid arthritis | Reumatología Clínica [reumatologiaclinica.org]
- 17. Methotrexate vs. Biologics for Psoriasis: How Are the Treatments Different? | MyPsoriasisTeam [mypsoriasisteam.com]
- 18. Biologics Better Than Methotrexate for Preventing PsA in Psoriasis | MDedge [mdedge.com]
- 19. 2minutemedicine.com [2minutemedicine.com]
- 20. medscape.com [medscape.com]
- 21. Methotrexate Plus Biologic More Effective in RA : Federal report on rheumatoid arthritis therapies praised as a good summation of years of literature. | MDedge [mdedge.com]
- 22. Comparative Efficacy of Novel DMARDs as Monotherapy and in Combination with Methotrexate in Rheumatoid Arthritis Patients with Inadequate Response to Conventional DMARDs: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Oral vs. Subcutaneous Methotrexate Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Methotrexate (B535133) (MTX) remains a cornerstone therapy for autoimmune diseases, most notably rheumatoid arthritis. Originally developed as a high-dose chemotherapeutic agent, its efficacy in treating inflammatory conditions is achieved at much lower, weekly doses. The route of administration—oral or subcutaneous—is a critical variable that can significantly impact the drug's pharmacokinetic profile and, consequently, its therapeutic efficacy. While clinical studies in humans have extensively compared these two routes, this guide focuses on the available data and experimental protocols relevant to preclinical animal models, providing a framework for researchers in the field.
Pharmacokinetic Profile: The Bioavailability Gap
The most significant difference between oral and subcutaneous administration of methotrexate lies in its bioavailability—the fraction of the administered dose that reaches systemic circulation. Human studies have conclusively shown that subcutaneous administration results in higher and more predictable bioavailability compared to the oral route. This is primarily because oral absorption of methotrexate is dependent on saturable transport mechanisms in the gastrointestinal tract.[1][2]
While direct head-to-head pharmacokinetic comparisons in rodent models are not extensively documented in single studies, data from human clinical trials provide a clear rationale for expecting similar outcomes in preclinical models. At doses exceeding 15 mg/week in humans, the bioavailability of oral methotrexate plateaus, a limitation not observed with subcutaneous delivery.[1][3] Studies in rats have also indicated that the oral bioavailability of methotrexate can be low and highly variable, influenced by factors such as degradation by intestinal bacteria.[4]
Subcutaneous administration bypasses the complexities of gastrointestinal absorption, leading to more complete and less variable drug exposure.[3] This ensures that the intended dose is more reliably delivered to the systemic circulation, a critical factor for dose-response studies in animal models.
Data Summary: Pharmacokinetic Parameters in Humans
The following table summarizes key pharmacokinetic parameters from comparative human studies, illustrating the advantages of the subcutaneous route. These principles are expected to translate to animal models.
| Study (Reference) | Dose | Route | Mean Bioavailability (%) | Key Finding |
| Hoekstra et al. (2004)[5][6] | ≥ 25 mg/week | Oral | 64% | Oral bioavailability is highly variable and, on average, two-thirds that of subcutaneous administration at higher doses. |
| Subcutaneous | 100% (Reference) | |||
| Jundt et al. (1993)[1][7] | Low Dose | Oral (Tablet) | 85% | Subcutaneous injection provides bioavailability nearly equivalent to intramuscular injection and superior to oral tablets. |
| Subcutaneous | 97% |
Efficacy in Animal Models of Arthritis
The superior and more consistent bioavailability of subcutaneous methotrexate is expected to translate into greater efficacy in animal models of disease, particularly in studies employing a range of doses. The collagen-induced arthritis (CIA) model in DBA/1 mice is a standard and widely used preclinical model for rheumatoid arthritis, as it shares many pathological features with the human disease.[8]
Studies utilizing the CIA model have demonstrated the dose-dependent efficacy of subcutaneously administered methotrexate in reducing disease activity.[9][10] While direct comparative efficacy studies against the oral route in this model are scarce, the data clearly establish the therapeutic potential of subcutaneous MTX in a preclinical setting.
Data Summary: Efficacy of Subcutaneous Methotrexate in a CIA Mouse Model
This table presents efficacy data from a study using subcutaneous methotrexate in a collagen-induced arthritis model, demonstrating its therapeutic effect. This was not a comparative study against oral administration.
| Treatment Group | Mean Arthritis Score (Day 40) | Reduction in Paw Volume | Key Finding |
| CIA + Vehicle | ~8.5 | N/A | Untreated animals show severe disease progression. |
| CIA + SC MTX (10 mg/kg) | ~5.0 | Significant Reduction | Subcutaneous MTX treatment results in a dose-dependent reduction in disease activity and paw swelling.[9] |
| CIA + SC MTX (20 mg/kg) | ~3.0 | Significant Reduction |
Experimental Protocols
Reproducible and comparable results in animal studies depend on standardized protocols. The following are detailed methodologies for methotrexate preparation, administration, and a common disease model.
Protocol 1: Preparation and Administration of Methotrexate in Mice
-
Reconstitution: Methotrexate is typically supplied as a lyophilized powder. Reconstitute in a sterile, pH-adjusted buffer. A common practice is to dissolve it in sterile 0.9% Sodium Chloride, potentially adjusting the pH to ~8.5 with sodium hydroxide (B78521) to ensure complete dissolution. Prepare a stock solution (e.g., 1-10 mg/mL).
-
Dosage Calculation: Accurately weigh each mouse before administration. Calculate the required volume of the stock solution based on the mouse's body weight and the target dose (e.g., mg/kg).
-
Final Dilution: Dilute the calculated stock solution volume with sterile 0.9% Sodium Chloride to a final volume suitable for injection (typically 100-200 µL for mice).
-
Administration Routes:
-
Subcutaneous (SC) Injection: Using a 27-30 gauge needle, lift the loose skin over the scruff of the neck or the flank to form a tent. Insert the needle into the base of the tent, parallel to the body, and inject the solution.
-
Oral Gavage (PO): Use a proper-sized, ball-tipped gavage needle. Gently restrain the mouse and pass the needle over the tongue into the esophagus and down to the stomach. Administer the solution slowly to prevent regurgitation or aspiration.
-
Protocol 2: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol is a standard method for inducing an autoimmune arthritis model that is responsive to methotrexate treatment.[8][9]
-
Animal Model: Male DBA/1 mice, 8-10 weeks old.
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). A typical concentration is 1-2 mg/mL of collagen.
-
Administer a 100 µL intradermal injection at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of type II collagen in Incomplete Freund's Adjuvant (IFA).
-
Administer a 100 µL intradermal booster injection at a different site on the base of the tail.
-
-
Treatment Initiation (Prophylactic or Therapeutic):
-
Prophylactic: Begin treatment at or shortly after the primary immunization (e.g., Day 0 or Day 14).[9]
-
Therapeutic: Begin treatment upon the first signs of clinical arthritis (e.g., paw swelling or redness), typically around Day 24-28.[8]
-
Administer methotrexate (oral or subcutaneous) at the desired dose and schedule (e.g., once weekly).
-
-
Disease Monitoring and Scoring:
-
Begin monitoring mice for signs of arthritis around Day 21.
-
Score each paw 3-5 times per week based on a graded scale for erythema and swelling (e.g., 0 = normal; 1 = mild swelling/erythema; 2 = moderate swelling; 3 = severe swelling of entire paw; 4 = maximal swelling and joint deformity). The maximum score per mouse is 16.
-
Measure paw thickness/volume using digital calipers.
-
Monitor body weight as an indicator of systemic toxicity.
-
Mandatory Visualization
Signaling Pathway: Methotrexate's Anti-Inflammatory Mechanism
The primary anti-inflammatory mechanism of low-dose methotrexate is not through direct folate antagonism, but rather through the promotion of adenosine (B11128) release. Intracellular methotrexate polyglutamates inhibit key enzymes in the purine (B94841) synthesis pathway, leading to an accumulation of AICAR (5-aminoimidazole-4-carboxamide ribonucleotide). This, in turn, increases the extracellular concentration of adenosine, which binds to its receptors (e.g., A2A) on immune cells, triggering potent anti-inflammatory downstream signaling.
Caption: Adenosine signaling pathway, a key anti-inflammatory mechanism of methotrexate.
Experimental Workflow: Comparing Administration Routes
This diagram outlines a logical workflow for a preclinical study designed to directly compare the efficacy of oral and subcutaneous methotrexate in an arthritis model.
Caption: Workflow for comparing oral vs. subcutaneous methotrexate in a CIA mouse model.
Conclusion
For researchers designing preclinical studies, the choice of administration route for methotrexate is a critical determinant of drug exposure and, potentially, therapeutic outcome. While direct comparative data in animal models is not as robust as in human trials, the evidence strongly suggests that subcutaneous administration offers superior and more reliable bioavailability.[1][5] This overcomes the dose-limiting and variable absorption of the oral route.[3][4] By providing more consistent systemic exposure, the subcutaneous route can reduce variability within treatment groups and allow for a more accurate assessment of dose-dependent efficacy in animal models of inflammatory disease. Therefore, for studies requiring precise dose-response characterization, the subcutaneous route should be considered the preferred method of administration.
References
- 1. benchchem.com [benchchem.com]
- 2. Oral Versus Subcutaneous Methotrexate in Immune-Mediated Inflammatory Disorders: an Update of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Species differences in oral bioavailability of methotrexate between rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability of higher dose methotrexate comparing oral and subcutaneous administration in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comparison of low dose methotrexate bioavailability: oral solution, oral tablet, subcutaneous and intramuscular dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
- 9. Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methotrexate vs. Other DMARDs in Preclinical Arthritis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methotrexate (B535133) (MTX) has long been the cornerstone therapy for rheumatoid arthritis (RA). Its established efficacy and well-understood, albeit complex, mechanism of action make it the benchmark against which new Disease-Modifying Antirheumatic Drugs (DMARDs) are often compared. This guide provides an objective comparison of methotrexate's performance against other key DMARDs—leflunomide (B1674699), the biologic agent etanercept, and the Janus kinase (JAK) inhibitor tofacitinib (B832)—in preclinical animal models of arthritis. The data presented herein is derived from various studies employing collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models, which are standard platforms for evaluating anti-arthritic therapies.
Comparative Efficacy Data
The following tables summarize the quantitative data from head-to-head or comparable preclinical studies. These studies evaluate the efficacy of different DMARDs in reducing the clinical signs of arthritis, such as paw swelling and overall disease activity scores.
Methotrexate vs. Leflunomide in Rat Adjuvant-Induced Arthritis
| Treatment Group | Dose | Mean Paw Swelling Inhibition (%) | Grip Strength Loss Recovery (%) | Reference |
| Methotrexate (MTX) | 1 mg/kg/day, p.o. | Less potent than Leflunomide | Less potent than Leflunomide | [1] |
| Leflunomide (LEF) | 10 mg/kg/day, p.o. | Significantly inhibited | Significantly inhibited (23.5%) | [1] |
| Leflunomide (LEF) | 32 mg/kg/day, p.o. | Significantly inhibited | Significantly inhibited | [1] |
Data from a study in female Lewis rats with established adjuvant-induced arthritis. Treatment was administered therapeutically from days 15-24.[1]
Methotrexate vs. Etanercept in Mouse Collagen-Induced Arthritis
| Treatment Group | Dose | Mean Arthritis Score (Day 45) | Incidence of Arthritis (%) | Reference |
| Saline (Control) | - | ~10 | 100 | [2] |
| Etanercept (ETN) | 5 mg/kg, i.p. (every 3 days) | ~2 | ~40 | [2] |
| Methotrexate (MTX) | 0.1 - 10 mg/kg, i.p. | Dose-dependent reduction | Significant prevention | [3] |
Data compiled from studies in DBA/1J mice with collagen-induced arthritis. Etanercept treatment was initiated on day 21.[2] Methotrexate treatment was started 21 days after immunization.[3]
Methotrexate vs. Tofacitinib in Rat Adjuvant-Induced Arthritis
| Treatment Group | Dose | Hind Paw Volume Reduction | Reduction in Arthritic Score | Reference |
| Vehicle | - | - | - | [4] |
| Methotrexate (MTX) | 0.1 mg/kg, p.o. (daily) | Significant | Significant | [4] |
| Tofacitinib | 3 mg/kg, p.o. (daily) | Comparable to Peficitinib (B612040) 10 mg/kg | Comparable to Peficitinib 10 mg/kg | [5] |
| Tofacitinib | 10 mg/kg, p.o. (daily) | Dose-dependent attenuation | Dose-dependent attenuation | [5] |
Data from studies in rats with adjuvant-induced arthritis.[4][5]
Signaling Pathways
The therapeutic effects of methotrexate and other DMARDs are mediated through their modulation of various intracellular signaling pathways that are crucial for the inflammatory cascade in arthritis.
Experimental Protocols
The following are detailed methodologies for the key animal models and drug administrations cited in the comparative data tables.
Collagen-Induced Arthritis (CIA) in Mice
-
Induction: Male DBA/1J mice (8-10 weeks old) are immunized intradermally at the base of the tail with 100-200 µg of bovine or chicken type II collagen emulsified in Complete Freund's Adjuvant (CFA).[2][6] A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.[2][6]
-
Disease Assessment: The severity of arthritis is evaluated using a clinical scoring system, typically on a scale of 0-4 for each paw, based on the degree of erythema and swelling. The maximum score per mouse is usually 16.[2] Paw thickness can also be measured using a caliper.[6]
-
Methotrexate Administration: Methotrexate is dissolved in a sterile vehicle (e.g., saline) and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Dosing regimens can vary, for example, 0.1-10 mg/kg administered intraperitoneally, with treatment initiated after the booster immunization.[3]
-
Etanercept Administration: Etanercept is administered via intraperitoneal injection, for instance, at a dose of 5 mg/kg every three days, starting from day 21 post-primary immunization.[2]
Adjuvant-Induced Arthritis (AIA) in Rats
-
Induction: Female Lewis rats are injected intradermally at the base of the tail or in a footpad with heat-killed Mycobacterium tuberculosis suspended in mineral oil (Complete Freund's Adjuvant).[1][7]
-
Disease Assessment: Arthritis development is monitored by measuring paw volume using a plethysmometer and assessing clinical signs of inflammation.[8] Grip strength can also be measured to evaluate joint function.[1]
-
Methotrexate Administration: Methotrexate is administered orally (p.o.) via gavage. A typical therapeutic dosing regimen is 0.1 mg/kg daily.[4]
-
Leflunomide Administration: Leflunomide is administered orally. For therapeutic studies, treatment may begin after the onset of arthritis, with doses ranging from 3.2 to 32 mg/kg/day.[1]
-
Tofacitinib Administration: Tofacitinib is administered orally. Doses in repeated-administration studies can range from 1 to 10 mg/kg.[5]
Conclusion
This guide provides a comparative overview of methotrexate and other prominent DMARDs in preclinical arthritis models. The presented data and protocols offer a valuable resource for researchers in the field of rheumatology and drug development. While methotrexate remains a critical therapeutic agent, the findings from these animal models demonstrate the potent anti-arthritic effects of leflunomide, etanercept, and tofacitinib, each acting through distinct molecular mechanisms. The choice of a specific arthritis model and the experimental design are crucial for the effective evaluation and comparison of these and novel anti-rheumatic therapies.
References
- 1. Comparison of anti-arthritic properties of leflunomide with methotrexate and FK506: effect on T cell activation-induced inflammatory cytokine production in vitro and rat adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Not only anti-inflammation, etanercept abrogates collagen-induced arthritis by inhibiting dendritic cell migration and maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methotrexate specifically modulates cytokine production by T cells and macrophages in murine collagen-induced arthritis (CIA): a mechanism for methotrexate-mediated immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ciclamilast Ameliorates Adjuvant-Induced Arthritis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of peficitinib and tofacitinib in the adjuvant-induced arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Murine analogues of etanercept and of F8-IL10 inhibit the progression of collagen-induced arthritis in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Methotrexate's Impact on Adenosine Signaling: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methotrexate's (MTX) well-documented effects on adenosine (B11128) signaling against other anti-inflammatory agents. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the critical pathways to aid in research and drug development.
Executive Summary
Methotrexate (B535133), a cornerstone therapy for rheumatoid arthritis and other inflammatory diseases, exerts its primary anti-inflammatory effects by increasing extracellular concentrations of adenosine, a potent endogenous anti-inflammatory molecule. This mechanism is distinct from its anti-proliferative role at higher doses. This guide compares the experimental evidence for MTX's adenosine-dependent pathway with that of Sulfasalazine (B1682708), which shares a similar mechanism, and contrasts it with Dexamethasone and Ibuprofen, which operate through different primary pathways.
Comparative Analysis of Anti-inflammatory Agents on Adenosine Signaling
The following tables summarize quantitative data from key in vivo and in vitro studies, providing a clear comparison of how Methotrexate and its alternatives modulate inflammatory markers and adenosine signaling.
Table 1: In Vivo Efficacy in Murine Air Pouch Model of Inflammation
| Drug | Dosage | Change in Leukocyte Count (x 10⁶) | Change in TNF-α Levels | Change in Exudate Adenosine Conc. (nM) | Citation(s) |
| Methotrexate | 1 mg/kg/week for 5 weeks | ↓ Reduced | ↓ Reduced | ↑ Increased | [1] |
| Sulfasalazine | 100 mg/kg/day for 3 days | ↓ Markedly decreased | Not Reported | ↑ From 127 to 869 | [1] |
| Dexamethasone | Not Reported | Not Reported | Not Reported | Not Reported | |
| Ibuprofen | Not Reported | Not Reported | Not Reported | Not Reported |
Data for Dexamethasone and Ibuprofen's direct effects on adenosine in this model are not extensively reported in the literature.
Table 2: Effects on Adenosine Kinetics in Humans
| Drug | Study Design | Key Finding on Adenosine Signaling | Quantitative Outcome | Citation(s) |
| Methotrexate | 15 mg/week for 12 weeks in arthritis patients | Potentiated adenosine-induced vasodilation | ↑ FBF ratio from 2.2 to 3.2 (p<0.05) with adenosine infusion | [2][3] |
| Methotrexate | 15 mg/week for 12 weeks in arthritis patients | Reduced Vmax of adenosine deaminase in lymphocytes | ↓ Vmax (p<0.05) | [2][3] |
| Dipyridamole (B1670753) (potentiates adenosine) | Infusion in arthritis patients treated with MTX | Enhanced dipyridamole-induced vasodilation | ↑ FBF ratio from 1.8 to 2.4 (p<0.05) | [2][3] |
FBF: Forearm Blood Flow
Table 3: Mechanistic Comparison of Effects on the Adenosine Pathway
| Drug | Primary Mechanism Related to Adenosine Signaling | Effect on Extracellular Adenosine | Key Mediating Receptors | Citation(s) |
| Methotrexate | Inhibition of ATIC, leading to AICAR accumulation, which inhibits AMPD and ADA. Increased AMP is converted to adenosine by CD73. | ↑ Increases | A2A, A3 | [4] |
| Sulfasalazine | Inhibition of ATIC, leading to AICAR accumulation and subsequent adenosine release. | ↑ Increases | A2 | [1] |
| Dexamethasone | May upregulate ectonucleotidases (CD39, CD73) in some contexts. Primarily acts via glucocorticoid receptors. Complex effects on adenosine receptor expression. | ↑ May indirectly increase | A1, A3 (receptor expression modulation) | [5][6] |
| Ibuprofen | No significant effect on adenosine uptake. Primary mechanism is COX inhibition. | No direct effect | Not Applicable | [7] |
Signaling Pathways and Experimental Workflows
Methotrexate-Induced Adenosine Signaling Pathway
Caption: Methotrexate's mechanism of increasing extracellular adenosine.
Murine Air Pouch Experimental Workflow
Caption: Workflow for the murine air pouch model of inflammation.
Logical Relationship of MTX Alternatives on Adenosine Signaling
Caption: Comparative logic of anti-inflammatory drug actions.
Detailed Experimental Protocols
Protocol 1: Murine Air Pouch Model of Inflammation
This in vivo model is used to assess the anti-inflammatory effects of compounds by measuring leukocyte migration, cytokine production, and adenosine levels in a localized inflammatory site.
-
Pouch Induction:
-
Inject 3 mL of sterile air subcutaneously into the dorsal intrascapular region of mice.
-
On day 3, reinflate the pouch with 1.5 mL of sterile air to maintain the cavity.
-
-
Drug Administration:
-
Administer Methotrexate (e.g., 1 mg/kg) or vehicle control intraperitoneally once a week for 4-5 weeks.
-
-
Induction of Inflammation:
-
On day 6 after the initial air injection, induce inflammation by injecting 1 mL of 1% (w/v) carrageenan solution in sterile saline directly into the air pouch.
-
-
Exudate Collection and Analysis:
-
Four hours after carrageenan injection, euthanize the mice and lavage the air pouch with a known volume of sterile saline.
-
Leukocyte Count: Determine the total number of leukocytes in the lavage fluid using a hemocytometer.
-
TNF-α Measurement: Centrifuge the exudate to remove cells and quantify TNF-α levels in the supernatant using a standard ELISA kit.
-
Adenosine Measurement: Immediately add a "stopper solution" (containing inhibitors of adenosine deaminase and ecto-5'-nucleotidase) to the supernatant. Measure adenosine concentrations using High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Measurement of Forearm Blood Flow (FBF) in Humans
This protocol provides an in vivo assessment of a drug's effect on adenosine kinetics by measuring vascular responses.
-
Patient Population:
-
Recruit patients with active arthritis.
-
Perform measurements before initiating methotrexate therapy and after a defined treatment period (e.g., 12 weeks of 15 mg/week MTX).
-
-
Procedure:
-
Measure forearm blood flow using venous occlusion plethysmography.
-
Cannulate a brachial artery for the infusion of study drugs.
-
-
Drug Infusion:
-
Infuse adenosine and dipyridamole (a nucleoside transport inhibitor that increases extracellular adenosine) intra-arterially at increasing doses.
-
Measure FBF at baseline and during each infusion step in both the infused and the contralateral (control) arm.
-
-
Data Analysis:
-
Calculate the vasodilator response as the ratio of FBF in the infused arm to that in the control arm.
-
Determine the change in the vasodilator response before and after methotrexate treatment.
-
Protocol 3: Measurement of Extracellular Adenosine by HPLC
This protocol details the quantification of adenosine in biological fluids.
-
Sample Preparation:
-
Collect biological samples (e.g., cell culture supernatant, plasma, or air pouch exudate) and immediately add a stopper solution containing erythro-9-(2-hydroxy-3-nonyl) adenine (B156593) (EHNA) to inhibit adenosine deaminase and α,β-methylene ADP (APCP) to inhibit ecto-5'-nucleotidase.
-
Keep samples on ice.
-
Deproteinize samples using a 10 kDa spin filter.
-
-
HPLC Analysis:
-
Use a C18 reverse-phase column.
-
The mobile phase typically consists of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) gradient.
-
Detect adenosine using a UV detector at approximately 260 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of adenosine.
-
Calculate the adenosine concentration in the samples by comparing their peak areas to the standard curve.
-
Conclusion
References
- 1. The anti-inflammatory mechanism of sulfasalazine is related to adenosine release at inflamed sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methotrexate modulates the kinetics of adenosine in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methotrexate modulates the kinetics of adenosine in humans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methotrexate enhances the anti-inflammatory effect of CF101 via up-regulation of the A3 adenosine receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antenatal Dexamethasone Treatment Induces Sex-dependent Upregulation of NTPDase1/CD39 and Ecto-5'-nucleotidase/CD73 in the Rat Fetal Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dexamethasone up-regulates A3 adenosine receptors in rat basophilic leukemia (RBL-2H3) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of nonsteroidal anti-inflammatory drugs on adenosine transport in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Methotrexate's Effect on Different Tumor Types: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (B535133) (MTX) is a cornerstone of chemotherapy, classified as a folate antagonist. It functions by competitively inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides, thereby disrupting DNA replication and cell division in rapidly proliferating cancer cells. Its application spans a wide range of malignancies, including leukemias, lymphomas, breast cancer, lung cancer, osteosarcoma, and gestational trophoblastic disease. However, the clinical efficacy of methotrexate varies significantly across these different tumor types.
This guide provides a comparative analysis of methotrexate's effects on various cancers, focusing on its mechanism of action, in vitro cytotoxicity, and the molecular underpinnings of differential sensitivity and resistance. The content herein is supported by experimental data to aid researchers and professionals in drug development in understanding the nuanced activity of this widely used therapeutic agent.
Mechanism of Action
Methotrexate's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR). This enzyme is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By blocking DHFR, methotrexate leads to a depletion of intracellular THF, which in turn inhibits DNA synthesis, leading to cell cycle arrest and apoptosis.
Inside the cell, methotrexate is converted to methotrexate polyglutamates (MTXPGs) by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated forms are retained within the cell for a longer duration and are more potent inhibitors of not only DHFR but also other folate-dependent enzymes like thymidylate synthase (TYMS) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide transformylase (AICART).
Beyond its primary role as a DHFR inhibitor, methotrexate has been shown to influence other signaling pathways, which may contribute to its anti-tumor effects in a tissue-specific manner. For instance, in breast cancer cells, methotrexate treatment leads to an accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which in turn activates AMP-activated protein kinase (AMPK) signaling. This activation of AMPK can inhibit cellular proliferation and stimulate mitochondrial metabolism. In myeloproliferative neoplasms, methotrexate has been found to inhibit the JAK/STAT signaling pathway, which is often constitutively active in these malignancies.
Unveiling Methotrexate's Efficacy: A Comparative Guide Across Research Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methotrexate's (MTX) performance across various preclinical research models. By presenting supporting experimental data, detailed protocols, and visualizing key molecular pathways, this document aims to facilitate a deeper understanding of MTX's therapeutic potential and its variable efficacy in different biological contexts.
Methotrexate (B535133), a cornerstone in the treatment of rheumatoid arthritis and various cancers, exhibits a complex and context-dependent efficacy profile.[1] Its mechanism of action, primarily the inhibition of dihydrofolate reductase (DHFR), disrupts DNA and RNA synthesis, leading to its anti-proliferative effects.[1] However, its immunomodulatory and anti-inflammatory properties are attributed to a wider range of molecular interactions, including the modulation of adenosine (B11128) signaling, and the inhibition of the NF-κB and JAK/STAT pathways.[2][3] This guide delves into the experimental evidence of MTX's efficacy in widely-used animal models of rheumatoid arthritis and a diverse panel of cancer cell lines.
Quantitative Efficacy of Methotrexate: A Cross-Model Comparison
The following tables summarize the quantitative data on methotrexate's efficacy in suppressing disease in animal models of rheumatoid arthritis and inhibiting the growth of various cancer cell lines.
Table 1: Efficacy of Methotrexate in Animal Models of Rheumatoid Arthritis
| Model | Species | Dosing Regimen | Key Efficacy Readout | Result |
| Collagen-Induced Arthritis (CIA) | Mouse | 0.1 mg/kg, 2.5 mg/kg, 5 mg/kg | Arthritis Score | Significant reduction in severity scores at 2.5 mg/kg and 5 mg/kg.[4] |
| Adjuvant-Induced Arthritis (AIA) | Rat | 150-600 µg/kg/week (oral) | Paw Inflammation | Statistically significant suppression of paw inflammation.[5] |
| Adjuvant-Induced Arthritis (AIA) | Rat | 1 mg/kg/week (s.c.) for 3 weeks | Arthritis Score | Significant reduction in arthritis score.[2] |
Table 2: In Vitro Efficacy of Methotrexate in Various Human Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |
| Daoy | Medulloblastoma | 6 days | 0.095[6] |
| Saos-2 | Osteosarcoma | 6 days | 0.035[6] |
| T24 | Bladder Cancer | 24 hours | 0.24[1] |
| HTC-116 | Colorectal Cancer | 48 hours | 0.15[7] |
| A-549 | Lung Carcinoma | 48 hours | 0.10[7] |
| MCF-7 | Breast Cancer | 72 hours | 33[8] |
| HeLa | Cervical Cancer | 72 hours (pH 6.9) | ~4-fold difference compared to resistant cells[9] |
| Jurkat | T-cell Leukemia | Not Specified | >1 (Resistant) |
| HL-60 | Promyelocytic Leukemia | Not Specified | >1 (Resistant) |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
Protocol 1: Methotrexate Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of Methotrexate on a cancer cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[10]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Methotrexate (powder)
-
1 M NaOH
-
Sterile PBS
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (should be >90%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[10]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]
-
-
Methotrexate Preparation and Treatment:
-
Prepare a concentrated stock solution of MTX (e.g., 10 mM) by dissolving the powder in a minimal amount of 1 M NaOH and then diluting with sterile PBS or culture medium.[10]
-
Perform serial dilutions of the MTX stock solution in complete culture medium to obtain the desired final concentrations for the assay.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of MTX.
-
Include wells with medium only (blank) and cells with medium but no drug (negative control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.[10]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[10]
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each MTX concentration relative to the untreated control cells.
-
Protocol 2: Detection of Early Apoptosis using Annexin V-FITC/PI Staining
This protocol describes a common method to detect early-stage apoptosis in cells treated with methotrexate.
Materials:
-
Cells treated with Methotrexate
-
1X Annexin V Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with the desired concentration of Methotrexate for a specified time.
-
Collect both adherent and suspension cells. For adherent cells, gently trypsinize and then collect.
-
-
Staining:
-
Wash the collected cells (1-5 x 10^5) with cold 1X PBS and centrifuge.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.
-
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by methotrexate and a generalized workflow for cross-model efficacy validation.
Caption: A generalized workflow for the cross-validation of methotrexate efficacy.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. clinexprheumatol.org [clinexprheumatol.org]
- 3. youtube.com [youtube.com]
- 4. Methotrexate did not improve endothelial function in rheumatoid arthritis: a study in rats with adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the effect of low dose methotrexate on rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijmcmed.org [ijmcmed.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A prominent low-pH methotrexate transport activity in human solid tumors: contribution to the preservation of methotrexate pharmacologic activity in HeLa cells lacking the reduced folate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to Sodium Methotrexate Disposal
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
Methotrexate (B535133), a potent cytotoxic agent, demands meticulous handling and disposal to ensure personnel safety and environmental protection.[1] Adherence to these protocols is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step instructions for the proper disposal of sodium methotrexate waste.
I. Personal Protective Equipment (PPE) and Handling
Before initiating any procedure involving this compound, it is mandatory to don the appropriate PPE to minimize the risk of exposure through inhalation or skin contact.[1]
-
Gloves: Wear PVC or nitrile gloves.[1][2][3] For extensive handling, consider double-gloving.
-
Protective Clothing: A disposable gown or lab coat is essential.[1][2]
-
Respiratory Protection: For tasks with a high risk of aerosol generation, such as preparing solutions, work within a Class II Biological Safety Cabinet.[1][4] If a cabinet is unavailable, a half-mask air-purifying respirator with HEPA cartridges (P100) should be used.[3]
II. Waste Segregation: The First Line of Defense
Proper segregation of methotrexate waste at the point of generation is the foundational step in safe disposal.[1][5] All materials that have come into contact with methotrexate must be treated as hazardous waste and segregated from the general laboratory waste stream.[1]
Key Waste Categories:
-
Trace Chemotherapy Waste: This category includes items with minimal residual drug contamination, such as empty vials, syringes, IV bags, tubing, gloves, gowns, and bench pads.[5][6][7] A container is considered "RCRA empty" if it holds less than 3% of its original weight in residue.[5][7]
-
Bulk Chemotherapy Waste: This includes any material containing more than 3% of the drug's original weight, such as partially used vials, syringes, or materials used to clean up a spill.[5][6]
-
Sharps Waste: Needles, syringes, broken glass vials, and other sharps contaminated with methotrexate must be placed in a designated, puncture-resistant sharps container.[1][4][5]
III. Step-by-Step Disposal Procedures
-
Immediate Segregation: At the point of use, immediately place contaminated items into the correct waste container.[5] Do not mix trace and bulk chemotherapy waste.[5]
-
Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste," "Chemotherapy Waste," or "Cytotoxic Waste" and display the biohazard symbol.[1][8] Specific containers for trace chemotherapy waste should be yellow, while bulk chemotherapy waste containers are typically black.[5][7] Sharps containers should be puncture-resistant and appropriately labeled for chemotherapy sharps, often with a yellow or purple lid.[5][9]
-
Secure Storage: Keep all waste containers sealed when not in use.[4][5] Store them in a designated, secure area away from general traffic until collection by a licensed hazardous waste disposal service.[5]
-
Final Disposal Method: The primary and recommended method for the disposal of all methotrexate-contaminated materials is incineration at high temperatures (1000°C or higher) by a licensed hazardous waste contractor.[1][2][3] This ensures the complete destruction of the cytotoxic compounds.[1]
IV. Spill Management Protocol
In the event of a this compound spill, immediate action is required to contain the area and protect personnel.[1]
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[1]
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE described in Section I. For larger spills, additional protection like chemical-protective coveralls and a self-contained breathing apparatus (SCBA) may be necessary.[3]
-
Contain the Spill:
-
Clean the Area: Place all contaminated materials, including absorbent pads and broken glass, into a designated hazardous waste container.[1] Clean the spill area with soap and water.[1]
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as bulk hazardous waste.[1][5]
Quantitative Data for this compound Disposal
| Parameter | Specification | Source |
| Primary Disposal Method | High-Temperature Incineration | [1][2][5][10] |
| Incineration Temperature | ≥ 1000°C | [1][2] |
| Bulk Waste Threshold | > 3% of original container weight | [5][7] |
| Trace Waste Threshold | < 3% of original container weight | [5][7] |
Experimental Protocols
The disposal procedures outlined above are based on established safety guidelines and regulatory requirements for handling cytotoxic agents. Key experimental protocols cited in the development of these guidelines often involve environmental monitoring to detect surface contamination in areas where these drugs are handled and biological monitoring of personnel to assess exposure levels. Such studies utilize techniques like High-Performance Liquid Chromatography (HPLC) to quantify the amount of methotrexate present in wipe samples from surfaces or in urine samples from healthcare workers.[11] These findings underscore the importance of strict adherence to handling and disposal protocols to minimize exposure.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. METHOTREXATE, VIALS (methotrexate, vials) 12 Special Handling Instructions | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 3. beaufort.tricare.mil [beaufort.tricare.mil]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. stericycle.com [stericycle.com]
- 8. Safety Regulations for Handling Chemotherapy Waste Containers: Labeling, Segregation, Disposal, and Training - A Comprehensive Guide [needle.tube]
- 9. mot.southyorkshire.icb.nhs.uk [mot.southyorkshire.icb.nhs.uk]
- 10. Cancer Treatment Center Compliant | TriHaz Solutions [trihazsolutions.com]
- 11. med-fom-spph-oshcw.sites.olt.ubc.ca [med-fom-spph-oshcw.sites.olt.ubc.ca]
Essential Safety and Handling Precautions for Sodium Methotrexate
FOR IMMEDIATE USE
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Sodium Methotrexate (B535133). Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe laboratory environment.
Sodium Methotrexate is a potent cytotoxic and teratogenic agent that requires meticulous handling to prevent occupational exposure. The following personal protective equipment (PPE) and procedures are mandatory for all personnel involved in its handling, storage, and disposal.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the first line of defense against exposure to this compound. All personnel must be trained in the proper use, removal, and disposal of PPE.[1]
| PPE Category | Minimum Requirement | Recommended for High-Risk Tasks (e.g., spill cleanup, handling powders) |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves.[2] | Thicker gauge, chemotherapy-rated gloves. Change gloves immediately if contaminated or torn.[2] Do not wear for more than one hour.[2] |
| Gown | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs. | A moisture-resistant and disposable gown.[3] |
| Eye Protection | Safety glasses with side shields.[4][5] | Chemical splash goggles or a full-face shield if there is a risk of splashing.[2][3] |
| Respiratory Protection | Not typically required when handled in a properly functioning chemical fume hood or biological safety cabinet.[5] | A NIOSH-approved respirator with HEPA cartridges (e.g., N95, P100) should be used when handling powders outside of a containment device or when there is a risk of aerosol generation.[5][6] |
| Foot Protection | Closed-toe shoes. | Disposable shoe covers should be worn in areas where contamination is likely.[2] |
Operational and Disposal Plans
Handling Procedures
-
Preparation : All handling of this compound, especially the preparation of solutions from powder, must be conducted in a designated area within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent inhalation of airborne particles.[4][5][7]
-
Personal Hygiene : Eating, drinking, smoking, and applying cosmetics are strictly prohibited in areas where this compound is handled.[3][5] Always wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[2][5]
-
Labeling : All containers of this compound must be clearly labeled with the chemical name and hazard warnings.[3]
Spill Management
In the event of a spill, immediate action is required to contain and clean the area while ensuring personnel safety.
-
Evacuate and Secure : Alert others in the vicinity and restrict access to the spill area.[8]
-
Don Appropriate PPE : Before cleaning, don the high-risk task PPE outlined in the table above, including respiratory protection.[4]
-
Containment : For liquid spills, use absorbent pads to contain the material. For solid spills, gently cover with a damp absorbent material to avoid generating dust.[7][8]
-
Cleaning : Clean the spill area with soap and water.[8] All cleanup materials must be disposed of as hazardous waste.[8]
-
Decontamination : After cleaning, decontaminate all surfaces and reusable equipment.
Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
-
Segregation : All contaminated items, including gloves, gowns, vials, and cleaning materials, must be segregated from general laboratory waste.[8][9] These items should be placed in clearly marked, sealed, and puncture-resistant containers labeled as "Hazardous Waste" or "Cytotoxic Waste".[8][9]
-
Sharps : Needles and syringes must be placed directly into an approved sharps container labeled for cytotoxic waste.[8][9]
-
Incineration : The primary and recommended method for the disposal of methotrexate and contaminated materials is high-temperature incineration by a licensed hazardous waste contractor.[4][8][9]
Visual Guides
The following diagrams illustrate key procedural workflows for handling this compound safely.
Caption: PPE Selection Workflow for this compound Handling.
Caption: PPE Donning and Doffing Sequence.
References
- 1. hse.gov.uk [hse.gov.uk]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Drug Safety [tru.ca]
- 4. METHOTREXATE, VIALS (methotrexate, vials) 12 Special Handling Instructions | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 5. beaufort.tricare.mil [beaufort.tricare.mil]
- 6. fermion.fi [fermion.fi]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
